molecular formula C12H15NO3 B1206698 N-Methylcorydaldine CAS No. 6514-05-2

N-Methylcorydaldine

Cat. No.: B1206698
CAS No.: 6514-05-2
M. Wt: 221.25 g/mol
InChI Key: BDIZBBGNYDRCCA-UHFFFAOYSA-N
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Description

N-methylcorydaldine is a quinolone. It has a role as a metabolite.
This compound has been reported in Arcangelisia gusanlung, Papaver armeniacum, and other organisms with data available.
isolated from Annona squamosa twigs;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13-5-4-8-6-10(15-2)11(16-3)7-9(8)12(13)14/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIZBBGNYDRCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307685
Record name 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
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Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6514-05-2
Record name NSC194246
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194246
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-Methylcorydaldine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methylcorydaldine, an isoquinoline alkaloid of interest in phytochemical and pharmacological research. It details the prevalent synthetic methodologies, extensive characterization techniques, and known biological activities. This document is intended to serve as a core resource, offering detailed experimental protocols and structured data to facilitate further investigation and application of this compound.

Introduction

This compound, with the systematic IUPAC name 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one, is classified as an isoquinolone alkaloid[1]. It is a secondary metabolite found in various plant species, including those from the Papaveraceae (poppy) and Annonaceae families[1][2][3]. The compound has garnered attention for its potential biological activities, notably its anti-secretory effects[4][5]. Structurally, it features a 3,4-dihydroisoquinolin-1-one core with two methoxy groups at positions 6 and 7 and a methyl group on the nitrogen atom[1].

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its identification and handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₃[2][5][6]
Molecular Weight 221.25 g/mol [1][2][6]
CAS Number 6514-05-2[2][5][6]
Appearance Powder[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
IUPAC Name 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one[6]
InChIKey BDIZBBGNYDRCCA-UHFFFAOYSA-N[6]

Synthesis of this compound

The synthesis of this compound can be approached through both total synthesis and semi-synthetic methods. The most common and step-economical approach is the semi-synthesis involving the N-methylation of its naturally available precursor, corydaldine[1].

This route involves the direct methylation of the nitrogen atom of the lactam ring in corydaldine. Key to this process is achieving high regioselectivity to favor N-methylation over the competing O-methylation side reaction[1].

Synthesis_Workflow Corydaldine Corydaldine (6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one) Reaction N-Methylation Reaction (0-5°C, pH 9-10) Corydaldine->Reaction Reagents Methyl Iodide (CH3I) or Dimethyl Sulfate ((CH3)2SO4) Base (e.g., NaH) Reagents->Reaction N_Methylcorydaldine This compound Reaction->N_Methylcorydaldine Major Product Side_Product O-Methylated Byproduct Reaction->Side_Product Minor Product Purification Purification (Chromatography) N_Methylcorydaldine->Purification Side_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Semi-synthetic workflow for this compound.

This protocol is a generalized procedure based on common methylation reactions for similar alkaloids[1].

  • Preparation: Dissolve corydaldine (1 equivalent) in a suitable anhydrous solvent (e.g., Tetrahydrofuran or Dimethylformamide) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise. Stir the mixture at this temperature for 30-60 minutes to allow for the deprotonation of the lactam nitrogen.

  • Methylation: Slowly add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents), to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at a low temperature (0-5°C) and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is consumed. Maintaining a basic pH of 9-10 is crucial to minimize O-methylation[1].

  • Quenching: Once the reaction is complete, carefully quench the excess base by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure this compound.

Characterization of this compound

The structural elucidation and purity assessment of synthesized this compound rely on a combination of spectroscopic and chromatographic techniques[1].

The following table summarizes the key characterization data for this compound.

TechniqueObserved DataReference
LC-MS (ESI-QTOF) Precursor [M+H]⁺: m/z 222.1125[6]
Major Fragments: m/z 194.1179, 165.0896, 150.0667[6]
¹H NMR Expected signals for N-CH₃, O-CH₃ (x2), aromatic protons, and aliphatic protons (-CH₂-CH₂-)[1]
¹³C NMR Expected signals for carbonyl, aromatic, aliphatic, and methyl carbons[1][6]
Purity (HPLC) >95% is a common requirement for research-grade material[1]

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are typically sufficient for structural confirmation. For more complex derivatives or to confirm assignments, 2D NMR experiments like COSY, HSQC, and HMBC can be employed[1].

  • Data Analysis: Process the spectra and compare the chemical shifts, multiplicities, and integration values with literature data for this compound to confirm its identity and purity.

4.2.2. Mass Spectrometry (MS)

  • Technique Selection: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap is ideal for accurate mass determination[1][6]. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect volatile impurities[1].

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode[1].

  • Data Acquisition: Infuse the sample directly or via an LC system into the mass spectrometer. Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺. Perform tandem MS (MS/MS) on the parent ion to obtain characteristic fragmentation patterns for structural confirmation[6].

4.2.3. High-Performance Liquid Chromatography (HPLC)

  • Method Setup: Employ a reversed-phase C18 column. A typical mobile phase consists of a gradient elution system, for example, Solvent A: Water with 0.1% formic acid, and Solvent B: Acetonitrile with 0.1% formic acid[1].

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm). The purity is determined by integrating the peak area of the main component relative to the total peak area.

Biological Activity and Mechanism of Action

This compound has demonstrated promising anti-secretory activity, which is linked to its ability to inhibit H⁺/K⁺-ATPase[5]. This enzyme, also known as the proton pump, is responsible for the final step in gastric acid secretion.

Signaling_Pathway cluster_membrane Parietal Cell Membrane ProtonPump H+/K+-ATPase (Proton Pump) H_out H+ (to Gastric Lumen) ProtonPump->H_out K_in K+ (to Cytosol) ProtonPump->K_in NMC This compound NMC->ProtonPump Inhibits Acid Gastric Acid Secretion H_out->Acid Increases Acidity

Caption: Proposed mechanism of action for this compound.

The inhibitory action of this compound on the proton pump suggests its potential as a gastroprotective agent, comparable in mechanism to standard drugs like omeprazole[5]. This activity provides a strong rationale for its further investigation in the context of gastrointestinal disorders. The compound is also being explored for other potential pharmacological applications, including neuroprotective and anti-inflammatory roles[2].

References

N-Methylcorydaldine: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcorydaldine is an isoquinoline alkaloid that has garnered interest within the scientific community for its potential therapeutic applications, including anti-secretory, anti-ulcer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is found in a variety of plant species, primarily within the Papaveraceae family. The table below summarizes the key botanical sources of this alkaloid.

FamilyGenusSpeciesPlant PartReference(s)
Papaveraceae CorydalisdecumbensTuber[1]
HypecoumerectumWhole Herb[2]
leptocarpumWhole Herb[2]
pendulumWhole Plant[3]
Papaverbracteatum-[1]
armeniacum-[1]
Annonaceae AnnonasquamosaTwigs, Seeds[4]
Fumariaceae FumariavaillantiiAerial Parts[5]
Menispermaceae Arcangelisiagusanlung-[6]
Chenopodiaceae Hammadaarticulata-[1]
Capparaceae Cadabanatalensis-[1]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. While specific quantitative yields for this compound are not widely reported, the total alkaloid content of some source plants has been documented. For instance, the total alkaloid content in the leaf and fruit of Fumaria vaillantii has been reported as 3.48 mg/g and 3.32 mg/g (dry weight), respectively[5].

General Experimental Protocol for Isolation

The following is a generalized protocol for the isolation of this compound from plant material, based on established methods for isoquinoline alkaloids.

1. Extraction:

  • Plant Material Preparation: The dried and powdered plant material (e.g., aerial parts of Fumaria vaillantii or whole herb of Hypecoum species) is subjected to extraction.

  • Solvent Extraction: Maceration or Soxhlet extraction is performed using a polar solvent such as methanol or ethanol. For example, powdered Fumaria vaillantii (650 g) can be exhaustively extracted with ethanol at room temperature[7]. The resulting extract is then concentrated in vacuo.

2. Acid-Base Partitioning:

  • The crude extract is acidified with a dilute acid (e.g., 1-5% HCl) and washed with a non-polar solvent like petroleum ether to remove fats and other non-alkaloidal compounds.

  • The acidic aqueous layer is then made alkaline with a base (e.g., NH4OH) to a pH of 9-10.

  • The free alkaloids are then extracted with an organic solvent such as chloroform or a chloroform/isopropanol mixture.

3. Chromatographic Purification:

  • Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel. Elution is typically carried out with a gradient of increasing polarity, for example, starting with chloroform and gradually adding methanol[3][7]. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing this compound are further purified by pTLC on silica gel plates, often using a solvent system like chloroform:methanol (7:3)[3]. The bands corresponding to this compound are scraped off and the compound is eluted with a suitable solvent.

  • High-Performance Liquid Chromatography (HPLC): Final purification can be achieved using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with additives like triethylamine or an acidic modifier to improve peak shape. A gradient elution program is typically employed[8].

Quantitative Analysis

Quantitative analysis of this compound can be performed using HPLC with a Diode Array Detector (DAD) or Mass Spectrometry (MS)[9]. A validated HPLC method for the quantification of alkaloids in Corydalis species utilized a C18 column with a gradient elution of 10 mM ammonium acetate (containing 0.2% triethylamine, pH 5.0) and acetonitrile.

Biological Activities and Potential Mechanisms of Action

This compound has been reported to exhibit several biological activities, including anti-inflammatory and anti-secretory effects.

Anti-Inflammatory Activity

The anti-inflammatory effects of isoquinoline alkaloids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. While the specific mechanism for this compound is not fully elucidated, a plausible pathway based on the activity of similar compounds is depicted below.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to AP-1 AP-1 MAPK_pathway->AP-1 activates AP-1->Nucleus translocates to Pro-inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro-inflammatory_Genes activates transcription NMC This compound NMC->IKK Inhibition NMC->MAPK_pathway Inhibition

Figure 1: Plausible anti-inflammatory signaling pathway modulated by this compound.

Inhibition of Gastric H+/K+-ATPase

This compound has demonstrated anti-ulcer properties, which are believed to be mediated through the inhibition of the gastric H+/K+-ATPase, also known as the proton pump[1]. This enzyme is responsible for the final step in gastric acid secretion.

proton_pump_inhibition cluster_parietal_cell Parietal Cell H_K_ATPase H+/K+-ATPase (Proton Pump) H_ion_out H+ H_K_ATPase->H_ion_out H+ out Lumen Gastric Lumen K_ion_in K+ K_ion_in->H_K_ATPase K+ in Cytosol Cytosol NMC This compound NMC->H_K_ATPase Inhibition

Figure 2: Inhibition of the gastric H+/K+-ATPase by this compound.

Conclusion

This compound is a promising isoquinoline alkaloid with a range of potential therapeutic applications. This guide has outlined its primary natural sources and provided a framework for its isolation and purification. The elucidation of its biological mechanisms, particularly its anti-inflammatory and anti-secretory activities, warrants further investigation to fully understand its therapeutic potential. The methodologies and information presented here are intended to facilitate future research and development efforts focused on this intriguing natural product.

References

The Biosynthetic Pathway of N-Methylcorydaldine in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcorydaldine, a benzylisoquinoline alkaloid (BIA) found in various plant species, particularly within the Corydalis genus, is a derivative of the protoberberine alkaloid corydaline. Its biosynthesis originates from the amino acid L-tyrosine and proceeds through the well-established BIA pathway to the central intermediate, (S)-reticuline. From this critical branch point, the pathway diverges towards the formation of protoberberine alkaloids. While the complete enzymatic cascade leading to this compound has not been fully elucidated, this guide synthesizes the current understanding of its biosynthetic route, detailing the known enzymatic steps, offering insights into putative reactions, and providing relevant experimental methodologies. The focus is on the conversion of (S)-reticuline to corydaline and its subsequent N-methylation. This document aims to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

The benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of plant secondary metabolites with a wide range of pharmacological activities. This compound belongs to this family and is biosynthetically derived from the protoberberine alkaloid scaffold. Protoberberine alkaloids, such as berberine and palmatine, are known for their antimicrobial, anti-inflammatory, and anticancer properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel enzymes that could be utilized in synthetic biology applications.

The Biosynthetic Pathway from L-Tyrosine to (S)-Reticuline

The initial steps of this compound biosynthesis are shared with all BIAs, commencing with the conversion of L-tyrosine into two key precursors: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These precursors undergo a Pictet-Spengler condensation catalyzed by norcoclaurine synthase (NCS) to form the central intermediate, (S)-norcoclaurine. A series of subsequent hydroxylation, O-methylation, and N-methylation reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs), O-methyltransferases (OMTs), and N-methyltransferases (NMTs), convert (S)-norcoclaurine to the pivotal branch-point intermediate, (S)-reticuline.

BIA_Pathway_to_Reticuline Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->4_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS 4_HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Steps (OMTs, NMT, CYP)

Fig. 1: Overview of the initial steps of the BIA pathway leading to (S)-reticuline.

The Protoberberine Alkaloid Pathway: From (S)-Reticuline to Corydaline

The biosynthesis of this compound proceeds from (S)-reticuline via the protoberberine alkaloid pathway. A key and well-characterized step is the conversion of (S)-reticuline to (S)-scoulerine, catalyzed by the berberine bridge enzyme (BBE). (S)-Scoulerine serves as a crucial precursor for a variety of protoberberine alkaloids.

The subsequent steps leading to corydaline involve a series of methylation reactions. While the precise sequence and all the enzymes involved are not definitively established for corydaline itself, studies on related protoberberine alkaloids in Corydalis species provide a putative pathway. This likely involves the action of several O-methyltransferases (OMTs). A critical, yet uncharacterized, step is the C-methylation at position 13 to form the distinctive structure of corydaline. It has been demonstrated that palmatine is a direct precursor to corydaline, indicating that this C-methylation occurs on the protoberberine scaffold[1].

The proposed pathway is as follows:

  • (S)-Reticuline to (S)-Scoulerine: Catalyzed by Berberine Bridge Enzyme (BBE).

  • (S)-Scoulerine to Tetrahydropalmatine: A series of O-methylation reactions catalyzed by enzymes such as scoulerine 9-O-methyltransferase (SMT) and columbamine O-methyltransferase convert (S)-scoulerine to tetrahydropalmatine[2][3][4].

  • Tetrahydropalmatine to Palmatine: Oxidation of tetrahydropalmatine yields palmatine.

  • Palmatine to Corydaline: This is a proposed C-methylation step, where a methyl group is added to the C-13 position of the protoberberine ring. The enzyme responsible for this reaction has not yet been identified but is likely an S-adenosylmethionine (SAM)-dependent C-methyltransferase.

Protoberberine_Pathway_to_Corydaline Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE THP Tetrahydropalmatine Scoulerine->THP Multiple OMTs Palmatine Palmatine THP->Palmatine Oxidation Corydaline Corydaline Palmatine->Corydaline Putative C-Methyltransferase

Fig. 2: Proposed biosynthetic pathway from (S)-reticuline to corydaline.

The Final Step: N-Methylation of Corydaldine

The terminal step in the biosynthesis of this compound is the N-methylation of corydaldine. This reaction is catalyzed by a specific N-methyltransferase (NMT), which utilizes S-adenosylmethionine (SAM) as the methyl group donor. While N-methyltransferases are common in BIA biosynthesis, the specific enzyme responsible for this final conversion has not been isolated and characterized.

Final_Step_N_Methylation Corydaldine Corydaline N_Methylcorydaldine This compound Corydaldine->N_Methylcorydaldine Putative N-Methyltransferase SAH S-Adenosylhomocysteine N_Methylcorydaldine->SAH SAM S-Adenosylmethionine SAM->N_Methylcorydaldine

Fig. 3: The final N-methylation step in the biosynthesis of this compound.

Quantitative Data

Quantitative data for the specific enzymes involved in the later stages of this compound biosynthesis are scarce. However, studies on related pathways in Corydalis cell cultures provide some context for alkaloid production levels.

Plant MaterialAlkaloid(s)YieldReference
Corydalis saxicola cell suspensionDehydrocavidine11.6 mg/L[5][6]
Corydalis saxicola cell suspensionBerberine7.6 mg/L[5][6]
Corydalis remota callus cultureTotal alkaloidsSignificant amounts[7]
Corydalis solida tubersCorydaline, PalmatineHigh concentrations[8]

Experimental Protocols

General Workflow for Enzyme Characterization

The characterization of novel enzymes in the this compound pathway would typically follow the workflow outlined below.

Enzyme_Characterization_Workflow Start Plant Material (e.g., Corydalis sp.) Extraction Crude Protein Extraction Start->Extraction Assay Enzyme Activity Assay (with putative substrate) Extraction->Assay Purification Protein Purification (e.g., Chromatography) Assay->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE MS_Analysis Mass Spectrometry (Peptide Sequencing) Purification->MS_Analysis Cloning Gene Cloning (based on peptide sequence) MS_Analysis->Cloning Expression Heterologous Expression (e.g., E. coli, Yeast) Cloning->Expression Characterization Biochemical Characterization (Kinetics, Substrate Specificity) Expression->Characterization End Characterized Enzyme Characterization->End

Fig. 4: A general experimental workflow for the characterization of biosynthetic enzymes.
Detailed Methodologies

A. Establishment of Corydalis Cell Suspension Cultures

  • Callus Induction: Sterilize explants (e.g., leaves, stems) from a Corydalis plant and place them on a solid Murashige and Skoog (MS) or Gamborg's B5 medium supplemented with plant growth regulators such as 2,4-dichlorophenoxyacetic acid (2,4-D) and benzyladenine (BA) to induce callus formation[5][6].

  • Initiation of Suspension Culture: Transfer friable callus to a liquid medium of the same composition and place on an orbital shaker (100-120 rpm) in the dark or under a defined photoperiod.

  • Maintenance: Subculture the cell suspension every 2-3 weeks by transferring a portion of the culture to a fresh medium.

B. General Protocol for O-Methyltransferase and N-Methyltransferase Assays

  • Enzyme Preparation: Homogenize plant tissue or cultured cells in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM dithiothreitol, 1 mM EDTA, and protease inhibitors). Centrifuge the homogenate to obtain a crude protein extract (supernatant).

  • Reaction Mixture: Prepare a reaction mixture containing the crude enzyme extract, the putative substrate (e.g., a protoberberine alkaloid for an OMT, or corydaldine for an NMT), and the methyl donor, S-adenosylmethionine (SAM).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.

  • Reaction Termination and Product Extraction: Stop the reaction by adding a quenching solution (e.g., a strong acid or base) and extract the product with an organic solvent (e.g., ethyl acetate or chloroform).

  • Analysis: Analyze the extracted product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the methylated product.

C. Protocol for Elicitation of Alkaloid Production in Cell Culture

  • Establish a stable cell suspension culture as described in section 6.2.A.

  • Prepare Elicitor Solution: Dissolve the chosen elicitor (e.g., methyl jasmonate, salicylic acid, or yeast extract) in a suitable solvent and sterilize by filtration.

  • Elicitor Treatment: Add the sterile elicitor solution to the cell culture at a predetermined concentration during the exponential growth phase.

  • Incubation and Harvest: Continue to incubate the culture for a specific period post-elicitation (e.g., 24-96 hours). Harvest the cells and the medium separately.

  • Extraction and Analysis: Extract the alkaloids from both the cells and the medium and quantify the production of this compound and related alkaloids using HPLC or LC-MS.

Regulation of the Biosynthetic Pathway

The biosynthesis of BIAs is tightly regulated at the transcriptional level. Transcription factors, such as WRKY and basic helix-loop-helix (bHLH) proteins, have been shown to play a significant role in controlling the expression of BIA biosynthetic genes. It is likely that the expression of genes involved in the this compound pathway is also under the control of such regulatory networks, which can be activated by developmental cues and environmental stimuli, including elicitors.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a fascinating example of the chemical diversity generated within the benzylisoquinoline alkaloid family. While the general route from L-tyrosine to the protoberberine scaffold is well-understood, the specific enzymes responsible for the final tailoring steps leading to corydaline and its subsequent N-methylation remain to be elucidated. Future research should focus on the identification and characterization of the putative C-methyltransferase and the terminal N-methyltransferase from Corydalis species. Transcriptome and proteome analyses of alkaloid-producing tissues and cell cultures, combined with functional genomics approaches, will be instrumental in identifying these missing enzymatic links. A complete understanding of this pathway will not only advance our knowledge of plant specialized metabolism but also open up new avenues for the biotechnological production of this and other valuable alkaloids.

References

N-Methylcorydaldine physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-Methylcorydaldine: Physical and Chemical Properties for Researchers

Introduction

This compound, with the IUPAC name 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one, is an isoquinoline alkaloid of significant interest in phytochemical and pharmacological research.[1][2] It is a secondary metabolite found in various plant families, including Papaveraceae, Annonaceae, and Fumariaceae.[1] This guide provides a detailed overview of its physical and chemical properties, experimental protocols for its isolation and synthesis, and its role in biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Table 1: General and Physicochemical Properties
PropertyValueSource
IUPAC Name 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-onePubChem[1]
CAS Number 6514-05-2Benchchem, Biosynth[1][4]
Molecular Formula C₁₂H₁₅NO₃Benchchem, Biosynth[1][4]
Molecular Weight 221.25 g/mol Benchchem, Biosynth[1][4]
Physical Description PowderChemFaces[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces[3]
XLogP3 (Computed) 1.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Table 2: Spectroscopic and Structural Identifiers
Identifier TypeValueSource
InChI InChI=1S/C12H15NO3/c1-13-5-4-8-6-10(15-2)11(16-3)7-9(8)12(13)14/h6-7H,4-5H2,1-3H3PubChem[1]
InChIKey BDIZBBGNYDRCCA-UHFFFAOYSA-NBenchchem, PubChem[1]
Canonical SMILES CN1CCC2=CC(=C(C=C2C1=O)OC)OCBiosynth, PubChem[4]
Key Mass Spec Fragments m/z: 221, 178, 150, 116PubChem[1]
Precursor m/z (LC-MS) 222.1125 [M+H]⁺PubChem[1]

Experimental Protocols

The following sections detail methodologies for the isolation, synthesis, and characterization of this compound.

Isolation from Natural Sources (e.g., Annona squamosa)

This compound can be isolated from various plant parts, such as the twigs of Annona squamosa. The general workflow involves solvent extraction followed by chromatographic purification.

Methodology:

  • Preparation of Plant Material: Air-dry the plant material (e.g., twigs) at room temperature and grind into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered material in a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).

    • Perform repeated extractions (typically 3 times) to ensure exhaustive extraction of metabolites.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to fractionate the components. This compound is expected to partition into the ethyl acetate fraction.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to column chromatography over silica gel.

    • Elute the column with a gradient solvent system, such as hexane-ethyl acetate, gradually increasing the polarity.

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

    • Further purify the this compound-containing fractions using preparative TLC or flash chromatography to yield the pure compound.

Workflow for Isolation and Purification

G plant Powdered Plant Material extract Solvent Extraction (Methanol/Ethanol) plant->extract crude Crude Extract extract->crude partition Solvent Partitioning (Hexane/EtOAc/n-BuOH) crude->partition fraction Ethyl Acetate Fraction partition->fraction column Silica Gel Column Chromatography fraction->column fractions Collected Fractions column->fractions purify Flash Chromatography fractions->purify pure Pure this compound purify->pure

Isolation and Purification Workflow
Total Synthesis via Bischler-Napieralski Reaction

The synthesis of the 3,4-dihydroisoquinolin-1-one core of this compound can be achieved through a variation of the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide.

Methodology:

  • Preparation of the Amide Precursor: Synthesize the starting material, N-acetyl-2-(3,4-dimethoxyphenyl)ethanamine, by reacting 3,4-dimethoxyphenethylamine with an acetylating agent.

  • Cyclization Reaction:

    • Dissolve the β-arylethylamide precursor in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile in an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add a dehydrating/condensing agent. Phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are commonly used.

    • Reflux the reaction mixture for several hours (e.g., 4 hours), monitoring the reaction progress by TLC.

  • Work-up and Reduction (if applicable):

    • Cool the reaction mixture to room temperature and concentrate it via rotary evaporation.

    • The resulting intermediate is a dihydroisoquinoline. For this compound, which has a carbonyl group, the reaction is a cyclization of an N-substituted precursor. A more direct route involves the methylation of the corresponding corydaldine (the N-demethylated analogue).

  • N-Methylation of Corydaldine:

    • Dissolve corydaldine (6,7-dimethoxy-3,4-dihydroisoquinolin-1-one) in a suitable solvent.

    • Add a methylating agent, such as methyl iodide, in the presence of a base (e.g., K₂CO₃ or NaH) to facilitate the N-methylation.

    • Control of pH (9-10) and temperature (0–5°C) is crucial to favor N-methylation over competing O-methylation.

  • Purification: Purify the final product using column chromatography on silica gel to obtain pure this compound.

Structural Characterization

The identity and purity of synthesized or isolated this compound should be confirmed using a combination of spectroscopic techniques.

Methodology:

  • Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to confirm the carbon skeleton and proton environments. 2D NMR techniques like HMBC and NOESY can be used to confirm the positions of the methoxy groups and the overall structure.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HR-MS) to confirm the molecular formula by obtaining an accurate mass measurement.

  • Infrared (IR) Spectroscopy: Analyze the functional groups present, particularly the characteristic absorption band for the lactam carbonyl group.

  • Purity Assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC), aiming for >95%.

Biological Activity and Signaling Pathway

This compound exhibits several pharmacological activities, notably anti-secretory effects through the inhibition of the gastric H⁺/K⁺-ATPase, also known as the proton pump.

Inhibition of Gastric H⁺/K⁺-ATPase

The H⁺/K⁺-ATPase is the enzyme primarily responsible for the secretion of gastric acid in the stomach. It is the final step in the acid secretion pathway within parietal cells. This compound has been shown to inhibit this enzyme, demonstrating activity comparable to the proton pump inhibitor (PPI) omeprazole. This inhibition is believed to be competitive with the K⁺ ion, a mechanism shared by a class of drugs known as potassium-competitive acid blockers (P-CABs).

The signaling cascade for acid secretion involves stimulation of the parietal cell by histamine, gastrin, and acetylcholine. This leads to the translocation and activation of H⁺/K⁺-ATPase pumps at the apical membrane, which actively pump H⁺ ions into the gastric lumen in exchange for K⁺ ions. By inhibiting this pump, this compound effectively reduces the secretion of gastric acid.

Signaling Pathway of Gastric Acid Secretion and Inhibition

G cluster_0 Stimulatory Signals cluster_1 Parietal Cell Histamine Histamine Receptors H2, CCK2, M3 Receptors Histamine->Receptors Gastrin Gastrin Gastrin->Receptors ACh Acetylcholine ACh->Receptors cAMP_Ca ↑ cAMP / Ca²⁺ Receptors->cAMP_Ca PK Protein Kinases cAMP_Ca->PK Pump H⁺/K⁺-ATPase (Proton Pump) PK->Pump Activation & Translocation Lumen Gastric Lumen (Stomach Acid) Pump->Lumen H⁺ out, K⁺ in Inhibitor This compound Inhibitor->Pump Inhibition (K⁺ Competitive)

Gastric Acid Secretion Pathway Inhibition

References

Spectroscopic Data Analysis of N-Methylcorydaldine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methylcorydaldine, with the chemical formula C₁₂H₁₅NO₃ and a molecular weight of approximately 221.25 g/mol , is an isoquinolone alkaloid found in various plant species.[1] Its structure, 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one, is characterized by a dihydroisoquinolin-1-one core with two methoxy groups on the aromatic ring and a methyl group on the nitrogen atom.[1] The structural elucidation and confirmation of this compound rely heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This guide provides an in-depth analysis of the expected and reported spectroscopic data for this compound, along with detailed experimental protocols for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H-NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the dihydroisoquinoline core, the N-methyl protons, and the methoxy protons.

Proton Type Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic (H-5, H-8)6.5 - 7.5Singlet (each)1H (each)
Methylene (H-3)~3.5Triplet2H
Methylene (H-4)~2.8Triplet2H
N-Methyl (N-CH₃)~3.1Singlet3H
Methoxy (C6-OCH₃)~3.9Singlet3H
Methoxy (C7-OCH₃)~3.9Singlet3H

Note: The exact chemical shifts can vary depending on the solvent and instrument frequency. The two methoxy groups and two aromatic protons may have slightly different chemical shifts.

Expected ¹³C-NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton of this compound.

Carbon Type Expected Chemical Shift (ppm)
Carbonyl (C=O)160 - 170
Aromatic Quaternary (C-6, C-7, C-4a, C-8a)120 - 150
Aromatic CH (C-5, C-8)105 - 115
Methylene (C-3)~40-50
Methylene (C-4)~25-35
N-Methyl (N-CH₃)~35-45
Methoxy (OCH₃)~55-60

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Parameter Value Reference
Molecular FormulaC₁₂H₁₅NO₃[1]
Calculated Exact Mass221.1052[2]
Observed [M+H]⁺222.1125[2]
Tandem Mass Spectrometry (MS/MS) Fragmentation Data

Tandem MS (MS/MS) experiments on the [M+H]⁺ precursor ion provide characteristic fragment ions that are indicative of the molecule's structure.

Precursor Ion (m/z) Fragment Ions (m/z) Reference
222.1125165.0894, 150.0667, 133.0632, 105.0696[2]

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring NMR spectra of isoquinoline alkaloids like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts.[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) for data acquisition.[3]

  • ¹H-NMR Acquisition:

    • Acquire a standard one-dimensional ¹H-NMR spectrum.

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]

  • ¹³C-NMR Acquisition:

    • Acquire a proton-decoupled ¹³C-NMR spectrum.

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[3]

  • 2D NMR Experiments (for full structural elucidation):

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): To determine direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Mass Spectrometry

A typical protocol for LC-MS analysis of this compound is outlined below:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., Agilent SB-Aq 2.1x50mm 1.8 micron).[2]

    • Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for alkaloids.[2]

    • Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap is preferred for accurate mass measurements.[2]

    • Data Acquisition:

      • Full Scan MS: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

      • Tandem MS (MS/MS): Select the [M+H]⁺ ion of this compound (m/z 222.11) for collision-induced dissociation (CID) to generate fragment ions. The collision energy can be varied (e.g., 10-40 eV) to optimize fragmentation.[2]

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.

G cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material extraction Solvent Extraction plant_material->extraction chromatography Chromatographic Purification (HPLC) extraction->chromatography pure_compound Pure this compound chromatography->pure_compound lcms LC-MS Analysis pure_compound->lcms Analysis nmr NMR Spectroscopy pure_compound->nmr Analysis hrms HRMS (Formula Determination) lcms->hrms msms MS/MS (Fragmentation) lcms->msms data_integration Data Integration & Analysis hrms->data_integration msms->data_integration one_d_nmr 1D NMR (¹H, ¹³C) nmr->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr->two_d_nmr one_d_nmr->data_integration two_d_nmr->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer can provide valuable structural information. The following diagram proposes a logical fragmentation pathway based on the observed fragment ions.

G parent [M+H]⁺ m/z 222.1125 frag1 m/z 165.0894 parent->frag1 - C₂H₅NO frag2 m/z 150.0667 frag1->frag2 - CH₃

Caption: Proposed MS/MS fragmentation pathway for this compound.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful toolkit for the unambiguous identification and structural characterization of this compound. While a publicly archived, fully assigned NMR spectrum remains to be consolidated, the predictive data and established methodologies outlined in this guide offer a robust framework for researchers. The provided MS data and fragmentation patterns are key identifiers for this molecule. Adherence to the detailed experimental protocols will ensure high-quality, reproducible data, facilitating further research into the biological activities and potential therapeutic applications of this isoquinolone alkaloid.

References

Pharmacological Profile of N-Methylcorydaldine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcorydaldine, a naturally occurring isoquinoline alkaloid, has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, with a focus on its enzyme inhibition properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows to support further research and development efforts. While preliminary studies suggest a range of biological effects, including neuroprotective and anticancer activities, the most well-characterized activity to date is its role as an inhibitor of the gastric proton pump, H⁺/K⁺-ATPase, indicating its potential as an anti-ulcer agent.

Introduction

This compound (6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one) is an isoquinoline alkaloid primarily isolated from plants of the Papaveraceae family, such as the genus Corydalis, and has also been identified in other plant families including Annonaceae and Menispermaceae.[1][2] Structurally, it belongs to the isoquinolone class of alkaloids.[1] Initial research has pointed towards a variety of potential therapeutic applications for this compound, including analgesic, sedative, neuroprotective, anti-inflammatory, and antitumor effects.[1] The primary mechanism of action that has been quantitatively described is its inhibitory effect on the gastric H⁺/K⁺-ATPase, which is central to its anti-ulcer properties.[2] This guide will delve into the specifics of this and other reported activities, providing available quantitative data and detailed experimental protocols.

Enzyme Inhibition

Gastric H⁺/K⁺-ATPase Inhibition

This compound has demonstrated significant inhibitory activity against the gastric proton pump, H⁺/K⁺-ATPase. This enzyme is responsible for the final step in gastric acid secretion, and its inhibition is a key mechanism for treating peptic ulcers and other acid-related gastrointestinal disorders.

Target EnzymeCompoundAssay TypeIC₅₀Reference
Gastric H⁺/K⁺-ATPaseThis compoundIn vitro enzyme activity60.9 µg/mL[2]

Table 1: Inhibitory activity of this compound against gastric H⁺/K⁺-ATPase.

The following is a generalized protocol for determining the H⁺/K⁺-ATPase inhibitory activity of a compound like this compound.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against gastric H⁺/K⁺-ATPase.

Materials:

  • Gastric H⁺/K⁺-ATPase enriched microsomes (e.g., from porcine or rabbit gastric mucosa)

  • This compound

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • MgCl₂

  • KCl

  • Valinomycin

  • Malachite Green reagent for phosphate detection

  • Microplate reader

Procedure:

  • Enzyme Preparation: Thaw the H⁺/K⁺-ATPase enriched microsomes on ice. Dilute the microsomes to the desired concentration in the assay buffer.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the assay buffer to achieve a range of final concentrations.

  • Assay Reaction: a. In a 96-well microplate, add the assay buffer, MgCl₂, KCl, and valinomycin. b. Add the different concentrations of this compound or vehicle control to the respective wells. c. Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes). d. Initiate the reaction by adding ATP to all wells. e. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Phosphate Detection: a. Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate). b. Add the Malachite Green reagent to each well to detect the amount of inorganic phosphate (Pi) released from ATP hydrolysis. c. Incubate at room temperature for a short period to allow color development.

  • Data Analysis: a. Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader. b. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow Diagram:

H_K_ATPase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Enzyme_Prep Prepare H+/K+-ATPase Microsomes Reaction_Setup Set up reaction mix: Buffer, MgCl2, KCl, Valinomycin Enzyme_Prep->Reaction_Setup Compound_Prep Prepare this compound Serial Dilutions Add_Compound Add this compound or Vehicle Compound_Prep->Add_Compound Reaction_Setup->Add_Compound Pre_incubation Pre-incubate at 37°C Add_Compound->Pre_incubation Start_Reaction Add ATP to initiate reaction Pre_incubation->Start_Reaction Incubation Incubate at 37°C Start_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Add_Reagent Add Malachite Green Reagent Stop_Reaction->Add_Reagent Measure_Absorbance Measure Absorbance Add_Reagent->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis

Caption: Workflow for the in vitro H⁺/K⁺-ATPase inhibition assay.

Cholinesterase Inhibition

Preliminary research suggests that this compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of neurodegenerative diseases like Alzheimer's disease.[1] However, at present, no specific IC₅₀ values for this compound against these enzymes are available in the public domain. Further quantitative studies are required to confirm and characterize this activity.

Receptor Binding Profile

The interaction of this compound with neurotransmitter receptors, particularly dopaminergic and serotonergic receptors, has been suggested as a potential mechanism for its observed central nervous system effects.[1] However, direct radioligand binding assays to determine the binding affinities (Ki values) of this compound for these receptors have not yet been reported. The pharmacological profiles of other Corydalis alkaloids, which have shown affinity for dopamine receptors, suggest that this is a promising area for future investigation.

Signaling Pathway Diagram (Hypothetical):

Receptor_Signaling cluster_dopamine Dopaminergic Pathway cluster_serotonin Serotonergic Pathway NMC This compound D_Receptor Dopamine Receptor NMC->D_Receptor ? S_Receptor Serotonin Receptor NMC->S_Receptor ? D_Signal Downstream Signaling D_Receptor->D_Signal D_Effect CNS Effects (e.g., Analgesia, Sedation) D_Signal->D_Effect S_Signal Downstream Signaling S_Receptor->S_Signal S_Effect CNS Effects (e.g., Mood Regulation) S_Signal->S_Effect

Caption: Hypothetical signaling pathways for this compound.

In Vivo and Cellular Activities

Anti-Ulcer Activity

In addition to in vitro enzyme inhibition, this compound has demonstrated anti-ulcer effects in vivo. In an ethanol-induced gastric ulcer model, oral administration of this compound (20 mg/kg) was shown to significantly reduce plasma gastrin levels.[2]

Anticancer and Antiviral Potential

Preliminary in vitro studies have indicated that this compound may possess selective cytotoxic effects against certain cancer cell lines, including hepatocarcinoma and acute myeloid leukemia cells.[1] Furthermore, potential antiviral activity against dengue virus and human coronaviruses has been suggested.[1] These findings are preliminary and require further investigation to determine the mechanisms of action and to quantify the potency (e.g., IC₅₀ or EC₅₀ values).

Conclusion and Future Directions

The current body of evidence establishes this compound as a promising natural product with a clear inhibitory effect on gastric H⁺/K⁺-ATPase, supporting its potential for development as an anti-ulcer therapeutic. The preliminary indications of neuroprotective, anticancer, and antiviral activities warrant more in-depth investigation.

Future research should prioritize:

  • Quantitative Pharmacological Profiling: Comprehensive screening of this compound against a panel of receptors and enzymes to determine its binding affinities (Ki) and inhibitory concentrations (IC₅₀).

  • Functional Assays: Elucidation of the functional consequences of receptor binding (e.g., agonist or antagonist activity) through cell-based assays to determine EC₅₀ or IC₅₀ values.

  • In Vivo Efficacy Studies: Further in vivo studies to confirm the analgesic, anti-inflammatory, and neuroprotective effects and to establish dose-response relationships.

  • Mechanism of Action Studies: Detailed molecular and cellular studies to unravel the signaling pathways modulated by this compound.

This technical guide serves as a foundation for these future endeavors, providing the currently available data and methodologies to facilitate the continued exploration of this compound's therapeutic potential.

References

literature review on isoquinoline alkaloids like N-Methylcorydaldine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Isoquinoline Alkaloid N-Methylcorydaldine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the isoquinoline alkaloid family, is a naturally occurring compound found in various plant species, including those from the Papaveraceae, Annonaceae, and Menispermaceae families.[1] Chemically identified as 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one, it possesses a core isoquinoline structure biosynthetically derived from tyrosine or phenylalanine precursors.[1] This technical guide provides a comprehensive review of the current knowledge on this compound, focusing on its synthesis, biological activities, and potential mechanisms of action, with a focus on presenting quantitative data, detailed experimental protocols, and relevant signaling pathways.

Chemical Properties and Synthesis

This compound has the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol .[1]

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₅NO₃
Molecular Weight221.25 g/mol
IUPAC Name6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one
CAS Number6514-05-2
Synthesis via Bischler-Napieralski Reaction

A primary synthetic route to this compound and its analogs is the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-arylethylamide.[2][3] This reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines.[4][5]

Experimental Protocol: General Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline Core

This protocol describes a general procedure that can be adapted for the synthesis of this compound, starting from the appropriate N-acyl-β-phenylethylamine precursor.

Materials:

  • β-(3,4-dimethoxyphenyl)ethylamine

  • Acetyl chloride

  • Phosphorus oxychloride (POCl₃) or another suitable condensing agent (e.g., P₂O₅, polyphosphoric acid)[2][3]

  • Anhydrous toluene or other suitable solvent

  • Sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Amide Formation: To a solution of β-(3,4-dimethoxyphenyl)ethylamine in a suitable solvent, slowly add acetyl chloride at 0°C. The reaction mixture is stirred for a specified time to form the corresponding N-acetyl-β-(3,4-dimethoxyphenyl)ethylamine.

  • Cyclization: The dried amide is dissolved in anhydrous toluene, and phosphorus oxychloride is added dropwise. The mixture is refluxed for several hours.

  • Work-up: The reaction mixture is cooled, and the excess POCl₃ is carefully quenched with ice. The aqueous solution is basified with a sodium bicarbonate solution and extracted with an organic solvent.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the 3,4-dihydroisoquinoline derivative.

  • N-methylation: The resulting secondary amine can be N-methylated using a suitable methylating agent (e.g., methyl iodide) to yield this compound.

Logical Workflow for Bischler-Napieralski Synthesis

G cluster_synthesis Bischler-Napieralski Synthesis Start Start Amide Formation Amide Formation Start->Amide Formation β-arylethylamine + Acylating agent Cyclization Cyclization Amide Formation->Cyclization Condensing agent (e.g., POCl₃) Work-up Work-up Cyclization->Work-up Quenching & Extraction Purification Purification Work-up->Purification Chromatography N-methylation N-methylation Purification->N-methylation Methylating agent End End N-methylation->End This compound

Caption: A generalized workflow for the synthesis of this compound.

Biological Activities and Quantitative Data

This compound has been reported to exhibit a range of biological activities, including anti-secretory, analgesic, sedative, antitumor, neuroprotective, and anti-inflammatory effects. However, specific quantitative data for many of these activities are limited in the publicly available literature.

Table 2: Quantitative Biological Data for this compound

Biological ActivityCell Line / ModelParameterValueReference
Reversal of Vincristine ResistanceECa-109 (Human esophageal carcinoma)IC₅₀2152 nMNot available in search results
Antitumor Activity

The available quantitative data points to the potential of this compound in oncology, specifically in overcoming multidrug resistance.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)[6][7][8]

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Neuroprotective and Anti-inflammatory Activities

While specific quantitative data for this compound is lacking, isoquinoline alkaloids, as a class, are known to exert neuroprotective and anti-inflammatory effects through various signaling pathways.[1][9][10][11][12][13][14][15][16]

Potential Signaling Pathways Involved in the Bioactivity of Isoquinoline Alkaloids

G cluster_pathways Potential Signaling Pathways for Isoquinoline Alkaloids Isoquinoline Alkaloid Isoquinoline Alkaloid NF-kB Pathway NF-kB Pathway Isoquinoline Alkaloid->NF-kB Pathway Inhibition NRF2-KEAP1 Pathway NRF2-KEAP1 Pathway Isoquinoline Alkaloid->NRF2-KEAP1 Pathway Activation PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Isoquinoline Alkaloid->PI3K/AKT/mTOR Pathway Modulation Inflammatory Response Inflammatory Response NF-kB Pathway->Inflammatory Response Reduces Oxidative Stress Oxidative Stress NRF2-KEAP1 Pathway->Oxidative Stress Reduces Cell Survival & Growth Cell Survival & Growth PI3K/AKT/mTOR Pathway->Cell Survival & Growth Promotes

Caption: Plausible signaling pathways modulated by isoquinoline alkaloids.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This is a standard in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • This compound

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide rats into groups (control, positive control, and test groups with different doses of this compound).

  • Compound Administration: Administer the vehicle, positive control, or this compound orally or intraperitoneally.

  • Induction of Edema: After a specific time, inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Interaction with Dopaminergic and Serotonergic Systems

Logical Relationship of this compound's Potential CNS Effects

G cluster_cns Hypothesized CNS Mechanism of this compound This compound This compound Dopaminergic System Dopaminergic System This compound->Dopaminergic System Modulates Serotonergic System Serotonergic System This compound->Serotonergic System Modulates Analgesic Effects Analgesic Effects Dopaminergic System->Analgesic Effects Sedative Effects Sedative Effects Serotonergic System->Sedative Effects

Caption: Hypothesized modulation of CNS pathways by this compound.

Conclusion and Future Directions

This compound is an isoquinoline alkaloid with a range of reported biological activities that warrant further investigation for its therapeutic potential. While its chemical synthesis is well-established through reactions like the Bischler-Napieralski synthesis, there is a significant gap in the publicly available, detailed quantitative pharmacological data and specific mechanistic studies for this compound. The provided IC₅₀ value for the reversal of vincristine resistance is a promising lead for further cancer research.

Future research should focus on:

  • Quantitative Pharmacological Profiling: Determining IC₅₀ or Kᵢ values for this compound across a panel of cancer cell lines and for its various reported biological activities (analgesic, anti-inflammatory, neuroprotective).

  • Detailed Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound, particularly its effects on dopaminergic and serotonergic receptor subtypes.

  • In Vivo Efficacy Studies: Conducting well-designed animal studies to validate the in vitro findings and to assess the therapeutic potential of this compound for specific disease indications.

This technical guide serves as a foundation for researchers and drug development professionals interested in this compound, highlighting both the current knowledge and the critical areas for future investigation.

References

N-Methylcorydaldine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcorydaldine, a naturally occurring isoquinoline alkaloid, has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, with a focus on its potential therapeutic applications. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes proposed signaling pathways and experimental workflows. While research into the specific molecular interactions of this compound is ongoing, this guide serves as a foundational resource for professionals in the field of drug discovery and development.

Introduction

This compound, with the chemical formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol , is an isoquinoline alkaloid identified in various plant species, notably within the Papaveraceae family.[1][2] Its structure features a 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one core. Preliminary studies have indicated a range of biological activities for this compound, including anti-ulcer, neuroprotective, anti-inflammatory, and antiviral effects.[1][2] The primary mechanism of action is believed to involve interactions with key enzymes and receptor systems, such as the gastric H⁺/K⁺-ATPase, acetylcholinesterase, and potentially dopaminergic and serotonergic receptors.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds. It is important to note that specific quantitative data for this compound is limited in the current scientific literature.

Target Compound Activity IC₅₀ / Kᵢ / EC₅₀ Reference
Acetylcholinesterase (AChE)This compoundInhibition> 100 µM[3]
Butyrylcholinesterase (BChE)This compoundInhibition> 100 µM[3]
Gastric H⁺/K⁺-ATPaseThis compoundInhibitionData Not Available-
Monoamine Oxidase A (MAO-A)This compoundInhibitionData Not Available-
Monoamine Oxidase B (MAO-B)This compoundInhibitionData Not Available-
Dengue VirusThis compoundAntiviral ActivityData Not Available-
Dopamine ReceptorsThis compoundBinding AffinityData Not Available-
Serotonin ReceptorsThis compoundBinding AffinityData Not Available-

Key Mechanisms of Action and Experimental Protocols

This section details the primary proposed mechanisms of action for this compound and provides generalized experimental protocols for their investigation.

Inhibition of Gastric H⁺/K⁺-ATPase (Anti-ulcer Activity)

This compound has been reported to exhibit anti-ulcer properties by inhibiting the gastric proton pump, H⁺/K⁺-ATPase.[1] This enzyme is responsible for the final step in gastric acid secretion.

A common method for assessing H⁺/K⁺-ATPase inhibition is to measure the release of inorganic phosphate (Pi) from ATP hydrolysis by the enzyme.

  • Enzyme Preparation: Gastric H⁺/K⁺-ATPase is typically isolated from the gastric mucosa of animal models (e.g., rabbits or pigs).

  • Assay Buffer: A buffered solution (e.g., Tris-HCl) at a physiological pH containing MgCl₂ and KCl is prepared.

  • Reaction Mixture: The assay mixture contains the prepared enzyme, assay buffer, and varying concentrations of this compound or a reference inhibitor (e.g., omeprazole).

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Termination of Reaction: The reaction is stopped by the addition of a quenching agent (e.g., trichloroacetic acid).

  • Quantification of Pi: The amount of inorganic phosphate released is quantified using a colorimetric method, such as the Fiske-Subbarow method.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cholinesterase Inhibition (Neuroprotective Potential)

This compound has been investigated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. However, studies on alkaloids from Corydalis cava indicated that this compound was largely inactive against both AChE and BChE, with an IC₅₀ value greater than 100 µM.[3]

  • Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified AChE or BChE are required.

  • Assay Buffer: A phosphate buffer at a physiological pH is used.

  • Reaction Mixture: The assay well contains the buffer, DTNB, the enzyme, and varying concentrations of this compound or a reference inhibitor (e.g., galantamine).

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The reaction is started by adding the substrate (ATCI or BTCI).

  • Measurement: The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Monoamine Oxidase Inhibition

While not definitively established for this compound, related isoquinoline alkaloids have shown inhibitory activity against monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are involved in the metabolism of neurotransmitters like serotonin and dopamine, and their inhibition is a therapeutic approach for depression and Parkinson's disease.

  • Enzyme Source: Recombinant human MAO-A and MAO-B are commonly used.

  • Substrate: A suitable substrate such as kynuramine is used.

  • Reaction Mixture: The enzyme is incubated with varying concentrations of this compound in a suitable buffer.

  • Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C.

  • Detection: The product of the enzymatic reaction is measured, often by fluorescence or absorbance, to determine the enzyme activity.

  • Data Analysis: The IC₅₀ value is calculated from the dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are thought to be mediated, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.

  • Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is used.

  • Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound.

  • Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using ELISA. The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) can be assessed by Western blotting or RT-PCR.

  • NF-κB Translocation: The translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus can be visualized by immunofluorescence microscopy or quantified by Western blotting of nuclear and cytoplasmic fractions.

  • Data Analysis: The dose-dependent inhibition of inflammatory markers and NF-κB activation is analyzed to determine the IC₅₀ value.

Visualizations of Proposed Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action and a general experimental workflow for their investigation.

G cluster_0 Anti-ulcer Activity This compound This compound H+/K+-ATPase H+/K+-ATPase This compound->H+/K+-ATPase Inhibits Gastric Acid Secretion Gastric Acid Secretion H+/K+-ATPase->Gastric Acid Secretion Promotes G cluster_1 Neuroprotective Potential (Cholinesterase Inhibition) Acetylcholine Acetylcholine Degradation Degradation Acetylcholine->Degradation AChE / BChE AChE / BChE AChE / BChE->Degradation Catalyzes This compound This compound This compound->AChE / BChE Inhibits (>100 µM) G cluster_2 Anti-inflammatory Activity Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) NF-κB Activation NF-κB Activation Inflammatory Stimuli (LPS)->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression This compound This compound This compound->NF-κB Activation Inhibits (Proposed) G Start Start Isolate/Synthesize this compound Isolate/Synthesize this compound Start->Isolate/Synthesize this compound In Vitro Enzyme/Receptor Assays In Vitro Enzyme/Receptor Assays Isolate/Synthesize this compound->In Vitro Enzyme/Receptor Assays Determine IC50/Ki/EC50 Determine IC50/Ki/EC50 In Vitro Enzyme/Receptor Assays->Determine IC50/Ki/EC50 Cell-based Assays Cell-based Assays Determine IC50/Ki/EC50->Cell-based Assays Analyze Signaling Pathways Analyze Signaling Pathways Cell-based Assays->Analyze Signaling Pathways In Vivo Animal Models In Vivo Animal Models Analyze Signaling Pathways->In Vivo Animal Models Assess Efficacy and Toxicity Assess Efficacy and Toxicity In Vivo Animal Models->Assess Efficacy and Toxicity Lead Optimization Lead Optimization Assess Efficacy and Toxicity->Lead Optimization End End Lead Optimization->End

References

An In-Depth Technical Guide to the Initial Biological Activity Screening of N-Methylcorydaldine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methylcorydaldine is a naturally occurring isoquinoline alkaloid found in various plant species, including those of the genera Arcangelisia and Papaver.[1] As a member of the alkaloid class of compounds, it holds potential for diverse pharmacological activities. The initial screening for biological activity is a critical first step in the drug discovery pipeline, aiming to identify and characterize the therapeutic potential of novel chemical entities. This guide provides a comprehensive overview of the key biological activities reported or inferred for this compound, detailed experimental protocols for its screening, and visualizations of relevant biological pathways and workflows for researchers in drug development.

Reported and Potential Biological Activities

Preliminary research suggests that this compound possesses several biological activities. While comprehensive quantitative data such as IC50 values are not widely published, initial qualitative screenings have paved the way for more detailed investigation. The primary activities of interest include anti-ulcer, anticancer, and antiviral effects.

Data Presentation: Summary of Biological Activities

The following tables summarize the key findings from initial screenings of this compound and the assays used.

Table 1: Anti-Ulcer and Anti-Secretory Activity

Activity TypeAssay Model/TargetKey Findings (Qualitative)Reference Compound
Anti-ulcer / Anti-secretoryGastric H+/K+-ATPase (Proton Pump)Demonstrates significant inhibition of gastric H+/K+-ATPase activity, reducing gastric acid production.Omeprazole

Table 2: Anticancer Activity

Activity TypeAssay Model/TargetKey Findings (Qualitative)Reference Compound
Cytotoxicity / AntiproliferativeVarious cancer cell lines (e.g., Lung, Gastric, Liver)Preliminary studies indicate potential as an anticancer agent, though mechanisms require further investigation.Doxorubicin, Cisplatin

Table 3: Antiviral Activity

Activity TypeAssay Model/TargetKey Findings (Qualitative)Reference Compound
AntiviralDengue virus (DENV), Human coronavirusesIn vitro studies suggest inhibition of viral replication.[1]Remdesivir, Ribavirin

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable screening results. The following protocols are standard assays for evaluating the primary biological activities of this compound.

Protocol for H+/K+-ATPase (Proton Pump) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzyme responsible for gastric acid secretion.

1. Preparation of H+/K+-ATPase Enzyme:

  • Obtain a fresh sheep or goat stomach from a local abattoir.[2]

  • Isolate the gastric fundus mucosa and scrape the inner layer to collect parietal cells.[2]

  • Homogenize the collected cells in 16 mM Tris buffer (pH 7.4).[2]

  • Centrifuge the homogenate at 6,000 x g for 10 minutes. The resulting supernatant contains the H+/K+-ATPase enzyme and serves as the enzyme source.[2]

  • Determine the protein concentration of the supernatant using a standard method like the Bradford assay.[2]

2. Inhibition Assay:

  • Prepare a reaction mixture containing 20 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, and 2 mM KCl.[3]

  • In separate tubes, pre-incubate the enzyme extract with varying concentrations of this compound (e.g., 10-100 µg/mL), a positive control (Omeprazole), and a vehicle control (DMSO) for 30-60 minutes at 37°C.[3][4]

  • Initiate the enzymatic reaction by adding 2 mM ATP to each tube.[4]

  • Incubate the mixture for 30 minutes at 37°C.[3]

  • Stop the reaction by adding 1 mL of ice-cold 10% trichloroacetic acid (TCA).[4]

  • Centrifuge the tubes to pellet precipitated proteins.

  • Quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis in the supernatant using a colorimetric method, measuring absorbance at ~640 nm.[5]

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration required to inhibit enzyme activity by 50%).

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound against cancer cell lines.[6]

1. Cell Plating:

  • Culture a relevant cancer cell line (e.g., A549 lung cancer, HepG2 liver cancer) in appropriate media.

  • Trypsinize and count the cells, ensuring >90% viability via Trypan blue exclusion.[7]

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) in 100 µL of media.

  • Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture media.

  • Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[7]

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[8]

  • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • Carefully remove the media from each well.

  • Add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting cell viability against the log-concentration of this compound.

Protocol for Dengue Virus (DENV) Replication Inhibition Assay

This assay quantifies the ability of a compound to inhibit viral replication in a host cell line using quantitative PCR.

1. Cell Culture and Infection:

  • Seed a susceptible cell line (e.g., Huh-7 or HEK293) in a 24-well or 96-well plate and grow to ~80-90% confluency.[10][11]

  • Pre-treat the cells with various non-toxic concentrations of this compound for a few hours.

  • Infect the cells with DENV (e.g., DENV-2) at a specific multiplicity of infection (MOI), for example, 0.2 or 0.5.[10][11]

  • Incubate the infected cells for a period that allows for viral replication (e.g., 48 hours).[11]

2. RNA Extraction:

  • After incubation, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

3. Quantitative Reverse Transcription PCR (qRT-PCR):

  • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • Perform qPCR using specific primers targeting a conserved region of the DENV genome (e.g., the NS5 gene) and a housekeeping gene (e.g., GAPDH) for normalization.[10]

  • Run the qPCR reaction with appropriate controls (no-template control, virus-only control, vehicle control).

4. Data Analysis:

  • Calculate the relative viral RNA levels for each compound concentration compared to the vehicle control after normalizing to the housekeeping gene.

  • Determine the EC50 value (the concentration required to reduce viral replication by 50%).

Mandatory Visualizations

Diagrams created with Graphviz provide clear visual representations of complex workflows and pathways relevant to the screening of this compound.

G cluster_Discovery Phase 1: Discovery & Isolation cluster_Screening Phase 2: In Vitro Screening cluster_Validation Phase 3: Preclinical Validation Source Natural Source (e.g., Plant Material) Extraction Crude Extraction Source->Extraction Fractionation Fractionation & Purification (e.g., HPLC) Extraction->Fractionation Isolation Isolation of This compound Fractionation->Isolation Primary Primary Screening (e.g., Cytotoxicity, Enzyme Assay) Isolation->Primary DoseResponse Dose-Response & IC50/EC50 Determination Primary->DoseResponse Secondary Secondary Assays (e.g., Mechanism of Action) DoseResponse->Secondary CellModel Advanced Cell Models (e.g., Co-cultures, 3D Models) Secondary->CellModel AnimalModel In Vivo Animal Models (Efficacy & Toxicity) CellModel->AnimalModel Lead Lead Compound AnimalModel->Lead

Caption: General workflow for natural product screening.

G cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->p1 Degradation NFkB_cyto p50/p65 (Inactive) NFkB_nuc p50/p65 (Active) NFkB_cyto->NFkB_nuc Translocation Transcription Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Transcription Binds DNA Nucleus Nucleus Compound Potential Inhibition by This compound Compound->IKK Compound->NFkB_nuc

Caption: Canonical NF-κB signaling pathway in inflammation.

G GF Neurotrophic Factor (e.g., BDNF) Receptor Receptor Tyrosine Kinase (e.g., TrkB) GF->Receptor PI3K PI3K / Akt Receptor->PI3K ERK Raf / MEK / ERK Receptor->ERK Response Neuroprotection & Cell Survival PI3K->Response CREB CREB ERK->CREB Phosphorylates Genes Gene Expression (Anti-apoptotic, Pro-survival) CREB->Genes Genes->Response Compound Potential Activation by This compound Compound->PI3K Compound->ERK

Caption: A key neuroprotective signaling pathway.

References

Discovery of N-Methylcorydaldine in Fumaria indica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the isoquinoline alkaloid N-Methylcorydaldine from the plant species Fumaria indica. This document details the experimental protocols, quantitative data, and potential biological significance of this finding, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Fumaria indica

This compound (6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one) is a naturally occurring isoquinoline alkaloid.[1] Prior to its discovery in Fumaria indica, it was identified in other plant families, notably Papaveraceae and Annonaceae.[2] The genus Fumaria, commonly known as fumitory, is a member of the Papaveraceae family and has a rich history in traditional medicine for treating a variety of ailments, including cardiovascular and skin diseases.[3][4]

The identification of this compound in Fumaria indica represented a significant contribution to the phytochemical understanding of this genus. A key study in this area was published by Atta-ur-Rahman and colleagues in 1992, which documented the first isolation of this compound from this plant species.[1] This discovery expanded the known botanical sources of this alkaloid and opened new avenues for investigating the pharmacological profile of Fumaria indica.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₃PubChem CID: 303906
Molecular Weight 221.25 g/mol PubChem CID: 303906
IUPAC Name 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-onePubChem CID: 303906
CAS Number 6514-05-2PubChem CID: 303906
Appearance Amorphous solidInferred from general alkaloid properties
Solubility Soluble in methanol, chloroformInferred from extraction protocols

Experimental Protocols for Isolation and Characterization

The following sections detail the methodologies typically employed for the extraction, isolation, and structural elucidation of this compound from Fumaria indica. These protocols are based on established techniques for alkaloid chemistry.

Plant Material Collection and Preparation
  • Collection: The aerial parts of Fumaria indica are collected, identified, and authenticated by a plant taxonomist.

  • Drying and Pulverization: The plant material is air-dried in the shade to preserve the chemical integrity of its constituents. The dried material is then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction of Alkaloids

A generalized workflow for the extraction of alkaloids from Fumaria indica is depicted below.

G plant Powdered Aerial Parts of Fumaria indica extraction Maceration with Methanol plant->extraction filtration Filtration extraction->filtration evaporation Evaporation under Reduced Pressure filtration->evaporation crude_extract Crude Methanolic Extract evaporation->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base acidic_sol Acidic Aqueous Solution (pH 2-3 with HCl) acid_base->acidic_sol Dissolve in organic_layer1 Organic Layer (discarded) acid_base->organic_layer1 Partition against Chloroform basification Basification (pH 9-10 with NH4OH) acidic_sol->basification extraction2 Extraction with Chloroform basification->extraction2 organic_layer2 Chloroform Layer extraction2->organic_layer2 aqueous_layer Aqueous Layer (discarded) extraction2->aqueous_layer evaporation2 Evaporation organic_layer2->evaporation2 alkaloid_fraction Total Alkaloid Fraction evaporation2->alkaloid_fraction

Figure 1: General workflow for the extraction of the total alkaloid fraction from Fumaria indica.
  • Maceration: The powdered plant material is soaked in methanol at room temperature for an extended period (e.g., 72 hours) with occasional stirring.

  • Filtration and Concentration: The methanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered.

    • The acidic solution is washed with a nonpolar solvent (e.g., chloroform) to remove neutral and acidic compounds.

    • The aqueous layer is then basified (e.g., with ammonium hydroxide to pH 9-10) and extracted with a polar organic solvent like chloroform.

    • The chloroform layer, containing the alkaloids, is collected and evaporated to dryness to yield the total alkaloid fraction.

Isolation of this compound

The total alkaloid fraction is subjected to chromatographic techniques to isolate individual compounds.

  • Column Chromatography: The crude alkaloid mixture is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles are further purified using pTLC with an appropriate solvent system to yield the pure this compound.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques.

TechniquePurposeExpected Data for this compound
UV Spectroscopy Provides information about the chromophore system.Absorption maxima characteristic of the isoquinoline chromophore.
IR Spectroscopy Identifies functional groups.Peaks corresponding to C=O (amide), C-O-C (ether), and aromatic C-H bonds.
Mass Spectrometry Determines the molecular weight and fragmentation pattern.A molecular ion peak [M]⁺ corresponding to the molecular weight of 221.
¹H-NMR Shows the proton environment in the molecule.Signals for aromatic protons, methoxy groups, N-methyl group, and methylene protons.
¹³C-NMR Shows the carbon skeleton of the molecule.Resonances for all 12 carbons, including carbonyl, aromatic, methoxy, and aliphatic carbons.

Quantitative Analysis

While the 1992 discovery paper may not have detailed quantitative yields, subsequent phytochemical analyses of Fumaria species allow for an estimation of alkaloid content. The concentration of this compound can vary depending on the life stage of the plant. Generally, the yield of individual alkaloids from dried plant material is in the range of 0.001% to 0.1%.

AlkaloidPlant PartReported Concentration Range (% of dry weight)
Protopine (major alkaloid)Whole plantCan be significantly higher than other alkaloids
This compound Aerial parts Estimated to be in the lower range of alkaloid content

Biological Activity and Potential Signaling Pathways

This compound and other alkaloids from Fumaria indica exhibit a range of biological activities.[5][6] The pharmacological effects of isoquinoline alkaloids often involve interactions with neurotransmitter systems and cellular signaling cascades.

Known Bioactivities of Fumaria indica Alkaloids
  • Anti-inflammatory and Analgesic: Many alkaloids from Fumaria species show anti-inflammatory and pain-relieving properties.[7]

  • Hepatoprotective: Extracts of Fumaria indica have demonstrated protective effects on the liver.[8]

  • Antimicrobial and Antifungal: Some alkaloids have shown inhibitory effects against various pathogens.[9]

  • Smooth Muscle Relaxation: Protopine, a major alkaloid in Fumaria indica, is known to have smooth muscle relaxant effects.[2][9]

Postulated Signaling Pathway Involvement

The precise signaling pathways modulated by this compound are still under investigation. However, based on the activities of related isoquinoline alkaloids, several potential pathways can be hypothesized. For instance, the anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Below is a hypothetical signaling pathway illustrating a potential mechanism for the anti-inflammatory action of this compound.

G stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade MAPK Cascade (ERK, JNK, p38) adaptor->kinase_cascade nfkb_pathway IKK Complex adaptor->nfkb_pathway nfkb NF-κB kinase_cascade->nfkb nfkb_pathway->nfkb nucleus Nucleus nfkb->nucleus gene_transcription Gene Transcription nucleus->gene_transcription activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_transcription->cytokines nmc This compound nmc->kinase_cascade Inhibits nmc->nfkb_pathway Inhibits

Figure 2: Postulated anti-inflammatory signaling pathway modulated by this compound.

Conclusion and Future Directions

The discovery of this compound in Fumaria indica exemplifies the importance of continued phytochemical investigation of medicinal plants. This finding has broadened our understanding of the chemical diversity of the Fumaria genus and provides a basis for further pharmacological studies.

Future research should focus on:

  • Quantitative analysis: Determining the precise yield of this compound from Fumaria indica at different growth stages and geographical locations.

  • Pharmacological screening: A comprehensive evaluation of the biological activities of pure this compound.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.

  • Synergistic effects: Investigating potential synergistic interactions between this compound and other alkaloids present in Fumaria indica.

This technical guide serves as a foundational resource for scientists and researchers, providing both historical context and a practical framework for future investigations into this compound and its therapeutic potential.

References

Methodological & Application

Quantitative Analysis of N-Methylcorydaldine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcorydaldine, an isoquinoline alkaloid found in various plant species, has garnered significant interest due to its potential therapeutic properties, including anti-secretory and anti-ulcer activities. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control of herbal medicines. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound are HPLC, typically with UV detection, and the more sensitive and selective LC-MS/MS. The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of alkaloids. Reversed-phase chromatography with a C18 column is commonly employed for the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the method of choice for analyzing low concentrations of this compound in complex biological matrices such as plasma and tissue homogenates. The use of Multiple Reaction Monitoring (MRM) allows for highly specific detection and quantification.

Quantitative Data Summary

ParameterHPLC-UV (Expected)LC-MS/MS (Expected)
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 100 ng/mL0.5 - 5 ng/mL
Linearity (r²) > 0.995> 0.998
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol provides a general procedure for the quantification of this compound in plant extracts or pharmaceutical formulations.

1. Sample Preparation (Plant Extract)

  • Extraction: Macerate 1 g of powdered plant material with 20 mL of methanol. Sonicate for 30 minutes and then let it stand for 24 hours.

  • Filtration: Filter the extract through a 0.45 µm syringe filter.

  • Dilution: Dilute the filtrate with the mobile phase to a concentration within the calibration range.

2. HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (gradient or isocratic elution may be optimized). A typical starting point is a 30:70 (v/v) ratio of acetonitrile to aqueous formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

3. Calibration Curve

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard and record the peak area.

  • Plot a calibration curve of peak area versus concentration and determine the linearity.

4. Data Analysis

  • Inject the prepared sample solution.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol outlines a method for the quantification of this compound in plasma, suitable for pharmacokinetic studies. This method would require full validation according to regulatory guidelines.

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Instrument: A triple quadrupole mass spectrometer coupled with a UPLC/HPLC system.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion ([M+H]⁺): m/z 222.11.

  • Product Ions (for MRM): Based on fragmentation data, promising transitions would be from m/z 222.11 to major fragment ions such as m/z 165.09 and m/z 194.12.[1] The most abundant and stable fragment should be used for quantification (quantifier) and the second most abundant for confirmation (qualifier).

  • Collision Energy and other MS parameters: These need to be optimized for the specific instrument used.

4. Method Validation

The method should be validated for linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability according to relevant regulatory guidelines (e.g., FDA, EMA).

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other isoquinoline alkaloids, is understood to originate from the amino acid tyrosine.[2][3][4][5][6] The following diagram illustrates a simplified proposed biosynthetic pathway.

Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps 4-HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->4-HPAA Multiple Steps Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine 4-HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Steps Protoberberine_Alkaloids Protoberberine Alkaloids Reticuline->Protoberberine_Alkaloids Branch Pathway Corydaldine Corydaldine Protoberberine_Alkaloids->Corydaldine Metabolic Transformation N_Methylcorydaldine This compound Corydaldine->N_Methylcorydaldine N-methylation

Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the general workflow for the quantification of this compound in a biological matrix using LC-MS/MS.

Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Results Results Quantification->Results

Caption: Workflow for LC-MS/MS quantification of this compound.

Proposed Mechanism of Action: H+/K+-ATPase Inhibition

This compound is reported to exhibit anti-secretory activity through the inhibition of the gastric H+/K+-ATPase (proton pump). This diagram illustrates the simplified mechanism.

Mechanism cluster_ParietalCell Parietal Cell HK_ATPase H+/K+-ATPase (Proton Pump) H_out H+ HK_ATPase->H_out Gastric Lumen K_in K+ K_in->HK_ATPase Cytoplasm NMC This compound Inhibition Inhibition Inhibition->HK_ATPase

Caption: Inhibition of the gastric proton pump by this compound.

References

Application Notes and Protocols for the Analysis of N-Methylcorydaldine using HPLC and LC-MS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcorydaldine is an isoquinoline alkaloid found in various medicinal plants, including those of the Corydalis and Papaver genera.[1] As a compound of interest in pharmacological and drug development studies, its accurate quantification in complex matrices such as plant extracts and biological samples is crucial. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

I. High-Performance Liquid Chromatography (HPLC-UV) Method

This section outlines a robust HPLC-UV method for the quantitative analysis of this compound. The following protocol is based on established methods for the separation of isoquinoline alkaloids.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis detector.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Ammonium acetate (for mobile phase preparation)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate adjusted to pH 5.0 with acetic acid). The exact ratio may need to be optimized, but a starting point of 20-40% acetonitrile is recommended.

  • Elution Mode: Isocratic or gradient elution can be employed. For complex samples, a gradient elution may provide better resolution.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

  • UV Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 280-330 nm is likely to provide good sensitivity. A diode array detector (DAD) can be used to determine the optimal wavelength.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation (Plant Material):

    • Homogenize the dried plant material to a fine powder.

    • Extract a known amount of the powder with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or maceration.

    • Centrifuge the extract to pellet the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

Quantitative Data Summary (HPLC-UV)

The following table summarizes typical quantitative performance parameters for the analysis of isoquinoline alkaloids using HPLC-UV. These values can be used as a benchmark for method validation.

ParameterTypical Value Range
Retention Time (tR) 5 - 15 min (highly dependent on specific conditions)
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.1 - 1.0 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD%) < 2%

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS method is recommended. The following protocol is based on available mass spectrometric data for this compound.[1]

Experimental Protocol: LC-MS Analysis

1. Instrumentation:

  • An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • An electrospray ionization (ESI) source is typically used for isoquinoline alkaloids.

2. LC Conditions:

  • Column: A C8 or C18 column with a smaller particle size (e.g., 1.8 µm) is suitable for fast LC-MS analysis.

  • Mobile Phase: A mixture of acetonitrile and water, both containing 0.1% formic acid to promote protonation.

  • Gradient Elution: A gradient elution is recommended to effectively separate this compound from other matrix components.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Injection Volume: 1 - 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion ([M+H]⁺): m/z 222.1125

  • Product Ions (for MS/MS): Key fragment ions include m/z 194.1179, 165.0896, and 150.0667.[1]

  • Collision Energy: Optimization of the collision energy is required to obtain the desired fragmentation pattern.

Quantitative Data Summary (LC-MS)

The following table summarizes expected quantitative performance parameters for the analysis of this compound using LC-MS.

ParameterExpected Value Range
Retention Time (tR) 2 - 10 min (dependent on LC conditions)
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL
Accuracy (Recovery) 90 - 110%
Precision (RSD%) < 15%

III. Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing Sample Plant or Biological Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV Quantitative Analysis LC_MS LC-MS Analysis Filtration->LC_MS Sensitive & Selective Analysis Quant_Data Quantitative Data (Concentration) HPLC_UV->Quant_Data LC_MS->Quant_Data Qual_Data Qualitative Data (Identification) LC_MS->Qual_Data

Figure 1: General experimental workflow for the analysis of this compound.
Proposed LC-MS/MS Fragmentation Pathway

fragmentation_pathway parent This compound [M+H]⁺ m/z 222.1125 frag1 Loss of CO [M+H-CO]⁺ m/z 194.1179 parent->frag1 -28 Da frag2 Loss of C₂H₃NO [M+H-C₂H₃NO]⁺ m/z 165.0896 parent->frag2 -57 Da frag3 Further Fragmentation m/z 150.0667 frag2->frag3 -CH₃

References

Determining the Cytotoxicity of N-Methylcorydaldine: In Vitro Assays and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-2025-11-18

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed protocols for a panel of in vitro assays to assess the cytotoxic effects of N-Methylcorydaldine, a naturally occurring alkaloid. Given the limited publicly available cytotoxicity data for this compound, this application note leverages data from the closely related and structurally similar compound, Dehydrocorydaline (DHC), to provide a framework for experimental design and data interpretation. The protocols herein describe methods for evaluating cell viability (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Annexin V-FITC and Propidium Iodide assay). Additionally, this note includes representative data from studies on DHC to guide researchers in their analysis and presents diagrams of key signaling pathways implicated in its cytotoxic mechanism.

Introduction

This compound is an isoquinoline alkaloid found in various plant species.[1] Preliminary research suggests a range of biological activities, including anti-ulcer, and potential anticancer and antiviral properties.[2] Evaluating the cytotoxic potential of novel compounds is a critical step in drug discovery and development. In vitro cytotoxicity assays are essential tools for determining a compound's effect on cell viability and for elucidating its mechanism of action. This application note details three commonly used assays to characterize the cytotoxic profile of N-Methylcorydaline. Due to the scarcity of specific data for this compound, data from Dehydrocorydaline (DHC), a structurally related alkaloid, is presented as a surrogate to illustrate expected outcomes and potential mechanisms. DHC has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and melanoma.[3][4]

Data Presentation

The following tables summarize the cytotoxic effects of Dehydrocorydaline (DHC) on different cancer cell lines, which can serve as a reference for studies on this compound.

Table 1: Cytotoxicity of Dehydrocorydaline (DHC) on MDA-MB-231 Breast Cancer Cells

Concentration (µM)Cell Viability (%) after 24h
0 (Control)100 ± 9.04
2061.24 ± 8.62
3042.77 ± 9.74
4040.13 ± 5.37
5032.45 ± 2.62
10036.03 ± 7.13

Data adapted from a study on the effect of DHC on MDA-MB-231 cells.[3]

Table 2: Colony Formation Inhibition by Dehydrocorydaline (DHC) in MDA-MB-231 Cells

TreatmentNumber of Colonies
Control233.43 ± 53.19
50 µM DHC116.34 ± 31.08
100 µM DHC69.17 ± 55.83

Data reflects the long-term inhibitory effect of DHC on the proliferative capacity of MDA-MB-231 cells.[3]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[7][8]

Materials:

  • This compound

  • Target cell line (e.g., MDA-MB-231, A375)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[7]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[9][10]

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and incubate for the desired time.

  • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[12]

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.[12]

  • Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 20-30 minutes).[12]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[12]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous, and maximum release controls.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • Annexin V-FITC and Propidium Iodide staining kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate signaling pathways that have been implicated in the cytotoxic effects of the related compound, Dehydrocorydaline (DHC). These pathways may be relevant to the mechanism of action of this compound.

G cluster_0 MEK-ERK Signaling Pathway Inhibition DHC Dehydrocorydaline (DHC) MEK MEK1/2 DHC->MEK Inhibits ERK ERK1/2 MEK->ERK Activates Proliferation Cell Proliferation Metastasis ERK->Proliferation Promotes

Caption: DHC-mediated inhibition of the MEK-ERK signaling pathway.

G cluster_1 Apoptosis Induction Pathway DHC Dehydrocorydaline (DHC) Bcl2 Bcl-2 DHC->Bcl2 Downregulates Caspase9 Caspase-9 DHC->Caspase9 Upregulates Caspase8 Caspase-8 DHC->Caspase8 Upregulates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DHC-induced apoptosis through caspase activation.

Experimental Workflow

G cluster_2 In Vitro Cytotoxicity Assessment Workflow cluster_assays Cytotoxicity Assays start Cell Seeding (96-well or 6-well plates) treatment Treatment with This compound start->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Annexin V/PI Staining (Apoptosis) incubation->apoptosis data_analysis Data Analysis (IC50, % Cytotoxicity, % Apoptosis) mtt->data_analysis ldh->data_analysis apoptosis->data_analysis conclusion Conclusion on Cytotoxic Profile data_analysis->conclusion

Caption: General workflow for assessing this compound cytotoxicity.

References

Application Notes and Protocols for N-Methylcorydaldine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcorydaldine is an alkaloid compound with a structural resemblance to other isoquinoline alkaloids that have demonstrated a range of biological activities. In the context of neuroscience, molecules with this scaffold are of interest for their potential to modulate key pathological processes in neurodegenerative diseases. This document provides an overview of the potential applications of this compound in neuroscience research, with a focus on its neuroprotective, anti-neuroinflammatory, and acetylcholinesterase (AChE) inhibitory activities. The protocols and data presented herein are based on established methodologies for characterizing novel neuroactive compounds.

Potential Applications in Neuroscience

  • Neuroprotective Agent: Investigation of its ability to protect neurons from various insults, such as excitotoxicity and oxidative stress, which are implicated in conditions like stroke and Alzheimer's disease.[1][2][3]

  • Anti-Neuroinflammatory Compound: Evaluation of its capacity to suppress the activation of microglia and astrocytes and reduce the production of pro-inflammatory mediators, a key pathological feature of many neurodegenerative disorders.[4][5][6][7]

  • Acetylcholinesterase (AChE) Inhibitor: Assessment of its potential to inhibit AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease.[8][9][10][11][12]

  • Modulator of Dopaminergic and NMDA Receptor Systems: Exploration of its interaction with dopamine and N-methyl-D-aspartate (NMDA) receptors, which play crucial roles in motor control, learning, and memory, and are implicated in Parkinson's and Alzheimer's diseases.[13][14][15][16][17]

Quantitative Data Summary

The following tables summarize hypothetical but plausible quantitative data for this compound based on typical findings for a promising neuroprotective agent.

Table 1: In Vitro Neuroprotective Activity of this compound

AssayCell LineInsultThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MTT AssaySH-SY5YGlutamate (10 mM)0 (Control)52.3 ± 4.18.7
165.8 ± 3.5
1085.2 ± 2.9
5094.1 ± 2.5
LDH AssayPrimary Cortical NeuronsH₂O₂ (100 µM)0 (Control)100 (Normalized)12.5
182.4 ± 5.6
1061.7 ± 4.8
5045.3 ± 3.9

Table 2: Anti-Neuroinflammatory Effects of this compound in LPS-Stimulated Microglia

AnalyteAssayThis compound Concentration (µM)Concentration (pg/mL) (Mean ± SD)IC50 (µM)
Nitric Oxide (NO)Griess Assay0 (LPS only)25.4 ± 2.115.2
120.1 ± 1.8
1012.8 ± 1.5
507.3 ± 0.9
TNF-αELISA0 (LPS only)1245 ± 11018.9
1987 ± 95
10562 ± 78
50215 ± 45
IL-1βELISA0 (LPS only)876 ± 8221.4
1654 ± 71
10389 ± 55
50152 ± 32

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound

SubstrateMethodThis compound Concentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
AcetylthiocholineEllman's Method115.2 ± 2.525.8
1035.8 ± 3.1
2551.3 ± 2.8
5072.4 ± 4.2
10091.6 ± 3.7

Experimental Protocols

Protocol 1: Assessment of Neuroprotective Effects against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

Objective: To determine the ability of this compound to protect neuronal cells from glutamate-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound

  • L-Glutamic acid

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

  • Induction of Excitotoxicity: Add L-glutamic acid to a final concentration of 10 mM to all wells except the control group.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).

Protocol 2: Measurement of Anti-Neuroinflammatory Activity in Lipopolysaccharide (LPS)-Stimulated BV-2 Microglial Cells

Objective: To quantify the inhibitory effect of this compound on the production of inflammatory mediators in activated microglia.

Materials:

  • BV-2 murine microglial cells

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • ELISA kits for TNF-α and IL-1β

  • 24-well plates

Procedure:

  • Cell Seeding: Plate BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with this compound (e.g., 1, 10, 50 µM) for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the control group.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: Collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Measure the concentrations of TNF-α and IL-1β in the supernatant according to the manufacturer's instructions for the respective ELISA kits.

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-1β in treated groups to the LPS-only group.

Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the AChE inhibitory activity of this compound.[8][9][12]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Phosphate buffer (pH 8.0)

  • 96-well plate

  • Plate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add in the following order:

    • 140 µL of phosphate buffer (pH 8.0)

    • 20 µL of this compound solution at various concentrations.

    • 20 µL of AChE solution (0.1 U/mL).

  • Pre-incubation: Incubate the mixture for 15 minutes at 25°C.

  • Substrate Addition: Add 10 µL of ATCI solution (10 mM).

  • Incubation and Measurement: Incubate for 10 minutes at 25°C. Measure the absorbance at 412 nm every minute for 5 minutes.

  • Data Analysis: Calculate the rate of reaction. The percentage of inhibition is calculated using the formula: % Inhibition = [(V₀ - Vᵢ) / V₀] x 100 Where V₀ is the rate of the control reaction and Vᵢ is the rate of the reaction with this compound.

Visualizations

Signaling Pathways

Neuroprotective_Pathway cluster_stress Cellular Stress cluster_receptor Receptor Activation cluster_intracellular Intracellular Signaling cluster_compound Drug Action cluster_outcome Cellular Outcome Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Oxidative_Stress Oxidative Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Ca_Influx->Apoptosis ERK ERK CREB CREB ERK->CREB BDNF BDNF CREB->BDNF Neuroprotection Neuroprotection BDNF->Neuroprotection NMC This compound NMC->NMDA_R Inhibition NMC->ERK Activation NMC->Apoptosis Inhibition Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_mechanistic Mechanistic Studies AChE_Assay AChE Inhibition Assay Neuroprotection_Assay Neuroprotection Assay (e.g., MTT, LDH) AD_Model Alzheimer's Disease Animal Model AChE_Assay->AD_Model Promising Candidate Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., Griess, ELISA) Neuroprotection_Assay->AD_Model Anti_inflammatory_Assay->AD_Model Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) AD_Model->Behavioral_Tests Western_Blot Western Blot (e.g., for ERK, CREB) AD_Model->Western_Blot Receptor_Binding Receptor Binding Assays (e.g., for NMDA, Dopamine Receptors) AD_Model->Receptor_Binding Histology Brain Histology and Immunohistochemistry Behavioral_Tests->Histology

References

N-Methylcorydaldine: Application Notes and Protocols for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications of N-Methylcorydaldine, a naturally occurring isoquinoline alkaloid. This document includes detailed protocols for key experiments to assess its biological activities, a summary of available quantitative data, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound (6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one) is an isoquinoline alkaloid found in various plant species, including those from the Papaveraceae and Annonaceae families.[1] Preclinical studies have indicated its potential as a therapeutic agent with a range of biological activities, including anti-ulcer, neuroprotective, anticancer, and antiviral properties. This document outlines the current understanding of this compound's mechanisms of action and provides standardized protocols for its investigation.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₃[2]
Molecular Weight221.25 g/mol [2]
CAS Number6514-05-2[2]
IUPAC Name6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one[2]

Data Presentation: Biological Activities of this compound

The following tables summarize the reported biological activities of this compound.

Table 1: Anticancer Activity

Cell LineCancer TypeParameterValueReference
ECa-109Esophageal CarcinomaIC₅₀2.152 µM[3]
Huh7Hepatocellular CarcinomaIC₅₀Data not available
HCT-8Ileocecal AdenocarcinomaIC₅₀Data not available
THP-1Acute Monocytic LeukemiaIC₅₀Data not available

Table 2: Neuroprotective Activity

Target EnzymeParameterValueReference
Acetylcholinesterase (AChE)IC₅₀Data not available
Butyrylcholinesterase (BChE)IC₅₀Data not available

Table 3: Anti-ulcer Activity

Target EnzymeParameterValueReference
H⁺/K⁺-ATPaseIC₅₀Data not available

Table 4: Antiviral Activity

VirusCell LineParameterValueReference
Dengue VirusNot specifiedEC₅₀Data not available
Human CoronavirusNot specifiedEC₅₀Data not available

Note: Extensive searches for specific IC₅₀ and EC₅₀ values for this compound against the targets and cell lines listed as "Data not available" did not yield specific quantitative results in the public domain.

Experimental Protocols

Anticancer Activity: MTT Cytotoxicity Assay

This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines (e.g., ECa-109, Huh7, HCT-8, THP-1) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cancer cell lines (ECa-109, Huh7, HCT-8, or THP-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

G MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of this compound treatment Treat cells with compound compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Solubilize formazan with DMSO mtt_addition->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

MTT Cytotoxicity Assay Workflow
Neuroprotective Activity: Cholinesterase Inhibition Assay

This protocol is for determining the inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using a modified Ellman's method.

Materials:

  • This compound

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Tris-HCl buffer.

    • Prepare AChE or BChE solution in Tris-HCl buffer.

    • Prepare ATCI or BTCI solution in deionized water.

    • Prepare DTNB solution in Tris-HCl buffer.

  • Assay Reaction:

    • In a 96-well plate, add 25 µL of the this compound dilution.

    • Add 50 µL of AChE or BChE solution to each well.

    • Add 125 µL of DTNB solution to each well.

    • Incubate the mixture for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (without inhibitor).

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-ulcer Activity: H⁺/K⁺-ATPase Inhibition Assay

This protocol outlines the procedure for assessing the inhibitory effect of this compound on proton pump (H⁺/K⁺-ATPase) activity.

Materials:

  • This compound

  • H⁺/K⁺-ATPase enriched microsomes (from porcine or rabbit gastric mucosa)

  • ATP

  • Tris-HCl buffer (40 mM, pH 7.4)

  • MgCl₂

  • KCl

  • Valinomycin

  • Ammonium molybdate

  • Malachite green

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, valinomycin, and the H⁺/K⁺-ATPase enriched microsomes.

  • Inhibitor Addition: Add various concentrations of this compound to the reaction wells. Include a positive control (e.g., omeprazole) and a negative control (vehicle).

  • Pre-incubation: Pre-incubate the plate at 37°C for 30 minutes.

  • Reaction Initiation: Initiate the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination and Color Development: Stop the reaction by adding a solution of ammonium molybdate in sulfuric acid, followed by the addition of malachite green solution.

  • Absorbance Measurement: Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released from ATP hydrolysis.

  • Data Analysis: Calculate the percentage of H⁺/K⁺-ATPase inhibition for each concentration of this compound and determine the IC₅₀ value.

Antiviral Activity: Plaque Reduction Assay

This protocol provides a general method for evaluating the antiviral activity of this compound against viruses such as Dengue virus, using a plaque reduction assay.

Materials:

  • This compound

  • Virus stock (e.g., Dengue virus)

  • Host cell line (e.g., Vero or Huh7 cells)

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Agarose or carboxymethyl cellulose (CMC) overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of the virus (to produce a countable number of plaques) for 1-2 hours at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (e.g., 5-7 days for Dengue virus).

  • Plaque Visualization:

    • Fix the cells with a formaldehyde solution.

    • Remove the overlay and stain the cells with crystal violet solution.

    • Gently wash the plates with water and allow them to dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound).

    • Determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

G Plaque Reduction Assay Workflow cluster_infection Infection cluster_treatment Treatment cluster_incubation Incubation & Plaque Formation cluster_visualization Visualization & Analysis seed_cells Seed host cells infect_cells Infect with virus seed_cells->infect_cells add_overlay Add overlay with this compound infect_cells->add_overlay incubation Incubate for plaque development add_overlay->incubation fix_stain Fix and stain cells incubation->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50

Plaque Reduction Assay Workflow

Signaling Pathways

Neuroprotective Effect via Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) by this compound is hypothesized to increase the levels of acetylcholine in the synaptic cleft. This elevated acetylcholine can then act on nicotinic acetylcholine receptors (nAChRs), leading to the activation of downstream neuroprotective signaling pathways, such as the PI3K/Akt pathway.

G Neuroprotective Signaling Pathway of this compound NMC This compound AChE Acetylcholinesterase (AChE) NMC->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Activates PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection (e.g., anti-apoptosis) Akt->Neuroprotection Promotes

Neuroprotective Signaling Pathway
Anti-ulcer Effect via H⁺/K⁺-ATPase Inhibition

This compound's potential anti-ulcer activity is attributed to its ability to inhibit the gastric H⁺/K⁺-ATPase (proton pump) in parietal cells of the stomach lining. This inhibition reduces the secretion of H⁺ ions into the gastric lumen, thereby increasing the gastric pH and providing a gastroprotective effect.

G Anti-ulcer Signaling Pathway of this compound cluster_cell Parietal Cell cluster_lumen Gastric Lumen NMC This compound ProtonPump H+/K+ ATPase (Proton Pump) NMC->ProtonPump Inhibits H_ion H+ ProtonPump->H_ion Pumps out GastricAcid Gastric Acid (HCl) H_ion->GastricAcid Forms K_ion K+ K_ion->ProtonPump Pumps in

Anti-ulcer Mechanism of Action

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents for a variety of diseases. The protocols and information provided in this document are intended to serve as a guide for researchers to further investigate its pharmacological properties and potential for clinical translation. Further studies are warranted to elucidate the precise mechanisms of action and to obtain more comprehensive quantitative data on its biological activities.

References

N-Methylcorydaldine: Application Notes for Studying Dopamine D1 Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylcorydaldine's mode of action is thought to involve interactions with central nervous system pathways, including dopaminergic and serotonergic receptors, suggesting potential analgesic, sedative, and neuroprotective effects[1].

Introduction to Dopamine D1 Receptor Signaling

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including motor control, reward, and cognition. Upon activation by dopamine or an agonist, the D1 receptor couples to the Gs/olf G-protein, initiating a signaling cascade that involves the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32), leading to the modulation of neuronal excitability and gene expression.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1_Receptor Dopamine D1 Receptor Dopamine->D1_Receptor Gs_olf Gs/olf D1_Receptor->Gs_olf activates AC Adenylyl Cyclase Gs_olf->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates DARPP-32 DARPP-32 PKA->DARPP-32 phosphorylates pDARPP-32 Phospho- DARPP-32 Cellular_Response Neuronal Excitability & Gene Expression pDARPP-32->Cellular_Response modulates Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Membranes (from cells expressing D1 receptor) Start->Prepare_Membranes Incubate Incubate Membranes with: - Radioligand (e.g., [³H]-SCH23390) - this compound (varying conc.) Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioligand (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate IC₅₀ and Kᵢ) Quantify->Analyze End End Analyze->End cAMP_Assay_Workflow Start Start Seed_Cells Seed Cells Expressing D1 Receptor and a cAMP Biosensor Start->Seed_Cells Treat_Cells Treat Cells with: - this compound (for agonist) - Dopamine + this compound (for antagonist) Seed_Cells->Treat_Cells Incubate Incubate at 37°C Treat_Cells->Incubate Measure_Signal Measure cAMP Levels (e.g., luminescence or fluorescence) Incubate->Measure_Signal Analyze Data Analysis (Generate dose-response curves, calculate EC₅₀ or IC₅₀) Measure_Signal->Analyze End End Analyze->End

References

Application Notes and Protocols for In Vivo Studies with N-Methylcorydaldine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo evaluation of N-Methylcorydaldine, an isoquinoline alkaloid with potential therapeutic applications. The protocols are designed to be comprehensive and adaptable for preclinical research settings.

I. Anti-Secretory and Anti-Ulcer Activity of this compound

Introduction

This compound has been identified as an alkaloid with promising anti-secretory and anti-ulcer properties. Its mechanism of action is hypothesized to involve the inhibition of the gastric H+/K+-ATPase (proton pump), a key enzyme in the secretion of gastric acid.[] This application note details in vivo protocols to evaluate the efficacy of this compound in reducing gastric acid secretion and protecting against gastric ulcers in rodent models.

Experimental Protocols

1. Pylorus Ligation-Induced Ulcer Model in Rats

This model is used to assess the anti-secretory activity of a compound by measuring the accumulation of gastric acid following the ligation of the pyloric sphincter.

  • Animals: Male Wistar rats (180-200 g).

  • Housing: Animals should be housed in cages with raised floors of wide mesh to prevent coprophagy and fasted for 24 hours before the experiment, with free access to water.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., 0.5% Carboxymethylcellulose in water, p.o.).

    • Group 2: Positive control (e.g., Omeprazole, 20 mg/kg, p.o.).

    • Group 3-5: this compound (e.g., 10, 25, 50 mg/kg, p.o.). Dosage is an estimation based on related compounds and should be optimized in preliminary studies.

  • Procedure:

    • Administer the respective treatments orally 30 minutes prior to surgery.

    • Anesthetize the rats (e.g., with ketamine/xylazine).

    • Make a midline abdominal incision and ligate the pyloric sphincter.

    • Suture the abdominal wall.

    • Four hours after ligation, euthanize the animals by CO2 asphyxiation.

    • Dissect the stomach, collect the gastric contents into a centrifuge tube, and measure the volume.

    • Centrifuge the gastric contents and analyze the supernatant for pH, total acidity, and free acidity.

    • Open the stomach along the greater curvature and examine for ulcers. Score the ulcers based on a predefined scale.

  • Endpoint Analysis:

    • Gastric volume (ml).

    • pH of gastric juice.

    • Total and free acidity (mEq/L).

    • Ulcer index score.

    • Percentage of ulcer inhibition.

2. Ethanol-Induced Gastric Ulcer Model in Rats

This model evaluates the cytoprotective effects of a compound against the necrotizing action of ethanol on the gastric mucosa.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Housing: Fast the animals for 24 hours prior to the experiment with free access to water.

  • Experimental Groups:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Sucralfate, 100 mg/kg, p.o.).

    • Group 3-5: this compound (e.g., 10, 25, 50 mg/kg, p.o.).

  • Procedure:

    • Administer the respective treatments orally.

    • One hour after treatment, administer 1 ml of absolute ethanol orally to each rat to induce ulcers.

    • One hour after ethanol administration, euthanize the animals.

    • Remove the stomachs, inflate with formalin, and immerse in formalin for fixation.

    • Open the stomachs along the greater curvature and score the ulcers.

  • Endpoint Analysis:

    • Ulcer index score.

    • Histopathological examination of gastric tissue.

3. NSAID-Induced Gastric Ulcer Model in Rats

This model assesses the ability of a compound to protect against ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit prostaglandin synthesis.

  • Animals: Male Wistar rats (150-200 g).

  • Housing: Fast the animals for 24 hours before the experiment.

  • Experimental Groups:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Misoprostol, 100 µg/kg, p.o.).

    • Group 3-5: this compound (e.g., 10, 25, 50 mg/kg, p.o.).

  • Procedure:

    • Administer the respective treatments orally.

    • Thirty minutes later, administer Indomethacin (30 mg/kg, p.o.) to induce ulcers.

    • Six hours after indomethacin administration, euthanize the animals.

    • Excise the stomachs and score the ulcers.

  • Endpoint Analysis:

    • Ulcer index score.

    • Measurement of gastric mucosal prostaglandin E2 (PGE2) levels.

Data Presentation
GroupTreatmentDose (mg/kg)Gastric Volume (ml)Gastric pHTotal Acidity (mEq/L)Free Acidity (mEq/L)Ulcer Index% Ulcer Inhibition
1Vehicle Control-
2Positive Control
3This compound10
4This compound25
5This compound50

Visualization

G cluster_pathway Gastric Acid Secretion Pathway cluster_intervention Therapeutic Intervention Stimuli Stimuli Parietal_Cell Parietal Cell Stimuli->Parietal_Cell Activates H_K_ATPase H+/K+-ATPase (Proton Pump) Parietal_Cell->H_K_ATPase Activates H_ion H+ H_K_ATPase->H_ion Pumps Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen Secreted into N_Methylcorydaldine This compound N_Methylcorydaldine->H_K_ATPase Inhibits G Cell_Culture Gastric Cancer Cell Culture (e.g., AGS, NCI-N87) Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Injection Subcutaneous Injection into Nude Mice Cell_Harvest->Injection Tumor_Growth Tumor Growth Monitoring Injection->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Treatment Treatment Administration (Vehicle, Positive Control, this compound) Grouping->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Histology, Toxicity) Monitoring->Endpoint G cluster_virus Viral Lifecycle cluster_drug_action Potential Sites of Action for this compound Virus Virus Host_Cell Host Cell Virus->Host_Cell Attachment Entry Entry Host_Cell->Entry Replication Replication Entry->Replication Assembly_Release Assembly & Release Replication->Assembly_Release Assembly_Release->Virus Progeny NMC This compound NMC->Entry Inhibits? NMC->Replication Inhibits?

References

Application Notes & Protocols: Synthesis of N-Methylcorydaldine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methylcorydaldine is an isoquinoline alkaloid naturally found in various medicinal plants, including those from the Corydalis and Papaveraceae families.[1] This compound and its structural analogs have garnered interest in the field of drug discovery due to a range of promising pharmacological activities. These include analgesic, sedative, neuroprotective, and anti-inflammatory effects, potentially mediated through interactions with dopaminergic and serotonergic pathways.[1] The synthesis of this compound derivatives is a key strategy for developing novel therapeutic agents, allowing for the systematic modification of its structure to enhance potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of this compound and its derivatives, along with methodologies for evaluating their potential as drug candidates, particularly as acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases like Alzheimer's.[2][3][4]

Key Compound Properties

The physical and chemical properties of the parent compound, this compound, are summarized below.

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₃[1][5]
Molecular Weight 221.25 g/mol [1][5]
IUPAC Name 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one[5]
CAS Number 6514-05-2[1][5]
Class Isoquinoline Alkaloid[1]

Experimental Protocols

Protocol 1: Semi-Synthesis of this compound via N-methylation

This protocol describes the synthesis of this compound from its precursor, Corydaldine, through direct N-methylation. This method is a common semi-synthetic route.[6]

Materials:

  • Corydaldine (6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve Corydaldine (1.0 eq) in anhydrous acetone or DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add a base, such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq), to the solution and stir for 30 minutes at room temperature.

  • Slowly add the methylating agent, methyl iodide (1.2 eq), to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound using silica gel column chromatography with a hexane/ethyl acetate gradient.

  • Combine the pure fractions and evaporate the solvent to yield the final product. Characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_workflow Experimental Workflow: Synthesis to Screening start Select Precursor (e.g., Corydaldine) synthesis Chemical Synthesis (e.g., N-methylation, Bischler-Napieralski) start->synthesis purification Purification (Column Chromatography, HPLC) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization screening Biological Screening (e.g., AChE Inhibition Assay) characterization->screening data Data Analysis (IC50 Determination, SAR) screening->data end Identify Lead Compound data->end

Caption: General workflow from precursor synthesis to lead compound identification.

Protocol 2: Total Synthesis of Isoquinoline Core via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a fundamental method for constructing the isoquinoline core, enabling the synthesis of diverse derivatives by modifying the starting β-arylethylamide.[6]

Materials:

  • A substituted β-phenylethylamine (e.g., 2-(3,4-dimethoxyphenyl)ethan-1-amine)

  • An acyl chloride or anhydride (e.g., acetyl chloride)

  • A dehydrating agent/Lewis acid (e.g., phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅))

  • Anhydrous toluene or acetonitrile

  • Palladium on carbon (Pd/C) catalyst (for reduction step)

  • Methanol or Ethanol (for reduction step)

  • Hydrogen gas supply

Procedure:

  • Amide Formation: React the substituted β-phenylethylamine (1.0 eq) with the desired acyl chloride or anhydride (1.1 eq) in a suitable solvent like dichloromethane with a base (e.g., triethylamine) to form the corresponding N-acyl-β-arylethylamide. Purify the amide intermediate.

  • Cyclization: Dissolve the purified amide (1.0 eq) in anhydrous toluene. Add the dehydrating agent, such as POCl₃ (2.0 eq), dropwise at 0 °C.

  • Heat the mixture to reflux (80-110 °C) for 2-4 hours. The reaction forms a 3,4-dihydroisoquinoline intermediate.[6]

  • Cool the reaction mixture and carefully pour it onto crushed ice. Basify with a concentrated ammonium hydroxide solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude dihydroisoquinoline.

  • Aromatization or Reduction: The dihydroisoquinoline can be aromatized to an isoquinoline or reduced to a tetrahydroisoquinoline. For reduction, dissolve the crude product in methanol, add Pd/C catalyst, and hydrogenate under H₂ atmosphere.

  • Purify the final product by column chromatography. The N-methyl group can be introduced before or after cyclization, depending on the overall synthetic strategy.

G reactant β-Arylethylamide reagent + POCl₃ (Dehydrating Agent) reactant->reagent intermediate Nitrilium Ion Intermediate reagent->intermediate Activation product 3,4-Dihydroisoquinoline intermediate->product Intramolecular Cyclization

Caption: Simplified pathway of the Bischler-Napieralski reaction.

Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on Ellman's method, is a standard colorimetric assay to screen synthesized derivatives for their ability to inhibit AChE, an important target in Alzheimer's disease therapy.[2]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Synthesized this compound derivatives

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the synthesized compounds, Donepezil, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of various concentrations of the test compound (derivative) or the positive control (Donepezil). For the blank, add 25 µL of buffer.

  • Add 50 µL of DTNB solution to all wells.

  • Add 25 µL of AChE enzyme solution to all wells except the blank. Mix gently and incubate for 15 minutes at 25 °C.

  • Initiate the reaction by adding 25 µL of the substrate (ATCI) solution to all wells.

  • Immediately measure the absorbance at 412 nm using a microplate reader every minute for 5-10 minutes.

  • Calculate the rate of reaction for each concentration. The percentage of inhibition is calculated using the formula:

    • Inhibition (%) = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Application Data & Results

The synthesized derivatives can be screened for their biological activity. The following table provides an example of how to present the results from the AChE inhibition assay for a hypothetical series of this compound derivatives.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives

CompoundR¹ GroupR² GroupAChE IC₅₀ (µM)
This compound -OCH₃-OCH₃> 100
Derivative 1a -OH-OCH₃45.2
Derivative 1b -OCH₃-OH58.7
Derivative 1c -F-OCH₃22.1
Derivative 1d -Cl-OCH₃15.8
Donepezil (Control) --0.025

Data are hypothetical and for illustrative purposes only.

G cluster_pathway Mechanism of AChE Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE Enzyme) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding -> Signal Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Blockade

Caption: Action of an inhibitor on acetylcholinesterase in the synaptic cleft.

References

Troubleshooting & Optimization

improving the yield of N-Methylcorydaldine chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Methylcorydaldine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Semi-Synthesis: N-Methylation of Corydaldine

Question 1: My N-methylation of corydaldine is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields in the N-methylation of corydaldine are often due to incomplete reaction, side reactions, or suboptimal reaction conditions. Here are the key factors to consider:

  • Incomplete Reaction:

    • Insufficient Methylating Agent: Ensure at least a stoichiometric amount of the methylating agent (e.g., dimethyl sulfate or methyl iodide) is used. An excess may be required to drive the reaction to completion.

    • Inadequate Base: The choice and amount of base are critical for deprotonating the amide nitrogen of corydaldine, making it nucleophilic. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). Ensure the base is strong enough and used in sufficient quantity.

    • Short Reaction Time or Low Temperature: The reaction may require more time or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Side Reactions:

    • O-methylation: A significant side reaction is the methylation of the lactam oxygen, leading to the formation of an undesired O-methylated isoquinoline byproduct.[1] To minimize this, it is crucial to maintain a basic pH in the range of 9-10 and conduct the reaction at low temperatures (0–5°C).[1]

    • Multiple Methylations: While less common for this substrate, ensure that the reaction conditions are not forcing enough to cause methylation at other sites on the molecule.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Common solvents for N-methylation include dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile.

    • Moisture: The presence of water can hydrolyze the methylating agent and affect the efficacy of bases like sodium hydride. Ensure that anhydrous solvents and reagents are used, especially when working with moisture-sensitive bases.

Question 2: I am observing a significant amount of a side product in my N-methylation reaction. How can I identify and minimize it?

Answer: The most probable side product is the O-methylated isomer.[1]

  • Identification: This side product will have the same mass as this compound but a different retention factor (Rf) on a TLC plate and a different retention time in HPLC analysis. Characterization by NMR spectroscopy will show a shift in the signals corresponding to the methoxy group and the surrounding protons compared to the desired N-methyl product.

  • Minimization: As mentioned previously, maintaining a pH of 9-10 and a low reaction temperature (0-5°C) are key to favoring N-methylation over O-methylation.[1] A careful selection of the base and solvent system can also influence the selectivity.

Total Synthesis: Bischler-Napieralski Route

Question 3: I am attempting a total synthesis of this compound via a Bischler-Napieralski reaction, but the cyclization step is giving a poor yield. What could be the problem?

Answer: The Bischler-Napieralski reaction is a powerful tool for synthesizing 3,4-dihydroisoquinolines, but its success is highly dependent on the substrate and reaction conditions.[2][3][4][5]

  • Deactivating Substituents: The success of this intramolecular electrophilic aromatic substitution relies on an electron-rich aromatic ring. While the methoxy groups on the precursor to this compound are activating, any unintended deactivating groups can hinder the reaction.

  • Ineffective Dehydrating Agent: The choice of dehydrating agent is crucial.[2][5]

    • Phosphoryl chloride (POCl₃) is commonly used.

    • Phosphorus pentoxide (P₂O₅) , sometimes in refluxing POCl₃, is more potent and can be used for less reactive substrates.[2]

    • Other Lewis acids like SnCl₄ and BF₃ etherate have also been employed.[2] Ensure the dehydrating agent is fresh and used in sufficient quantity.

  • High Reaction Temperature Leading to Side Reactions: While heating is often necessary, excessive temperatures can promote side reactions. The most common is a retro-Ritter reaction , which leads to the formation of a styrene derivative.[5]

  • Solvent Effects: The reaction is typically carried out in a non-polar aprotic solvent like toluene or xylene, or sometimes without a solvent using the dehydrating agent in excess. The choice of solvent can influence the reaction rate and side product formation.

Question 4: How can I purify this compound effectively after synthesis?

Answer: Purification of this compound typically involves chromatographic techniques.[1]

  • Column Chromatography: This is a widely used method for purifying the crude product. A silica gel stationary phase is common, with a gradient elution system of solvents like hexane:ethyl acetate or dichloromethane:methanol.[1]

  • Thin-Layer Chromatography (TLC): TLC is essential for monitoring the progress of the reaction and for identifying the appropriate solvent system for column chromatography.[1]

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC with a C18 column can be employed.[1]

  • Acid-Base Extraction: This technique can be used to separate the basic this compound from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer containing the protonated product is then basified and extracted back into an organic solvent.[1]

Data Presentation

Table 1: Key Parameters for Optimizing the N-Methylation of Corydaldine

ParameterRecommended ConditionPurpose
Precursor CorydaldineThe starting material to be methylated.
Methylating Agent Dimethyl sulfate or Methyl iodideSource of the methyl group.
Base NaH, K₂CO₃, or NaOHTo deprotonate the amide nitrogen.
pH 9–10To selectively favor N-methylation over O-methylation.[1]
Temperature 0–5°CTo minimize the formation of the O-methylated side product.[1]
Solvent Anhydrous DMF, THF, or AcetonitrileTo provide a suitable reaction medium.

Experimental Protocols

Protocol 1: Semi-Synthesis of this compound via N-Methylation of Corydaldine (Representative Protocol)

This protocol is a representative procedure based on general N-methylation principles. Researchers should optimize the conditions for their specific setup.

  • Preparation: To a solution of Corydaldine (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as sodium hydride (1.2 equivalents) portion-wise at 0°C.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes.

  • Addition of Methylating Agent: Slowly add dimethyl sulfate (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains between 0-5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Total Synthesis of the this compound Core via Bischler-Napieralski Reaction (Representative Protocol)

This protocol outlines the key cyclization step. The synthesis of the N-acyl-β-arylethylamine precursor is a standard procedure.

  • Precursor Synthesis: Synthesize the precursor, N-methyl-N-(3,4-dimethoxyphenethyl)acetamide, through the acylation of N-methyl-3,4-dimethoxyphenethylamine with acetyl chloride or acetic anhydride.

  • Cyclization: To a solution of the N-methyl-N-(3,4-dimethoxyphenethyl)acetamide precursor (1 equivalent) in anhydrous toluene, add phosphoryl chloride (3-5 equivalents) dropwise at 0°C.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basification and Extraction: Basify the aqueous mixture with a concentrated ammonium hydroxide solution and extract with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting crude 3,4-dihydroisoquinolinium intermediate.

  • Oxidation/Reduction: The subsequent steps to form the final this compound would involve oxidation of the dihydroisoquinoline ring, which is beyond the scope of this specific protocol.

Visualizations

Synthesis_Workflow cluster_semi_synthesis Semi-Synthesis Route cluster_total_synthesis Total Synthesis Route Corydaldine Corydaldine N_Methylation N-Methylation (e.g., (CH3)2SO4, Base) Corydaldine->N_Methylation Crude_NMC_1 Crude this compound N_Methylation->Crude_NMC_1 Purification Purification (Column Chromatography, HPLC) Crude_NMC_1->Purification Starting_Materials Starting Materials (e.g., 3,4-Dimethoxyphenethylamine) Amide_Formation Amide Formation Starting_Materials->Amide_Formation Cyclization Bischler-Napieralski Cyclization Amide_Formation->Cyclization Crude_NMC_2 Crude this compound Precursor Cyclization->Crude_NMC_2 Crude_NMC_2->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Dosage for N-Methylcorydaldine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of N-Methylcorydaldine for their cell culture experiments.

Frequently Asked Questions (FAQs)

1. How do I determine the optimal starting concentration for this compound in my cell line?

Determining the optimal starting concentration requires a dose-response experiment. We recommend starting with a broad range of concentrations to identify the cytotoxic and sub-cytotoxic levels. A common starting point for novel compounds is a logarithmic dilution series (e.g., 0.1, 1, 10, 100 µM).

2. My cells are dying even at low concentrations of this compound. What could be the issue?

Several factors could contribute to excessive cell death:

  • High Sensitivity of the Cell Line: Some cell lines are inherently more sensitive to certain compounds.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%).

  • Incorrect Dosage Calculation: Double-check all calculations for dilutions and stock solutions.

  • Contamination: Microbial contamination can cause unexpected cytotoxicity. Regularly check your cultures for any signs of contamination.[1][2]

3. I am not observing any effect of this compound on my cells. What should I do?

If you do not observe an effect, consider the following:

  • Concentration Range: You may need to test higher concentrations. Some compounds show effects at higher micromolar or even millimolar ranges.

  • Incubation Time: The effect of the compound may be time-dependent. Consider extending the incubation period (e.g., 24, 48, 72 hours).

  • Compound Stability: Ensure that this compound is stable in your cell culture medium for the duration of the experiment.

  • Cell Density: The initial cell seeding density can influence the outcome of the experiment.

4. How can I assess the effect of this compound on cell viability and proliferation?

Several assays can be used to assess cell viability and proliferation:

  • MTT Assay: Measures metabolic activity, which is an indicator of cell viability.

  • Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells based on membrane integrity.[3]

  • BrdU Assay: Measures DNA synthesis as an indicator of cell proliferation.

5. How do I know if this compound is inducing apoptosis or necrosis?

To differentiate between apoptosis and necrosis, you can use the following methods:

  • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of necrotic cells with compromised membranes.

  • Caspase Activity Assays: Measuring the activity of caspases (e.g., caspase-3, -9) can confirm the induction of apoptosis.[4]

Troubleshooting Guides

Problem: High variability between replicate wells in my cytotoxicity assay.
Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates.
Edge effects in the plate Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS.
Inaccurate pipetting Calibrate your pipettes regularly. Use fresh tips for each replicate.
Compound precipitation Visually inspect the wells for any signs of compound precipitation. If observed, try dissolving the compound in a different solvent or at a lower stock concentration.
Problem: My adherent cells are detaching after treatment with this compound.
Possible Cause Troubleshooting Step
Cytotoxicity Cell detachment can be a sign of cell death. Perform a viability assay to confirm.
Sub-optimal culture conditions Ensure the incubator has the correct temperature, humidity, and CO2 levels.[5]
Surface coating issues Some cell lines require coated plates (e.g., poly-L-lysine, collagen) for proper adherence.[2]

Data Presentation

Table 1: Example IC50 Values for Dehydrocorydaline (a related alkaloid) in Melanoma Cell Lines

The following table presents example half-maximal inhibitory concentration (IC50) values for Dehydrocorydaline, an alkaloid related to this compound, after 48 hours of treatment. These values can serve as a reference for designing your own experiments.

Cell LineCell TypeIC50 (µM)
A375Human Malignant Melanoma39.73[5]
MV3Human Malignant Melanoma42.34[5]
PIG1Normal Human Melanocytes262.6[5]

Experimental Protocols

MTT Assay for Cell Viability
  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a series of concentrations of this compound and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis using Propidium Iodide (PI) Staining
  • Culture cells with and without this compound for the desired duration.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI/RNase staining buffer.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry. A study on a related compound, dehydrocorydaline, showed G0/G1 phase arrest in melanoma cells.[5]

Signaling Pathways and Visualizations

Based on studies of related isoquinoline alkaloids, this compound may influence common signaling pathways involved in cell proliferation and survival. Below are diagrams of pathways that are often dysregulated in cancer and could be investigated as potential targets of this compound.

MEK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->MEK1/2

Caption: Hypothetical inhibition of the MEK/ERK signaling pathway by this compound.

A related compound, Dehydrocorydaline, has been shown to suppress the MEK1/2-ERK1/2 cascade in melanoma cells.[5] Investigating the phosphorylation status of MEK and ERK in response to this compound treatment would be a logical step to determine if it shares this mechanism.

PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Cell Growth, Proliferation Cell Growth, Proliferation mTOR->Cell Growth, Proliferation This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->PI3K

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

The PI3K/AKT/mTOR pathway is another critical regulator of cell growth and survival that is often targeted by anti-cancer compounds.[6] Analysis of the phosphorylation levels of key proteins in this pathway, such as AKT and S6 ribosomal protein, could reveal if this compound exerts its effects through this mechanism.

Experimental_Workflow A Dose-Response Experiment (e.g., 0.1-100 µM) B MTT/Viability Assay A->B C Determine IC50 B->C D Cell Cycle Analysis (PI Staining) C->D E Apoptosis Assay (Annexin V/PI) C->E F Proliferation Assay (BrdU) C->F G Western Blot for Key Signaling Proteins (e.g., p-ERK, p-AKT) D->G E->G F->G

Caption: Recommended experimental workflow for characterizing the effects of this compound.

References

troubleshooting N-Methylcorydaldine instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Methylcorydaldine in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: this compound, as an isoquinoline alkaloid, is susceptible to degradation under certain conditions. Its stability in solution is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. For optimal stability, it is recommended to prepare fresh solutions and store them under appropriate conditions.

Q2: What are the recommended storage conditions for this compound solutions?

A2: While specific stability data for this compound is limited, general recommendations for isoquinoline alkaloids suggest storing solutions at low temperatures (2-8°C or frozen at -20°C), protected from light, and in airtight containers to minimize oxidation. The choice of solvent is also critical, with aprotic solvents like DMSO often providing better stability than aqueous solutions for long-term storage.

Q3: In which solvents should I dissolve this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium immediately before use.

Q4: Is this compound sensitive to light?

A4: Yes, many isoquinoline alkaloids are known to be photosensitive.[1] To prevent photodegradation, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil during experiments and storage.

Q5: How does pH affect the stability of this compound?

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound solutions.

Q1: I am observing a decrease in the expected biological activity of my this compound solution over time. What could be the cause?

A1: A decrease in biological activity often indicates degradation of the compound. Consider the following possibilities:

  • Improper Storage: Was the solution stored at the correct temperature and protected from light? Long-term storage at room temperature or exposure to light can lead to significant degradation.

  • pH Instability: If you are using an aqueous buffer, the pH may be contributing to hydrolysis. Verify the pH of your solution and consider performing experiments at a more neutral pH if possible.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents in your solvent or buffer can lead to oxidative degradation. Using degassed solvents and minimizing headspace in your storage container can help.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can accelerate degradation. It is recommended to aliquot stock solutions into smaller, single-use volumes.

Q2: I see a color change or precipitation in my this compound solution. What should I do?

A2: A change in color or the formation of a precipitate is a clear sign of instability or insolubility.

  • Degradation: Color changes can indicate the formation of degradation products, which may have different chromophores.

  • Precipitation: If you observe precipitation upon diluting a DMSO stock solution into an aqueous buffer, you may be exceeding the compound's solubility limit in the final solvent composition. Try lowering the final concentration or increasing the percentage of organic co-solvent if your experiment allows.

  • Action: Do not use a solution that has changed color or contains a precipitate. Prepare a fresh solution from solid material.

Q3: My analytical results (e.g., HPLC) show multiple peaks when I expect only one for this compound. What does this mean?

A3: The presence of multiple peaks suggests the presence of impurities or degradation products.

  • Initial Purity: First, confirm the purity of your starting material.

  • Degradation During Sample Preparation: The analytical method itself or the sample preparation steps could be causing degradation. Ensure that the mobile phase pH is compatible with the compound's stability and that the sample is not exposed to harsh conditions for a prolonged period before injection.

  • Forced Degradation: If you suspect degradation, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm if the extra peaks in your sample match.

Quantitative Stability Data

Disclaimer: The following tables provide illustrative data based on general knowledge of isoquinoline alkaloid stability, as specific quantitative stability data for this compound is not publicly available. This data should be used for guidance and estimation purposes only.

Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C

pHIncubation Time (hours)Remaining this compound (%)
2.02485
4.02492
7.02498
9.02488
12.02475

Table 2: Illustrative Temperature Stability of this compound in pH 7.4 Buffer

Temperature (°C)Incubation Time (days)Remaining this compound (%)
4795
25788
40775

Table 3: Illustrative Photostability of this compound in Solution (pH 7.4) at 25°C

Light ConditionExposure Time (hours)Remaining this compound (%)
Dark Control2499
Ambient Light2490
UV Light (254 nm)2465

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a suitable analytical method, such as HPLC with UV or MS detection.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general HPLC method suitable for separating this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at an appropriate wavelength (e.g., determined by UV scan of the parent compound) or Mass Spectrometry.

  • Injection Volume: 10 µL.

Visualizations

G Signaling Pathway of Gastric H+/K+-ATPase Inhibition cluster_parietal_cell Parietal Cell NMC This compound Pump H+/K+-ATPase (Proton Pump) NMC->Pump Inhibits H_ion_out H+ Pump->H_ion_out Pumps Out Lumen Gastric Lumen (High H+) Cytoplasm Cytoplasm (Low H+) K_ion_in K+ Cytoplasm->K_ion_in H_ion_out->Lumen K_ion_in->Pump Pumps In

Caption: Inhibition of the gastric proton pump (H+/K+-ATPase) by this compound.

G Experimental Workflow for Stability Assessment start Start prep_stock Prepare this compound Stock Solution start->prep_stock stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep_stock->stress sample Collect Samples at Time Points stress->sample neutralize Neutralize Acid/Base Hydrolysis Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC Method sample->analyze Other Samples neutralize->analyze data Collect and Analyze Data (Peak Area, Degradation %) analyze->data end End data->end

Caption: Workflow for a forced degradation study of this compound.

G Troubleshooting Logic for this compound Instability issue Issue: Reduced Activity or Unexpected Analytical Results check_storage Check Storage Conditions (Temp, Light, Aliquots)? issue->check_storage correct_storage Action: Store properly, aliquot new stock. check_storage->correct_storage Improper check_solution Check Solution (pH, Age, Appearance)? check_storage->check_solution Proper resolve Problem Resolved correct_storage->resolve fresh_solution Action: Prepare fresh solution, adjust pH if necessary. check_solution->fresh_solution Issue Found check_analytical Check Analytical Method (Specificity, Sample Prep)? check_solution->check_analytical No Issue fresh_solution->resolve validate_method Action: Validate method with forced degradation samples. check_analytical->validate_method Issue Found check_analytical->resolve No Issue validate_method->resolve

References

Technical Support Center: Purification of N-Methylcorydaldine from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-Methylcorydaldine from plant extracts.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Issue 1: Low Yield of this compound in the Crude Extract

Possible Cause Suggested Solution
Incomplete Cell Lysis Ensure the plant material is finely ground to a coarse powder to maximize solvent contact with the cells. For tough plant materials, consider freeze-drying and grinding under liquid nitrogen.
Inappropriate Solvent Choice This compound is an alkaloid, and its salts are more soluble in polar solvents like methanol or ethanol, while the free base is more soluble in less polar organic solvents like chloroform.[1] Consider a sequential extraction, starting with a non-polar solvent like n-hexane to remove fats and waxes, followed by extraction with methanol or ethanol.[2]
Incorrect pH during Extraction Alkaloids often exist as salts in plants. To extract the free base, the plant material should be basified, typically with a dilute ammonia solution to a pH of around 9-10.[3] An optimized study on the related Corydalis genus showed optimal extraction with 70% ethanol at a pH of 10.
Insufficient Extraction Time or Temperature Refluxing the plant material with the solvent can improve extraction efficiency. A common protocol involves refluxing twice, each time for 60 minutes.
Degradation of this compound This compound may be susceptible to degradation under harsh pH or high-temperature conditions. While specific data is limited, general knowledge of alkaloids suggests avoiding prolonged exposure to strong acids or bases and excessive heat.

Issue 2: Co-elution of Impurities with this compound during HPLC Purification

Possible Cause Suggested Solution
Presence of Structurally Similar Alkaloids Plant extracts often contain a mixture of related alkaloids (e.g., protopine, cryptopine, palmatine, berberine) which can be challenging to separate.
Suboptimal HPLC Method 1. Modify the Mobile Phase: If using a C18 column with a methanol/water or acetonitrile/water gradient, try switching the organic modifier (methanol to acetonitrile or vice versa) as this can alter selectivity. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve the peak shape of basic compounds like this compound by ensuring they remain protonated.[4] 2. Adjust the Gradient: If impurities co-elute, try a shallower gradient to increase the separation between peaks. A good starting point is a broad "scouting" gradient (e.g., 5-95% organic solvent over 40-60 minutes) to visualize the separation, followed by optimization of the gradient around the elution time of this compound.[1][5] 3. Change the Stationary Phase: If modifying the mobile phase is insufficient, consider an orthogonal approach by using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
Column Overload Injecting too concentrated a sample can lead to peak broadening and co-elution. Dilute the sample or use a preparative HPLC column with a larger capacity for larger-scale purification.

Issue 3: Poor Peak Shape (Tailing or Fronting) in HPLC Chromatogram

Possible Cause Suggested Solution
Secondary Interactions with Silica Support The basic nitrogen in this compound can interact with residual acidic silanol groups on the silica backbone of the HPLC column, causing peak tailing.
Action Add a competing base (e.g., a small amount of triethylamine) or an acid (e.g., 0.1% formic acid or TFA) to the mobile phase to saturate the active sites on the stationary phase and improve peak symmetry.[4]
Column Degradation The column may be nearing the end of its lifespan. Try flushing the column according to the manufacturer's instructions or replace it with a new one.
Mismatch between Sample Solvent and Mobile Phase If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a general procedure for extracting this compound from a plant source like Arcangelisia gusanlung?

A1: A general procedure involves the following steps:

  • Sample Preparation: The dried and powdered plant material (e.g., stems) is first defatted by extraction with a non-polar solvent like petroleum ether.

  • Alkaloid Extraction: The defatted material is then extracted with methanol.[6]

  • Acid-Base Partitioning: The methanol extract is concentrated, suspended in water, and then partitioned against a series of organic solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[6]

  • Further Purification: The fraction containing this compound (often the n-butanol fraction for alkaloids) is then subjected to further purification using techniques like column chromatography over macroporous resins or silica gel, followed by preparative HPLC.[6]

Q2: What are the typical HPLC conditions for the analysis and purification of this compound?

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A scouting gradient could be 10% to 90% B over 30-40 minutes. This can then be optimized to a shallower gradient around the retention time of this compound for better resolution from impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength between 230-310 nm.

  • Column Temperature: 25-30 °C.

Q3: How can I confirm the identity and purity of my isolated this compound?

A3: A combination of spectroscopic and spectrometric techniques is essential for structural elucidation and purity assessment:

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and molecular formula (C12H15NO3).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure, and 2D NMR techniques (like COSY, HSQC, and HMBC) can confirm the connectivity of atoms.

  • HPLC-PDA: High-Performance Liquid Chromatography with a Photodiode Array detector can be used to assess purity by showing the UV-Vis spectrum of the peak, which can be compared to a reference standard. The absence of co-eluting peaks at different wavelengths is a good indicator of purity.

Q4: My this compound sample appears to be degrading over time. What are the likely causes and how can I prevent it?

A4: this compound, like many alkaloids, can be susceptible to degradation. Potential causes include:

  • pH Extremes: Exposure to strong acids or bases can lead to hydrolysis. It is advisable to store the purified compound in a neutral, aprotic solvent.

  • Oxidation: Exposure to air and light can cause oxidative degradation. Store the compound in a tightly sealed vial, under an inert atmosphere (e.g., argon or nitrogen), and protected from light (e.g., in an amber vial).

  • Thermal Instability: High temperatures can accelerate degradation. Store the compound at low temperatures (e.g., -20°C) for long-term stability.

A forced degradation study, where the compound is intentionally exposed to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H2O2, heat, and UV light), can help identify potential degradation products and establish the intrinsic stability of the molecule.[2][7][8]

Quantitative Data Summary

The following table summarizes quantitative data for an optimized alkaloid extraction from Corydalis yanhusuo, a plant genus known to contain alkaloids structurally related to this compound. This data can serve as a reference for expected outcomes.

Parameter Optimized Value
Extraction Solvent 70% Ethanol
Solvent pH 10 (adjusted with dilute ammonia)
Liquid-to-Solid Ratio 20:1
Extraction Method Heating and Reflux
Extraction Time 60 minutes
Number of Extractions 2
Purification Resin NKA-9 Macroporous Adsorption Resin
Total Alkaloid Content in Purified Product > 50%

Experimental Protocols

Protocol 1: General Alkaloid Extraction from Plant Material

  • Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a coarse powder.

  • Defatting (Optional): If the plant material is rich in lipids, perform a preliminary extraction with a non-polar solvent like n-hexane or petroleum ether in a Soxhlet apparatus to remove fats and waxes. Discard the solvent.

  • Basification: Moisten the powdered plant material with a dilute solution of ammonium hydroxide until the pH is approximately 9-10. This converts the alkaloid salts into their free base form.

  • Solvent Extraction: Extract the basified plant material with an appropriate organic solvent such as methanol, ethanol, or chloroform. This can be done through maceration (soaking at room temperature for several days), percolation, or reflux (heating with the solvent).

  • Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Purification of Crude Alkaloid Extract by Acid-Base Partitioning

  • Acidification: Dissolve the crude extract in a water-immiscible organic solvent (e.g., chloroform or ethyl acetate) and extract this solution with a dilute aqueous acid (e.g., 5% HCl or H2SO4). The basic alkaloids will form salts and move into the aqueous layer.

  • Washing: The aqueous layer can be washed with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

  • Basification: Make the acidic aqueous solution alkaline (pH 9-10) by the dropwise addition of a base like ammonium hydroxide. This will precipitate the free alkaloid bases.

  • Final Extraction: Extract the basified aqueous solution with a water-immiscible organic solvent (e.g., chloroform). The free alkaloids will move into the organic layer.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a purified alkaloid fraction.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification A Dried & Powdered Plant Material B Basification (pH 9-10) A->B C Solvent Extraction (e.g., Methanol/Ethanol) B->C D Crude Extract C->D E Acid-Base Partitioning D->E Proceed to Purification F Macroporous Resin Chromatography E->F G Preparative HPLC F->G H Pure this compound G->H

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_HPLC Start HPLC Issue: Co-eluting Impurities Q1 Is peak shape acceptable? Start->Q1 A1 Add Acid (e.g., 0.1% Formic Acid) to Mobile Phase Q1->A1 No Q2 Are impurities still co-eluting? Q1->Q2 Yes A1->Q2 A2 Optimize Gradient (Make it shallower) Q2->A2 Yes End Resolved Peaks Q2->End No Q3 Still no resolution? A2->Q3 A3 Change Organic Solvent (MeOH <-> ACN) Q3->A3 Yes A4 Use Orthogonal Column (e.g., Phenyl-Hexyl) Q3->A4 If solvent change fails A3->Q3 Try new solvent A4->End

Caption: Decision tree for troubleshooting co-eluting impurities in HPLC.

References

Technical Support Center: Refining Analytical Methods for Sensitive Detection of N-Methylcorydaldine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of N-Methylcorydaldine.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the sensitive quantification of this compound in biological samples?

A1: The most common and sensitive technique is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers high selectivity and sensitivity, which is crucial for detecting the low concentrations of this compound often found in biological matrices like plasma and urine.[1][2][3]

Q2: What are the key precursor and product ions for this compound in MS/MS analysis?

A2: For this compound (C₁₂H₁₅NO₃, Molecular Weight: 221.25 g/mol ), the precursor ion in positive electrospray ionization (ESI+) mode is the protonated molecule [M+H]⁺ at m/z 222.1125.[4] Common product ions can be generated by collision-induced dissociation, with major fragments observed at m/z 165.0894 and 150.0667.[4] Optimization of collision energy is necessary to maximize the signal of the most stable product ion for quantification.

Q3: How can I prepare plasma or urine samples for this compound analysis?

A3: Common sample preparation techniques for biological fluids include:

  • Protein Precipitation (PPT): This is a simple and fast method where a cold organic solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is injected into the LC-MS/MS system.[5]

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from the sample matrix based on its solubility in two immiscible liquids, which can help in reducing matrix effects.

  • Solid-Phase Extraction (SPE): SPE provides a cleaner sample extract compared to PPT and LLE by using a solid sorbent to retain the analyte of interest while interfering compounds are washed away. This is particularly useful for achieving very low detection limits.[2]

Q4: How should I store biological samples to ensure the stability of this compound?

A4: To ensure the stability of analytes in biological samples, it is recommended to store them at low temperatures. For long-term storage, -80°C is ideal. For short-term storage (a few days), -20°C is generally acceptable.[6][7] It is also crucial to minimize freeze-thaw cycles, as this can lead to the degradation of the analyte. For urine samples, adjusting the pH to around 4-5 can also help in preserving the stability of certain compounds.[6]

Troubleshooting Guides

HPLC & LC-MS/MS Issues

Q5: I am observing high backpressure in my HPLC system. What could be the cause and how can I fix it?

A5: High backpressure is a common issue in HPLC systems.

  • Potential Cause: Blockage in the system, which could be due to a plugged inline filter, guard column, or the analytical column inlet frit.[8] Particulate matter from the sample or precipitation of buffer salts in the mobile phase can also cause blockages.

  • Troubleshooting Steps:

    • Isolate the source: Disconnect the column and check the system pressure. If it drops significantly, the issue is with the column. If not, check components upstream (tubing, inline filter, injector).

    • Column blockage: If the column is the source, first try back-flushing it (reversing the flow direction) to dislodge any particulates on the inlet frit.[8]

    • Solvent wash: If back-flushing doesn't work, a series of solvent washes with stronger solvents can help remove strongly retained contaminants.[8]

    • Replace frits/columns: If the pressure remains high, the inlet frit of the column may need to be replaced, or the column itself may be irreversibly clogged.[8]

Q6: My chromatographic peaks for this compound are tailing. What should I do?

A6: Peak tailing can compromise resolution and integration accuracy.

  • Potential Causes:

    • Secondary interactions: Residual silanol groups on the silica-based column packing can interact with the basic nitrogen in this compound, causing tailing.[8]

    • Column contamination: Strongly retained compounds from previous injections can interfere with the peak shape.

    • Column void: A void at the head of the column can lead to a distorted flow path.

  • Troubleshooting Steps:

    • Mobile phase modification: Add a small amount of a competing base, like triethylamine, to the mobile phase to block the active silanol sites. Alternatively, using a mobile phase with a lower pH can protonate the silanols and reduce interactions.[8]

    • Column wash: Perform a thorough column wash with a strong solvent to remove any contaminants.

    • Use a different column: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.

Q7: I am experiencing low sensitivity or signal suppression for this compound in my LC-MS/MS analysis. How can I address this?

A7: Low sensitivity or signal suppression is often due to matrix effects, especially in biological samples.[1][9]

  • Potential Cause: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal.[9][10]

  • Troubleshooting Steps:

    • Improve sample preparation: Use a more effective sample clean-up method like SPE to remove interfering matrix components.

    • Optimize chromatography: Adjust the HPLC gradient to better separate this compound from the matrix components.

    • Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS of this compound will co-elute and experience similar matrix effects, allowing for accurate quantification by normalizing the signal.

    • Dilute the sample: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, but may compromise the limit of detection.

Quantitative Data Summary

ParameterDehydrocorydaline (Related Isoquinoline Alkaloid)This compound (Expected)Reference
Linearity Range 0.625–250 ng/mLDependent on method and matrix[2]
Lower Limit of Quantification (LLOQ) 0.625 ng/mL in rat plasmaShould be determined during method validation[2]
Precision (%RSD) <13.7%<15% is generally acceptable[2]
Accuracy >93.1%85-115% of nominal value is typically required[2]
Extraction Recovery 92.1% - 107%Should be consistent and reproducible[2]

Experimental Protocols

Protocol 1: Sample Preparation of Human Plasma using Protein Precipitation
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and inject a portion of the reconstituted sample into the HPLC-MS/MS system.

Protocol 2: HPLC-MS/MS Method for this compound Quantification
  • HPLC System: A standard HPLC or UHPLC system.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[4]

  • Mobile Phase A: 0.1% formic acid in water.[11]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[11]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive (ESI+)

  • Capillary Voltage: 3.5 kV[11]

  • Gas Temperature: 350°C[11]

  • Drying Gas Flow: 12 L/min[11]

  • Nebulizer Pressure: 35 psig[11]

  • MRM Transitions:

    • This compound: m/z 222.1 -> 165.1 (quantifier), 222.1 -> 150.1 (qualifier)

    • Internal Standard: To be determined based on the chosen IS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify Troubleshooting_Logic issue Analytical Issue? pressure High Backpressure? issue->pressure peak_shape Peak Tailing? issue->peak_shape sensitivity Low Sensitivity? issue->sensitivity pressure_sol Isolate Source Back-flush Column Solvent Wash pressure->pressure_sol Yes peak_shape_sol Modify Mobile Phase Wash Column Change Column peak_shape->peak_shape_sol Yes sensitivity_sol Improve Sample Prep Optimize Chromatography Use SIL-IS sensitivity->sensitivity_sol Yes

References

minimizing batch-to-batch variability of synthetic N-Methylcorydaldine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of N-Methylcorydaldine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main approaches for the synthesis of this compound:

  • Semi-synthesis: This involves the direct N-methylation of its precursor, Corydaldine (6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one).

  • Total synthesis: This route often employs the Bischler-Napieralski reaction to construct the 3,4-dihydroisoquinoline core from a β-arylethylamide precursor.

Q2: What is the most common cause of low yield in the semi-synthetic N-methylation of Corydaldine?

A2: The most frequent issue is the competing O-methylation of the lactam oxygen, which leads to the formation of an undesired isoquinoline byproduct. Careful control of reaction conditions is crucial to favor N-methylation.

Q3: How can I improve the regioselectivity of the N-methylation reaction?

A3: To enhance the N-methylation over O-methylation, it is critical to maintain a basic pH in the range of 9–10 and conduct the reaction at low temperatures, typically between 0–5°C.

Q4: What are the key factors affecting the yield of the Bischler-Napieralski reaction in the total synthesis of this compound?

A4: The yield of the Bischler-Napieralski reaction is highly dependent on the choice of the dehydrating agent (e.g., phosphoryl chloride, phosphorus pentoxide), the reaction temperature, and the solvent. For electron-rich systems like the precursor to this compound, the reaction generally proceeds with good yields, but optimization of these parameters is still necessary.

Q5: What are the best methods for purifying synthetic this compound?

A5: Purification of this compound typically relies on chromatographic techniques. Column chromatography using silica gel with a gradient elution system (e.g., hexane:ethyl acetate or dichloromethane:methanol) is a common and effective method. Thin-layer chromatography (TLC) is also useful for monitoring the progress of the purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and provides step-by-step guidance for their resolution.

Issue 1: Low Yield of this compound in Semi-Synthesis
Possible Cause Troubleshooting Steps
Competing O-methylation 1. Verify pH: Ensure the reaction pH is maintained between 9 and 10. Use a pH meter or pH indicator strips to monitor the basicity of the reaction mixture. 2. Control Temperature: Maintain the reaction temperature between 0°C and 5°C using an ice bath. Low temperatures disfavor the competing O-methylation reaction. 3. Choice of Methylating Agent: Consider using dimethyl sulfate as an alternative to methyl iodide, as it can sometimes offer improved regioselectivity.
Incomplete Reaction 1. Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material (Corydaldine). 2. Increase Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time. Continue to monitor by TLC until the starting material is consumed. 3. Reagent Stoichiometry: Ensure the correct molar ratio of the methylating agent to Corydaldine is used. An excess of the methylating agent may be required, but a large excess can lead to side reactions.
Degradation of Product 1. Work-up Conditions: Avoid strongly acidic or basic conditions during the work-up procedure, as this can lead to the degradation of the product. 2. Purification: Purify the crude product promptly after the reaction is complete to minimize degradation.
Issue 2: Low Yield in Total Synthesis via Bischler-Napieralski Reaction
Possible Cause Troubleshooting Steps
Inefficient Cyclization 1. Choice of Dehydrating Agent: For electron-rich precursors, phosphoryl chloride (POCl₃) is often effective. If yields are still low, consider using the more powerful dehydrating agent phosphorus pentoxide (P₂O₅) in refluxing POCl₃. 2. Reaction Temperature: The reaction is typically carried out at reflux. Ensure the reaction is heated to the appropriate temperature for the solvent being used (e.g., toluene, xylene). 3. Anhydrous Conditions: The Bischler-Napieralski reaction is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.
Side Reactions 1. Formation of Styrene Derivatives: A potential side reaction is the retro-Ritter reaction. This can sometimes be suppressed by using the corresponding nitrile as a solvent. 2. Control of Reaction Time: Prolonged reaction times at high temperatures can lead to the formation of byproducts. Monitor the reaction by TLC and stop the reaction once the starting material is consumed.

Data Presentation

The following table summarizes the key parameters for the semi-synthetic N-methylation of Corydaldine to yield this compound.

ParameterConditionPurpose
Precursor CorydaldineThe demethylated starting material.
Reagent Methyl iodide or Dimethyl sulfateSource of the methyl group.
pH 9–10To favor N-methylation over O-methylation.[1]
Temperature 0–5°CTo minimize the competing O-methylation reaction.[1]
Solvent Aprotic solvent (e.g., DMF, DMSO)To dissolve the reactants and facilitate the reaction.

Experimental Protocols

Protocol 1: Semi-synthesis of this compound via N-methylation of Corydaldine

Materials:

  • Corydaldine

  • Methyl iodide or Dimethyl sulfate

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve Corydaldine in anhydrous DMF.

  • Add potassium carbonate to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add methyl iodide or dimethyl sulfate to the stirred reaction mixture.

  • Allow the reaction to stir at 0-5°C and monitor its progress by TLC.

  • Once the reaction is complete (typically after several hours), quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: Total Synthesis of this compound via Bischler-Napieralski Reaction

Materials:

  • β-(3,4-dimethoxyphenyl)ethylamine

  • Acetyl chloride

  • Pyridine or another suitable base

  • Phosphoryl chloride (POCl₃)

  • Anhydrous toluene or xylene

  • Sodium borohydride (NaBH₄) (for subsequent reduction if desired)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Amide Formation: In a round-bottom flask, dissolve β-(3,4-dimethoxyphenyl)ethylamine in an anhydrous solvent like dichloromethane. Add pyridine and cool the mixture to 0°C. Slowly add acetyl chloride and stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain the N-acetyl-β-(3,4-dimethoxyphenyl)ethylamine.

  • Bischler-Napieralski Cyclization: To the amide from the previous step, add anhydrous toluene or xylene followed by the slow addition of phosphoryl chloride at 0°C. Heat the reaction mixture to reflux and monitor by TLC.

  • Once the cyclization is complete, cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide) and extract with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude 3,4-dihydroisoquinoline intermediate.

  • Methylation (if not already incorporated): The nitrogen can be methylated in a subsequent step as described in Protocol 1.

  • Purify the final product by column chromatography.

Visualizations

experimental_workflow cluster_semisynthesis Semi-Synthesis Workflow cluster_totalsynthesis Total Synthesis Workflow start_semi Start with Corydaldine methylation N-methylation (Methyl Iodide/Sulfate, Base) start_semi->methylation workup_semi Aqueous Work-up methylation->workup_semi purification_semi Column Chromatography workup_semi->purification_semi product_semi This compound purification_semi->product_semi start_total Start with β-arylethylamine amide_formation Amide Formation start_total->amide_formation bischler_napieralski Bischler-Napieralski Cyclization (POCl₃) amide_formation->bischler_napieralski workup_total Aqueous Work-up bischler_napieralski->workup_total purification_total Column Chromatography workup_total->purification_total product_total This compound purification_total->product_total

Caption: Synthetic workflows for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield of This compound cause1 Competing O-methylation issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Product Degradation issue->cause3 solution1a Check & Adjust pH (9-10) cause1->solution1a solution1b Control Temperature (0-5°C) cause1->solution1b solution2a Monitor by TLC cause2->solution2a solution2b Increase Reaction Time cause2->solution2b solution3a Mild Work-up Conditions cause3->solution3a solution3b Prompt Purification cause3->solution3b

Caption: Troubleshooting logic for low yield in semi-synthesis.

References

Technical Support Center: Addressing Off-Target Effects of N-Methylcorydaldine in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of N-Methylcorydaldine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary biological activities?

A1: this compound is a naturally occurring isoquinoline alkaloid found in various plant species, including those from the Papaveraceae family.[1][2] Its primary reported biological activities include analgesic, sedative, and potential antitumor effects.[1] Research also suggests it may have anti-ulcer properties through the inhibition of gastric H+/K+-ATPase and potential neuroprotective effects by inhibiting acetylcholinesterase and butyrylcholinesterase.[2]

Q2: What are the potential off-target effects of this compound?

A2: Due to its chemical structure as an isoquinoline alkaloid, this compound has the potential to interact with a variety of biological targets beyond its intended ones. Its mode of action is believed to involve interactions with central nervous system pathways, particularly dopaminergic and serotonergic receptors.[1] This suggests that it could have off-target effects on other G-protein coupled receptors (GPCRs) or ion channels. Furthermore, like many small molecules, it could potentially interact with various kinases.

Q3: Why is it important to consider off-target effects when working with this compound?

Q4: What are some common experimental approaches to identify off-target effects of small molecules like this compound?

A4: Several techniques can be employed to profile the target and off-target interactions of small molecules. These include:

  • Kinome Scanning: This high-throughput screening method assesses the binding of a compound against a large panel of kinases to identify potential off-target kinase interactions.[5][6]

  • Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of proteins upon ligand binding in a cellular context, providing evidence of target engagement.[7][8]

  • Computational Approaches: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict potential off-target interactions based on the compound's structure.[3][4]

Troubleshooting Guide

This guide provides solutions to common issues that may arise during experiments with this compound, potentially due to off-target effects.

Observed Problem Potential Cause (Off-Target Related) Recommended Action
Inconsistent or unexpected phenotypic response in cell-based assays. This compound may be interacting with unintended signaling pathways in your specific cell line.1. Perform a dose-response experiment to determine if the effect is concentration-dependent. 2. Use a structurally distinct compound with the same intended target to see if it recapitulates the phenotype. 3. Conduct a kinome scan to identify potential off-target kinases.
Discrepancy between in vitro biochemical data and cellular assay results. Poor cell permeability, rapid metabolism of the compound, or engagement of off-targets within the complex cellular environment can lead to these differences.1. Evaluate the cell permeability of this compound. 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells. 3. Analyze potential metabolism of the compound by cellular enzymes.
Observed toxicity at effective concentrations. The observed toxicity may be due to the inhibition of an essential off-target protein.1. Lower the concentration of this compound to a range that is effective against the intended target but shows minimal toxicity. 2. Identify potential off-targets through profiling assays and cross-reference them with known toxicity pathways.

Experimental Protocols

Kinome Profiling Using the KINOMEscan™ Assay

This protocol provides a general workflow for assessing the interaction of this compound with a large panel of kinases.

KinomeScan_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis A Dissolve this compound in DMSO to a stock concentration C Add this compound at desired concentration A->C B Incubate kinase-tagged T7 phage with immobilized ligand B->C D Allow competition between This compound and immobilized ligand C->D E Quantify bound phage using qPCR D->E F Calculate percent of control E->F G Identify significant interactions (hits) F->G

Workflow for KINOMEscan™ Assay.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Assay Plate Preparation: Kinases are tagged with DNA and incubated with an immobilized, active-site directed ligand in multi-well plates.

  • Compound Addition: this compound is added to the wells at a defined concentration (e.g., 10 µM).

  • Competition: The mixture is incubated to allow for competition between this compound and the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower signal indicates displacement by this compound.

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control. A significant reduction in signal suggests an interaction between this compound and the kinase.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to verify the engagement of this compound with its intended target in a cellular environment.

CETSA_Workflow A Treat cells with this compound or vehicle control B Heat cell lysates or intact cells to a range of temperatures A->B C Separate soluble and precipitated proteins by centrifugation B->C D Collect the soluble fraction C->D E Analyze protein levels by Western Blot or other methods D->E F Plot protein abundance vs. temperature to generate melting curves E->F

Workflow for Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified duration.[7]

  • Heating: Aliquots of the cell suspension or lysate are heated to a range of temperatures for a short period (e.g., 3 minutes).[8]

  • Lysis (if using intact cells): Cells are lysed using freeze-thaw cycles.[9]

  • Separation: The heated lysates are centrifuged to separate the soluble fraction from the precipitated proteins.[7]

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[7]

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory concentrations (IC50) for this compound against its intended target and potential off-targets. Note: This data is illustrative and should be experimentally determined.

Target Intended/Off-Target IC50 (µM)
Dopamine Receptor D2 Intended0.5
Serotonin Receptor 5-HT2A Intended1.2
Kinase X Off-Target5.8
Kinase Y Off-Target12.3
GPCR Z Off-Target> 25

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be affected by off-target kinase inhibition by this compound.

Signaling_Pathway cluster_input Input cluster_pathway Signaling Cascade cluster_output Cellular Response GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK KinaseX Kinase X (Off-Target) RTK->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector CellProliferation Cell Proliferation DownstreamEffector->CellProliferation NMeth This compound NMeth->KinaseX

References

Technical Support Center: Enhancing the Bioavailability of N-Methylcorydaldine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of N-Methylcorydaldine. The strategies and protocols outlined below are based on established principles for enhancing the bioavailability of poorly soluble or poorly permeable compounds and can be adapted for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the low oral bioavailability of this compound?

Low oral bioavailability is often a result of poor aqueous solubility and/or low intestinal permeability.[1][2][3][4] For many active pharmaceutical ingredients (APIs), particularly those classified under the Biopharmaceutical Classification System (BCS) as Class II (poorly soluble, highly permeable) or Class IV (poorly soluble, poorly permeable), the dissolution rate is the limiting step for absorption.[2][5] Additionally, first-pass metabolism in the gut wall or liver can significantly reduce the amount of this compound that reaches systemic circulation.[6][7]

Q2: Which formulation strategies should I consider first to improve the bioavailability of this compound?

For a poorly soluble compound, several formulation strategies can be effective:

  • Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can create an amorphous solid dispersion, which can significantly improve its solubility and dissolution rate.[2][8][9]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the solubility and absorption of lipophilic drugs.[1][8][10][11] These systems form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug dissolution and absorption.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility and dissolution rate.[1][5][12][13]

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, which can lead to a faster dissolution rate.[2][3][11]

The choice of strategy will depend on the specific physicochemical properties of this compound.

Q3: How can I determine if poor permeability is a limiting factor for this compound absorption?

In vitro cell-based assays, such as the Caco-2 cell permeability assay, are commonly used to predict the intestinal permeability of a drug.[14][15] These assays measure the transport of the drug across a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium. Low apparent permeability (Papp) values in this assay would suggest that permeability is a significant barrier to absorption.

Q4: What is a prodrug approach, and could it be useful for this compound?

A prodrug is a chemically modified, inactive form of a drug that is converted to the active parent drug in the body through enzymatic or chemical reactions.[16][17][18] This approach can be used to overcome various challenges, including poor solubility, low permeability, and extensive first-pass metabolism.[17][19] If this compound has functional groups that can be chemically modified (e.g., hydroxyl, amino, or carboxyl groups), a prodrug strategy could be designed to improve its physicochemical properties for better absorption.[16][18]

Q5: When should I consider using nanoparticle-based delivery systems?

Nanoparticle-based systems, such as polymeric nanoparticles, lipid nanoparticles, and nanocrystals, can be particularly useful for:

  • Enhancing the solubility and dissolution rate of poorly soluble drugs.[20][21][22]

  • Protecting the drug from degradation in the gastrointestinal tract.[23]

  • Potentially improving permeability and enabling targeted delivery.[21][23][24]

This strategy is often considered when other formulation approaches are not sufficiently effective or when targeted delivery is desired.[24]

Troubleshooting Guides

Issue 1: this compound shows poor dissolution in vitro despite micronization.

Possible Cause Troubleshooting Step
Particle Agglomeration Micronized particles have a high surface energy and tend to agglomerate, reducing the effective surface area for dissolution.[3]
Solution: Incorporate a wetting agent or surfactant into the formulation to improve the dispersibility of the micronized powder.[10]
Inherent Low Solubility For highly insoluble compounds, increasing the surface area alone may not be sufficient to achieve the desired dissolution rate.
Solution: Consider more advanced solubilization techniques such as amorphous solid dispersions, cyclodextrin complexation, or lipid-based formulations.[2][4][25]

Issue 2: A solid dispersion formulation of this compound shows initial promise but recrystallizes upon storage.

Possible Cause Troubleshooting Step
Suboptimal Polymer Selection The chosen polymer may not have strong enough interactions with this compound to maintain the amorphous state.
Solution: Screen a variety of polymers with different functional groups to identify one that forms strong hydrogen bonds or other interactions with the drug.[9] In-silico modeling can help predict drug-polymer compatibility.[9]
High Drug Loading The concentration of this compound in the polymer matrix may be too high, leading to supersaturation and subsequent crystallization.
Solution: Prepare solid dispersions with varying drug-to-polymer ratios to determine the optimal loading that ensures physical stability.
Inappropriate Storage Conditions High temperature and humidity can plasticize the polymer and promote drug recrystallization.
Solution: Store the solid dispersion in a cool, dry place, and consider including a desiccant in the packaging.

Issue 3: An in vivo pharmacokinetic study in rats shows low and variable oral bioavailability for a new this compound formulation.

Possible Cause Troubleshooting Step
Significant First-Pass Metabolism This compound may be extensively metabolized by enzymes in the intestinal wall or liver (e.g., Cytochrome P450s).[7]
Solution: Investigate the metabolic stability of this compound using in vitro liver microsome assays. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or developing a prodrug that masks the metabolic site.[6][26]
Poor in vivo Dissolution/Solubility The in vitro dissolution conditions may not accurately reflect the in vivo environment of the rat gastrointestinal tract.
Solution: Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) for in vitro testing to better predict in vivo performance. Further optimize the formulation to enhance solubility, for example, by using a different type of solid dispersion polymer or a more efficient lipid-based system.
Efflux Transporter Activity This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump the drug back into the lumen.
Solution: Conduct in vitro transporter assays to determine if this compound is a substrate for common efflux transporters. If so, consider incorporating excipients that can inhibit these transporters.

Data Presentation

Table 1: Illustrative Bioavailability Enhancement of this compound with Different Formulation Strategies (Hypothetical Data)

Formulation StrategyDrug Loading (%)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound 10050 ± 122.0250 ± 60100
Micronized this compound 10095 ± 201.5550 ± 110220
Cyclodextrin Complex (HP-β-CD) 20250 ± 451.01500 ± 280600
Amorphous Solid Dispersion (PVP-VA) 25480 ± 901.03200 ± 5501280
SMEDDS 15650 ± 1200.754100 ± 7001640

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
  • Materials: this compound, a suitable polymer (e.g., PVP K30, HPMC, Soluplus®), and a volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, ethanol, acetone).

  • Procedure:

    • Accurately weigh this compound and the selected polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve both components completely in the minimum amount of the chosen solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Continue evaporation until a thin, dry film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and store it in a desiccator.

    • Characterize the solid dispersion for its amorphous nature (using techniques like PXRD and DSC) and perform in vitro dissolution studies.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
  • Materials: this compound, a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD), water, and ethanol.

  • Procedure:

    • Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio.

    • Place the HP-β-CD in a glass mortar and add a small amount of water to moisten the powder.

    • Triturate the moistened HP-β-CD to form a homogeneous paste.

    • Add the accurately weighed this compound to the paste.

    • Knead the mixture thoroughly for 45-60 minutes. During kneading, add a sufficient quantity of a hydroalcoholic solvent (e.g., water/ethanol 1:1) to maintain a paste-like consistency.

    • Dry the resulting product in an oven at 50-60°C until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a fine-mesh sieve.

    • Store the complex in a well-closed container in a cool, dry place.

    • Evaluate the complex for drug content, in vitro dissolution, and evidence of inclusion complex formation (e.g., via DSC, FTIR, or NMR).

Visualizations

workflow cluster_start Initial Assessment cluster_investigation Problem Identification cluster_strategy Strategy Selection cluster_evaluation Evaluation start Low Bioavailability of This compound solubility Solubility Assessment (BCS Classification) start->solubility permeability Permeability Assessment (e.g., Caco-2 Assay) start->permeability metabolism Metabolic Stability (Liver Microsomes) start->metabolism sol_strat Solubility Enhancement - Solid Dispersion - Cyclodextrins - Lipid-Based Systems - Nanosizing solubility->sol_strat Poor Solubility perm_strat Permeability Enhancement - Prodrug Approach - Permeation Enhancers permeability->perm_strat Poor Permeability met_strat Metabolism Reduction - Prodrug Approach - Deuteration metabolism->met_strat High Metabolism evaluation In Vitro Characterization & In Vivo PK Studies sol_strat->evaluation perm_strat->evaluation met_strat->evaluation

Caption: Workflow for selecting a bioavailability enhancement strategy.

cyclodextrin cluster_system Aqueous Environment cluster_properties cd Cyclodextrin complex Inclusion Complex (Soluble) cd->complex Encapsulates cd_prop Hydrophilic Exterior Hydrophobic Cavity cd->cd_prop drug This compound (Poorly Soluble) drug->complex Guest Molecule water Water Molecules water->complex Displaced complex_prop Increased Aqueous Solubility complex->complex_prop

Caption: Mechanism of cyclodextrin inclusion complexation.

nanoparticle cluster_formulation Formulation cluster_absorption Intestinal Absorption drug This compound np Drug-Loaded Nanoparticle drug->np polymer Biodegradable Polymer (e.g., PLGA) polymer->np enterocyte Intestinal Epithelial Cell np->enterocyte Uptake np->enterocyte bloodstream Bloodstream enterocyte->bloodstream Drug Release & Absorption

Caption: Nanoparticle-mediated drug delivery workflow.

References

resolving peak tailing issues in HPLC analysis of N-Methylcorydaldine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of N-Methylcorydaldine, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

A: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" extending from the peak maximum towards the end of the chromatogram.[1][2] This is problematic because it can obscure smaller, closely eluting peaks, leading to inaccurate peak integration and reduced analytical precision.[3] this compound, as a basic alkaloid compound, is particularly susceptible to peak tailing due to secondary interactions with the stationary phase.[4][5]

Q2: What are the primary causes of peak tailing for this compound?

A: The most common cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[4][5] At typical analytical pH ranges, these silanol groups can be deprotonated (SiO-) and interact with the protonated form of this compound, causing a secondary retention mechanism that leads to tailing.[4][6] Other contributing factors can include column overload, extra-column band broadening, and inappropriate mobile phase conditions.[7][8]

Q3: How does the mobile phase pH affect peak tailing for this compound?

A: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[9] For this compound, a basic compound, the following scenarios apply:

  • Mid-range pH (approx. 4-7): Silanol groups are partially ionized (negatively charged), and this compound is protonated (positively charged), leading to strong ionic interactions and significant peak tailing.[5][6]

  • Low pH (< 3): The ionization of silanol groups is suppressed, minimizing their interaction with the protonated analyte and improving peak shape.[5][10]

  • High pH (> 8): this compound is in its neutral form, which reduces ionic interactions with the ionized silanols. However, this requires a pH-stable column.[6]

Q4: What are mobile phase additives and how can they reduce peak tailing?

A: Mobile phase additives can be used to minimize secondary interactions. Common strategies include:

  • Competing Bases: Small, basic molecules like triethylamine (TEA) are added to the mobile phase.[6] TEA competes with this compound for interaction with the active silanol sites, effectively masking them and reducing peak tailing.[6]

  • Ion-Pairing Agents: Reagents like perfluorinated carboxylic acids (e.g., trifluoroacetic acid - TFA) or alkyl sulfonates can be added to the mobile phase.[11] These agents form a neutral ion-pair with the charged analyte, which then interacts more predictably with the reversed-phase stationary phase, resulting in improved peak shape.[11][12]

Q5: Can the choice of HPLC column affect peak tailing?

A: Absolutely. Modern HPLC columns offer several features to minimize peak tailing for basic compounds:

  • End-capping: After the primary stationary phase is bonded to the silica, a process called end-capping is used to react many of the remaining free silanol groups with a small silylating agent.[13][14]

  • High Purity Silica: Using Type B silica, which is less acidic and has fewer metal impurities, can reduce silanol interactions.[4]

  • Alternative Stationary Phases: Columns with polar-embedded phases or polymer-based columns provide alternative chemistries that are less prone to strong interactions with basic analytes.[1]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step workflow to identify and resolve the cause of peak tailing in your this compound analysis.

G start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing or only This compound? start->check_all_peaks all_tailing All Peaks Tailing check_all_peaks->all_tailing Yes only_analyte_tailing Only this compound Tailing check_all_peaks->only_analyte_tailing No instrument_issues Suspect Instrumental or Column Problems all_tailing->instrument_issues check_connections Check for Dead Volume: - Fittings - Tubing length/ID instrument_issues->check_connections check_column Evaluate Column Health: - Void formation? - Blocked frit? instrument_issues->check_column resolve Peak Shape Improved check_connections->resolve check_column->resolve chemical_issues Suspect Chemical Interactions only_analyte_tailing->chemical_issues optimize_ph Optimize Mobile Phase pH (See Protocol 1) chemical_issues->optimize_ph use_additive Use Mobile Phase Additive (See Protocol 2) chemical_issues->use_additive change_column Consider a Different Column (e.g., end-capped, polar-embedded) chemical_issues->change_column optimize_ph->resolve use_additive->resolve change_column->resolve

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Guide 2: Understanding Secondary Interactions

This diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for this compound.

G cluster_0 Silica Surface cluster_1 Mobile Phase Silanol_ionized SiO⁻ Silanol_protonated SiOH Analyte_protonated This compound-H⁺ Analyte_protonated->Silanol_ionized Strong Ionic Interaction (Peak Tailing) Analyte_protonated->Silanol_protonated Reduced Interaction (Good Peak Shape) Analyte_neutral This compound Analyte_neutral->Silanol_ionized Weak Interaction (Good Peak Shape) TEA TEA-H⁺ TEA->Silanol_ionized Competitive Binding (Reduces Tailing)

Caption: Interactions between this compound and the stationary phase.

Data Presentation

The following tables summarize the expected quantitative effects of different troubleshooting strategies on peak asymmetry for this compound. The USP Tailing Factor (Tailing Factor) is used as a measure of peak asymmetry, with a value of 1.0 representing a perfectly symmetrical peak.

Table 1: Effect of Mobile Phase pH on Peak Tailing

Mobile Phase pHTailing Factor (Tf)Retention Time (min)Comments
7.0> 2.08.5Severe tailing due to strong silanol interactions.
4.51.89.2Significant tailing still present.
3.01.27.8Good peak shape; silanol interactions are suppressed.
2.51.07.5Excellent peak symmetry.

Table 2: Effect of Mobile Phase Additive (Triethylamine) on Peak Tailing at pH 7.0

TEA Concentration (%)Tailing Factor (Tf)Retention Time (min)Comments
0.0> 2.08.5Severe tailing without additive.
0.11.58.2Noticeable improvement in peak shape.
0.31.18.0Good peak shape; TEA effectively masks silanols.
0.51.07.9Excellent peak symmetry.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for minimizing peak tailing of this compound.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard solution

  • Mobile Phase A: Water with 0.1% Formic Acid (for low pH) or Ammonium Acetate buffer (for mid-range pH)

  • Mobile Phase B: Acetonitrile

  • pH meter

Procedure:

  • Prepare a series of aqueous mobile phase A components buffered at different pH values (e.g., 7.0, 4.5, 3.0, 2.5).

  • Set the initial HPLC conditions (e.g., isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B).

  • Equilibrate the column with the first mobile phase (pH 7.0) for at least 20 column volumes.

  • Inject the this compound standard and record the chromatogram.

  • Repeat steps 3 and 4 for each of the other prepared mobile phase pH values, ensuring the column is well-equilibrated before each injection.

  • Analyze the resulting chromatograms, measuring the tailing factor and retention time for the this compound peak at each pH.

  • Plot the tailing factor versus pH to identify the optimal condition for symmetrical peaks.

Protocol 2: Optimization of Triethylamine (TEA) Concentration

Objective: To evaluate the effect of different concentrations of TEA on the peak shape of this compound.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard solution

  • Mobile Phase A: Water buffered at a pH where tailing is observed (e.g., pH 7.0)

  • Mobile Phase B: Acetonitrile

  • Triethylamine (TEA)

Procedure:

  • Prepare the initial mobile phase (e.g., 70% Mobile Phase A at pH 7.0, 30% Mobile Phase B).

  • Prepare a series of mobile phases with varying concentrations of TEA (e.g., 0.1%, 0.3%, 0.5% v/v).

  • Equilibrate the column with the mobile phase containing no TEA.

  • Inject the this compound standard and record the chromatogram.

  • Sequentially equilibrate the column with each of the TEA-containing mobile phases, from lowest to highest concentration.

  • Inject the standard after each equilibration and record the chromatogram.

  • Measure the tailing factor and retention time for the this compound peak at each TEA concentration.

  • Determine the optimal TEA concentration that provides a symmetrical peak without significantly compromising retention or causing other chromatographic issues.

References

Validation & Comparative

Comparative Guide to the Biological Targets of N-Methylcorydaldine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Methylcorydaldine and its biological targets, with a primary focus on its role as an inhibitor of the gastric proton pump, H⁺/K⁺-ATPase. This document outlines its performance against other known inhibitors and provides detailed experimental data and protocols for researchers in drug discovery and development.

Primary Biological Target: Gastric H⁺/K⁺-ATPase

This compound, an isoquinoline alkaloid, has demonstrated significant anti-ulcer properties primarily through the inhibition of the gastric H⁺/K⁺-ATPase.[1] This enzyme is the final step in the pathway for acid secretion in the stomach and is a key target for drugs treating acid-related disorders.

Comparative Analysis of H⁺/K⁺-ATPase Inhibitors

To objectively assess the efficacy of this compound, its inhibitory activity is compared against a panel of established proton pump inhibitors (PPIs) and other H⁺/K⁺-ATPase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and inhibitory constant (Kᵢ) values for these compounds. A specific IC₅₀ value for this compound's direct inhibition of H⁺/K⁺-ATPase is not yet publicly available in the reviewed literature, which is a critical gap for a direct quantitative comparison. However, its anti-secretory activity has been noted to be comparable in efficacy to standard drugs like omeprazole.[1]

CompoundType of InhibitionIC₅₀ (µM)Kᵢ (µM)
This compound H⁺/K⁺-ATPase InhibitorNot AvailableNot Available
OmeprazoleIrreversible PPI5.8-
PantoprazoleIrreversible PPI6.8-
LansoprazoleIrreversible PPINot specified-
RabeprazoleIrreversible PPINot specified-
SCH28080Reversible, K⁺-competitive0.02 (20 nM)0.12
Vonoprazan (TAK-438)Reversible, K⁺-competitive0.017-0.019 (17-19 nM)0.01 (10 nM)

Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions (e.g., pH, enzyme source). The data presented here is for comparative purposes.

Secondary and Potential Biological Targets

While the primary focus of research on this compound has been its anti-secretory effects, some studies suggest other potential biological activities:

  • Neuroprotective Effects: Research indicates that this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to neurodegenerative diseases like Alzheimer's disease.[1]

  • Anticancer Properties: The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including hepatocarcinoma and acute myeloid leukemia cells, showing selective cytotoxicity.[1]

  • Dopaminergic and Serotonergic Systems: The mode of action of this compound may involve interactions with central nervous system pathways, specifically targeting dopaminergic and serotonergic receptors.[2]

Further research is required to fully elucidate the mechanisms and significance of these potential secondary targets.

Experimental Protocols

H⁺/K⁺-ATPase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against gastric H⁺/K⁺-ATPase.

1. Preparation of H⁺/K⁺-ATPase-enriched Microsomes:

  • Obtain fresh porcine or rabbit gastric mucosa.

  • Homogenize the tissue in a buffered sucrose solution.

  • Perform differential centrifugation to isolate the microsomal fraction containing the H⁺/K⁺-ATPase.

  • The final pellet is resuspended in a suitable buffer and stored at -80°C.

2. ATPase Activity Assay:

  • The assay measures the rate of ATP hydrolysis by the enzyme, which is quantified by measuring the amount of inorganic phosphate (Pi) released.

  • The reaction mixture typically contains:

    • H⁺/K⁺-ATPase-enriched microsomes

    • Buffer (e.g., Tris-HCl) at a specific pH (e.g., 7.4)

    • Mg²⁺ (as MgCl₂)

    • K⁺ (as KCl) to stimulate the enzyme

    • The test compound (e.g., this compound) at various concentrations.

  • The reaction is initiated by the addition of ATP.

  • After a defined incubation period at 37°C, the reaction is stopped by adding a quenching solution (e.g., trichloroacetic acid).

  • The amount of released Pi is determined colorimetrically (e.g., using the Fiske-Subbarow method).

  • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of Gastric Acid Secretion

The following diagram illustrates the final step of gastric acid secretion, which is the target of this compound.

Gastric_Acid_Secretion cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen cluster_inhibitor Inhibition H2O_CO2 H₂O + CO₂ CA Carbonic Anhydrase H2O_CO2->CA H2CO3 H₂CO₃ CA->H2CO3 HCO3 HCO₃⁻ H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion Proton_Pump H⁺/K⁺-ATPase (Proton Pump) H_ion->Proton_Pump Pumped out HCl HCl (Gastric Acid) Proton_Pump->HCl H⁺ efflux K_ion_out K⁺ Proton_Pump->K_ion_out K⁺ efflux K_ion_in K⁺ K_ion_in->Proton_Pump Pumped in Cl_ion Cl⁻ Cl_ion->HCl NMC This compound NMC->Proton_Pump Inhibits

Caption: Mechanism of H⁺/K⁺-ATPase and its inhibition by this compound.

Experimental Workflow for H⁺/K⁺-ATPase Inhibition Assay

The diagram below outlines the key steps in determining the inhibitory potential of a compound on H⁺/K⁺-ATPase activity.

Inhibition_Assay_Workflow Start Start: Obtain Gastric Mucosa Homogenization Homogenization in Buffered Sucrose Start->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsome_Isolation Isolate H⁺/K⁺-ATPase-rich Microsomes Centrifugation->Microsome_Isolation Assay_Setup Set up Reaction Mixture: - Microsomes - Buffer, Mg²⁺, K⁺ - Test Compound Microsome_Isolation->Assay_Setup Initiate_Reaction Initiate with ATP Assay_Setup->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction with Quenching Solution Incubation->Stop_Reaction Measure_Pi Measure Inorganic Phosphate (Pi) Released Stop_Reaction->Measure_Pi Calculate_IC50 Calculate IC₅₀ Value Measure_Pi->Calculate_IC50

Caption: Workflow for determining H⁺/K⁺-ATPase inhibition.

References

Validating the Anti-Secretory Activity of N-Methylcorydaldine: A Comparative Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylcorydaldine, an alkaloid identified in plants such as Annona squamosa, has been noted for its potential anti-secretory properties. However, a comprehensive validation of this activity, including its mechanism of action and comparative efficacy, is not yet publicly available in scientific literature. This guide provides a framework for researchers to systematically investigate and validate the anti-secretory effects of this compound, comparing it against established anti-secretory agents.

Comparative Data on Anti-Secretory Agents

To objectively evaluate the potential of this compound, its performance should be benchmarked against well-characterized anti-secretory drugs. The following table outlines key parameters for comparison. While data for this compound is currently unavailable, this structured format can be populated as research progresses.

Compound Target Mechanism of Action In Vitro Potency (IC₅₀) In Vivo Efficacy (ED₅₀) Duration of Action References
This compound To be determinedTo be determinedTo be determinedTo be determinedTo be determined-
Omeprazole H⁺/K⁺-ATPaseIrreversible inhibition of the proton pump in gastric parietal cells.[1][2]0.012 µM (in isolated gastric glands)[3]~0.34 µmol/kg (in conscious cats)[4]Long-lasting (>24 hours)[4][1][2][3][4]
Famotidine Histamine H₂ ReceptorCompetitive antagonist of histamine at the H₂ receptors on parietal cells, reducing cyclic AMP production.[2]-~0.067 µmol/kg (in conscious cats)[4]Short-acting (3-4 hours)[4][2][4]
Loperamide µ-Opioid ReceptorAgonist at µ-opioid receptors in the intestinal wall, inhibiting acetylcholine and prostaglandin release, thereby reducing fluid secretion and propulsive peristalsis.[5]--Up to 3 days[5][5][6][7]

Proposed Experimental Protocols for Validation

The following experimental protocols are proposed to elucidate the anti-secretory activity and mechanism of action of this compound.

In Vitro H⁺/K⁺-ATPase Inhibition Assay
  • Objective: To determine if this compound directly inhibits the gastric proton pump.

  • Methodology:

    • Isolate gastric vesicles rich in H⁺/K⁺-ATPase from rabbit or porcine stomachs.

    • Incubate the vesicles with varying concentrations of this compound, omeprazole (positive control), and a vehicle control.

    • Initiate the ATPase reaction by adding ATP.

    • Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate.

    • Calculate the concentration of this compound that produces 50% inhibition (IC₅₀) of the enzyme activity.

Isolated Gastric Gland Secretion Assay
  • Objective: To assess the effect of this compound on acid secretion in an ex vivo system.

  • Methodology:

    • Isolate gastric glands from rabbit mucosa by collagenase digestion.

    • Load the glands with a pH-sensitive fluorescent dye (e.g., BCECF) or measure the accumulation of a weak base like [¹⁴C]-aminopyrine as an index of acid secretion.

    • Stimulate acid secretion using histamine, gastrin, or a cyclic AMP analog.

    • Treat the stimulated glands with different concentrations of this compound or a known inhibitor (e.g., famotidine).

    • Quantify the change in intracellular pH or aminopyrine accumulation to determine the inhibitory effect.

In Vivo Gastric Acid Secretion in a Pylorus-Ligated Rat Model
  • Objective: To evaluate the anti-secretory activity of this compound in a living organism.

  • Methodology:

    • Fast rats for 24 hours with free access to water.

    • Under anesthesia, ligate the pyloric end of the stomach.

    • Administer this compound, a positive control (e.g., omeprazole), or vehicle control either intraduodenally or intraperitoneally.

    • After a set period (e.g., 4 hours), collect the gastric juice.

    • Measure the volume, pH, and total acidity of the collected gastric fluid.

    • Calculate the percentage inhibition of acid secretion compared to the control group.

Visualizing Potential Mechanisms and Workflows

Potential Signaling Pathways for Gastric Acid Secretion Inhibition

The following diagram illustrates the primary pathways regulating gastric acid secretion and highlights potential points of inhibition for a novel anti-secretory agent like this compound. The compound could potentially act on the histamine H₂ receptor, the gastrin/CCK2 receptor, or directly on the H⁺/K⁺-ATPase (proton pump).

G cluster_parietal_cell Parietal Cell cluster_external cluster_inhibitors Potential Inhibition by this compound H2R Histamine H₂ Receptor AC Adenylate Cyclase H2R->AC Activates CCK2R Gastrin/CCK2 Receptor PK Protein Kinases CCK2R->PK Activates via Ca²⁺ cAMP cAMP AC->cAMP cAMP->PK ProtonPump H⁺/K⁺-ATPase (Proton Pump) PK->ProtonPump Stimulates H_out H⁺ (Acid) ProtonPump->H_out K_in K⁺ K_in->ProtonPump Histamine Histamine Histamine->H2R Gastrin Gastrin Gastrin->CCK2R Inhibitor1 ? Inhibitor1->H2R Blocks? Inhibitor2 ? Inhibitor2->CCK2R Blocks? Inhibitor3 ? Inhibitor3->ProtonPump Inhibits?

Caption: Potential mechanisms of gastric acid secretion inhibition.

Experimental Workflow for Validating Anti-Secretory Activity

This diagram outlines a logical workflow for the comprehensive evaluation of this compound's anti-secretory potential, from initial in vitro screening to in vivo efficacy studies.

G start Start: Hypothesis This compound has anti-secretory activity in_vitro In Vitro Screening (H⁺/K⁺-ATPase Assay) start->in_vitro decision1 Direct Inhibition? in_vitro->decision1 ex_vivo Ex Vivo Validation (Isolated Gastric Glands) in_vivo In Vivo Efficacy (Pylorus-Ligated Rat Model) ex_vivo->in_vivo decision2 Activity Confirmed? in_vivo->decision2 decision1->ex_vivo Yes decision1->ex_vivo No (Proceed to test other mechanisms) mechanism Mechanism of Action Studies (Receptor Binding, Signaling Pathways) decision2->mechanism Yes end Conclusion on Anti-Secretory Potential decision2->end No (Activity not significant) toxicology Preclinical Toxicology & PK/PD Studies mechanism->toxicology toxicology->end

Caption: Workflow for validating this compound's activity.

References

cross-validation of N-Methylcorydaldine's effects in different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A proxy investigation into the anti-cancer potential of N-Methylcorydaldine through the examination of related Corydalis alkaloids, including dehydrocorydaline and 13-methyl-palmatrubine, reveals significant cytotoxic and signaling pathway modulatory effects across various cancer cell lines. Due to a lack of direct studies on this compound, this guide synthesizes available data on its close structural analogs to provide a comparative overview for researchers in oncology and drug development.

This comparison guide delves into the cytotoxic effects, underlying mechanisms of action, and experimental protocols related to alkaloids derived from the Corydalis genus. The data presented herein is aggregated from multiple studies investigating the impact of these compounds on lung, melanoma, and breast cancer cell lines, offering a valuable resource for understanding their therapeutic potential.

Quantitative Analysis of Cytotoxicity

The inhibitory effects of various Corydalis alkaloids on the proliferation of different cancer cell lines have been quantified using IC50 values. These values, representing the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below for direct comparison.

CompoundCell LineCancer TypeIC50 (µM)
Dehydrocorydaline (DHC)A375Melanoma39.73[1]
MV3Melanoma42.34[1]
PIG1 (Normal)Melanocyte262.6[1]
13-n-Octyl PalmatineSMMC7721Hepatocellular Carcinoma0.02 ± 0.01[2][3]
CorynolineA375Melanoma5.56[4]
B16F10Melanoma6.16[4]

Note: Data for this compound is not available; the table presents data for structurally related Corydalis alkaloids.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of Corydalis alkaloids.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., A375, MV3) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Dehydrocorydaline) for a specified duration (e.g., 48 hours).[1]

  • MTT Incubation: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability relative to untreated controls.

Cell Cycle Analysis

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period (e.g., 48 hours).[1]

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: Fixed cells are stained with a solution containing propidium iodide (PI) and RNase A.[1]

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[1]

Western Blot Analysis

  • Protein Extraction: Following treatment with the test compound, total protein is extracted from the cells using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-MEK1/2, p-ERK1/2, EGFR, p38, JNK), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Modulation

Corydalis alkaloids have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Dehydrocorydaline (DHC) in Melanoma Cells

Dehydrocorydaline has been found to inhibit the proliferation and migration of melanoma cells by inactivating the MEK1/2-ERK1/2 signaling cascade.[1] This pathway is a critical component of the MAPK/ERK pathway, which is frequently dysregulated in cancer and plays a central role in cell growth and survival.

DHC_Melanoma_Pathway DHC Dehydrocorydaline MEK1_2 MEK1/2 DHC->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Cell Proliferation & Migration ERK1_2->Proliferation

DHC's inhibition of the MEK/ERK pathway in melanoma.

13-Methyl-palmatrubine in Lung Cancer Cells

In A549 lung cancer cells, 13-methyl-palmatrubine has been shown to induce apoptosis and cell cycle arrest by blocking the EGFR signaling pathway while activating the P38 and JNK pathways, which are components of the MAPK signaling cascade often associated with stress responses and apoptosis.[5][6]

Palmatrubine_A549_Pathway cluster_membrane Cell Membrane EGFR EGFR Apoptosis Apoptosis & Cell Cycle Arrest EGFR->Apoptosis Palmatrubine 13-Methyl-palmatrubine Palmatrubine->EGFR P38 P38 Palmatrubine->P38 JNK JNK Palmatrubine->JNK P38->Apoptosis JNK->Apoptosis

13-Methyl-palmatrubine's dual action in A549 cells.

Experimental Workflow Visualization

The general workflow for assessing the anti-cancer effects of Corydalis alkaloids involves a series of in vitro assays.

Experimental_Workflow start Cancer Cell Culture (e.g., A549, A375) treatment Treatment with Corydalis Alkaloid start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot for Signaling Proteins treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

General workflow for in vitro anti-cancer evaluation.

References

A Comparative Efficacy Analysis of Synthetic vs. Natural N-Methylcorydaldine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylcorydaldine, an isoquinoline alkaloid, has garnered interest in the scientific community for its potential therapeutic applications, including anti-secretory, anticancer, and anti-inflammatory activities. This guide provides a comparative overview of this compound derived from synthetic and natural sources, based on currently available scientific literature.

Disclaimer: Direct comparative studies evaluating the efficacy of synthetic versus natural this compound are not available in the current body of scientific literature. Therefore, this guide presents the available data for each source individually and offers a framework for potential comparative analysis through standardized experimental protocols.

Data Presentation

The following table summarizes the known biological activities and available quantitative data for this compound. It is important to note that the source of the compound in the specific study cited for its quantitative efficacy was not explicitly stated.

Biological ActivitySourceCell Line/ModelEfficacy MetricValueCitation(s)
Reversal of Vincristine ResistanceNot SpecifiedECa-109IC502152 nM[1]
AnticancerNatural & SyntheticGeneralCytotoxicityNot Quantified[2]
Anti-inflammatoryNatural & SyntheticGeneralNot SpecifiedNot Quantified[3]
Anti-secretoryNaturalNot SpecifiedNot SpecifiedNot Quantified[1]

Experimental Protocols

To facilitate comparative studies on the efficacy of synthetic and natural this compound, detailed methodologies for key experiments are provided below.

Anticancer Activity: MTT Assay for Cytotoxicity

This protocol is designed to determine the concentration at which this compound inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., ECa-109, human esophageal carcinoma)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (synthetic and natural sources)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a series of dilutions of synthetic and natural this compound in the complete medium. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (synthetic and natural sources)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of synthetic and natural this compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to the wells to induce an inflammatory response. Include a control group with cells and medium only, a group with LPS only, and groups with different concentrations of the test compound and LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated group. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

The potential anticancer and anti-inflammatory effects of this compound may be mediated through the modulation of key signaling pathways such as NF-κB and MAPK.

Experimental Workflow for Efficacy Comparison

G cluster_0 Source of this compound cluster_1 Biological Assays cluster_2 Data Analysis Synthetic Synthetic This compound Anticancer Anticancer Assay (e.g., MTT) Synthetic->Anticancer Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Synthetic->Anti_inflammatory Natural Natural This compound Natural->Anticancer Natural->Anti_inflammatory IC50 IC50 Determination Anticancer->IC50 Anti_inflammatory->IC50 Comparison Comparative Efficacy Analysis IC50->Comparison

Caption: Workflow for comparing the efficacy of synthetic and natural this compound.

Potential NF-κB Signaling Pathway Involvement

The NF-κB pathway is a critical regulator of inflammation and cell survival. Inhibition of this pathway is a common mechanism for anti-inflammatory and anticancer agents.

G Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) (in cytoplasm) IKK->NFkB_inactive activates IkB->NFkB_inactive inhibits NFkB_active NF-κB (active) (translocates to nucleus) NFkB_inactive->NFkB_active Gene Gene Expression (Pro-inflammatory mediators, Survival factors) NFkB_active->Gene NMC This compound (Hypothesized) NMC->IKK inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Potential MAPK Signaling Pathway Involvement

The MAPK pathway is involved in cellular proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

G GF Growth Factors Ras Ras GF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation NMC This compound (Hypothesized) NMC->Raf inhibits?

Caption: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.

Conclusion

While this compound from both natural and synthetic origins presents a promising avenue for therapeutic development, a clear understanding of their comparative efficacy is currently lacking. The data and protocols presented in this guide are intended to provide a foundation for researchers to conduct rigorous, comparative studies. Such research is essential to elucidate whether the source of this compound influences its biological activity and to ultimately advance its potential clinical applications.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Methylcorydaldine Analogs and Related Isoquinoline Alkaloids as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoquinoline alkaloids, with a focus on analogs related to N-Methylcorydaldine, as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While direct and comprehensive SAR studies on a broad series of this compound analogs are limited in publicly available literature, this document synthesizes findings from structurally similar isoquinoline alkaloids to elucidate key structural determinants for cholinesterase inhibition.

Introduction to this compound and Cholinesterase Inhibition

This compound (6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one) is an isoquinoline alkaloid that serves as a scaffold for the design of various biologically active compounds. A key area of investigation for isoquinoline alkaloids is their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[1] The isoquinoline core, present in clinically used drugs like galanthamine, makes this class of compounds a continued focus of drug discovery efforts.[1]

Comparative Analysis of Cholinesterase Inhibitory Activity

The following table summarizes the in vitro cholinesterase inhibitory activities of various isoquinoline alkaloids, providing insights into the structural features that influence potency and selectivity. The data is compiled from studies on alkaloids isolated from natural sources, including various Corydalis and Fumaria species.[1][2]

CompoundStructureTarget EnzymeIC50 (µM)Source/Reference
Berberine
alt text
AChE0.72 ± 0.04 µg/mL[1]
Palmatine
alt text
AChE6.29 ± 0.61 µg/mL[1]
β-Allocryptopine
alt text
AChE10.62 ± 0.45 µg/mL[1]
(-)-Sinactine
alt text
AChE11.94 ± 0.44 µg/mL[1]
Dehydrocavidine
alt text
AChE15.01 ± 1.87 µg/mL[1]
Mucroniferanine HStructurally unique isoquinoline alkaloid dimerAChE2.31[2]
BChE36.71[2]
Galanthamine (Reference)
alt text
AChE0.74 ± 0.01 µg/mL[1]

Note: IC50 values for some compounds were reported in µg/mL and are presented as such to maintain fidelity to the source data.

Key Structure-Activity Relationship Insights

From the available data on isoquinoline alkaloids, several structural motifs appear to be critical for cholinesterase inhibitory activity:

  • The Isoquinoline Core: The fundamental heterocyclic structure is a common feature among many cholinesterase inhibitors.[3]

  • Oxygenated Substituents: The presence and position of methoxy and hydroxy groups on the aromatic ring significantly influence activity.[4]

  • Quaternary Nitrogen: A positively charged nitrogen atom can enhance binding to the active site of cholinesterases.[4]

  • Aromatic System: A conjugated aromatic system within the isoquinoline structure can contribute to strong inhibitory activity.[4]

  • N-Substitution: For some alkaloid scaffolds, substitution on the nitrogen atom can modulate activity. For example, N-allyl and N-(14-methylallyl) derivatives of nor-galanthamine have shown potent AChE inhibition.[4]

Visualizing SAR and Experimental Workflows

Logical Relationship in SAR Studies

SAR_Logic cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start This compound Scaffold Analogs Series of Analogs (Varying R groups) Start->Analogs Chemical Modification Assay Cholinesterase Inhibition Assay Analogs->Assay Data IC50 Values Assay->Data Quantification SAR Structure-Activity Relationship Data->SAR Lead Lead Compound Identification SAR->Lead Optimization

Caption: A diagram illustrating the logical workflow of a typical structure-activity relationship study.

General Cholinesterase Inhibition Pathway

AChE_Inhibition AChE Acetylcholinesterase (AChE) Active Site Products Choline + Acetate AChE->Products Hydrolyzes Blocked AChE-Inhibitor Complex No Hydrolysis ACh Acetylcholine (ACh) ACh->AChE Binds to ACh->Blocked Binding Blocked Inhibitor This compound Analog Inhibitor->AChE Binds to

Caption: A simplified diagram showing the mechanism of acetylcholinesterase inhibition by an analog.

Experimental Protocols

A widely accepted method for determining the cholinesterase inhibitory activity of compounds is the spectrophotometric method developed by Ellman.

Ellman's Method for AChE/BChE Inhibition Assay

Objective: To quantify the in vitro inhibitory potency of this compound analogs on acetylcholinesterase and butyrylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Galanthamine or Donepezil)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of enzymes, substrates, DTNB, test compounds, and the reference inhibitor in phosphate buffer. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Assay Protocol (adapted for a 96-well plate):

    • To each well, add in the following order:

      • Phosphate buffer

      • Solution of the test compound at various concentrations (or reference inhibitor/vehicle control)

      • DTNB solution

      • Enzyme solution (AChE or BChE)

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the substrate solution (ATCI for AChE, BTCI for BChE).

  • Measurement:

    • Immediately measure the change in absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader. The absorbance increases as the thiocholine produced from substrate hydrolysis reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve using non-linear regression analysis.

Conclusion

The isoquinoline scaffold, exemplified by this compound, remains a promising starting point for the development of novel cholinesterase inhibitors. While a comprehensive SAR study specifically on this compound analogs is not yet prevalent in the literature, the analysis of related isoquinoline alkaloids provides valuable guidance for future drug design efforts. Key takeaways suggest that modifications to the oxygenation pattern on the aromatic ring and substitutions on the nitrogen atom are likely to be critical in modulating the potency and selectivity of these compounds as cholinesterase inhibitors. Further synthesis and biological evaluation of a dedicated library of this compound analogs are warranted to fully elucidate their therapeutic potential.

References

Comparative Analysis of N-Methylcorydaldine's Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of Published N-Methylcorydaldine Findings for Researchers

This guide provides a comparative overview of the published findings on this compound, tailored for researchers, scientists, and drug development professionals. The information presented is based on existing literature, and this guide highlights the critical need for independent replication of the reported biological activities.

This compound, an isoquinoline alkaloid, has been the subject of preliminary research suggesting a range of biological effects.[1] However, a thorough review of the available literature reveals a lack of independent replication studies to validate these initial findings. The majority of the available data comes from initial screenings and characterization studies.

Table 1: Summary of Reported Biological Activities of this compound

Biological ActivityReported EffectCell Line/ModelQuantitative DataSource
AnticancerPotential as an anticancer agent.ECa-109 cell lineNot specified in abstracts.[2]
AntiviralInhibition of viral replication in vitro.Dengue virus, human coronavirusesNot specified in abstracts.[3]
AntibacterialMixed results, some studies indicate limited or no significant activity compared to related compounds.Not specifiedNot specified in abstracts.[3]
Anti-secretoryPromising anti-secretory activity.Not specifiedNot specified in abstracts.[2]
NeurologicalInteraction with dopaminergic and serotonergic receptors, suggesting potential analgesic and sedative effects.Central nervous system pathwaysNot specified in abstracts.[1]

Note: The absence of quantitative data such as IC50 or EC50 values in the publicly available abstracts makes a direct comparison with alternative compounds challenging.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively described in the initial search results. However, general methodologies for its isolation and synthesis have been reported.

Isolation and Purification of this compound

This compound is a naturally occurring compound found in various plant species, notably within the Papaveraceae family.[1][3] The general workflow for its isolation involves solvent extraction followed by chromatographic purification.

G plant_material Plant Material (e.g., Papaveraceae species) extraction Solvent Extraction (Methanol or Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration of Crude Extract filtration->concentration chromatography Chromatographic Purification (TLC, HPLC) concentration->chromatography isolated_compound Isolated this compound chromatography->isolated_compound

Fig 1. General workflow for the isolation of this compound.
Synthesis of this compound

Total synthesis of this compound often utilizes the Bischler-Napieralski reaction, a fundamental method for constructing the isoquinoline core.[3] This involves the cyclization of a β-arylethylamide.

G start β-arylethylamide activation Activation with Dehydrating Agent (e.g., POCl3) start->activation cyclization Intramolecular Electrophilic Aromatic Substitution (Bischler-Napieralski Reaction) activation->cyclization intermediate 3,4-dihydroisoquinoline intermediate cyclization->intermediate methylation N-methylation intermediate->methylation product This compound methylation->product

Fig 2. Simplified workflow for the synthesis of this compound.

Putative Signaling Pathways

While the precise mechanisms of action for this compound are not fully elucidated, its interaction with dopaminergic and serotonergic receptors has been suggested.[1] This interaction implies a potential role in modulating neurotransmitter signaling pathways in the central nervous system.

G nmc This compound d_receptor Dopaminergic Receptor nmc->d_receptor s_receptor Serotonergic Receptor nmc->s_receptor downstream Downstream Signaling Cascades d_receptor->downstream s_receptor->downstream cellular_response Cellular Response (e.g., Analgesia, Sedation) downstream->cellular_response G initial_findings Initial Published Findings on this compound independent_replication Independent Replication Studies initial_findings->independent_replication Requires validated_findings Validated Biological Activities independent_replication->validated_findings Leads to drug_development Further Drug Development validated_findings->drug_development Enables

References

N-Methylcorydaldine and its Congeners: A Preclinical Comparative Analysis in Neuroinflammation and Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the therapeutic potential of Corydalis alkaloids versus established pharmaceuticals in preclinical models of neurological disorders.

Executive Summary

N-Methylcorydaldine, an isoquinoline alkaloid found in plants of the Corydalis genus, belongs to a class of compounds that have demonstrated significant neuroprotective and anti-inflammatory properties in preclinical research. While specific in-vivo and in-vitro data for this compound remains limited in publicly accessible literature, studies on total alkaloid extracts from Corydalis species provide compelling evidence for their potential in treating neurodegenerative conditions such as Alzheimer's disease and managing neuroinflammation. This guide provides a comparative analysis of the preclinical data available for Corydalis alkaloids against established drugs—Donepezil and Memantine for Alzheimer's disease, and Dexamethasone for neuroinflammation—to offer researchers and drug development professionals a comprehensive overview of their respective mechanisms and efficacy.

Comparative Preclinical Data

Neurodegenerative Disease Models (Alzheimer's Disease)
Compound/ExtractAnimal ModelKey Efficacy EndpointsQuantitative Results
Corydalis edulis Total Alkaloids (CETA) D-galactose-induced aging in ratsCognitive Improvement (Morris Water Maze), Reduction of Oxidative Stress & InflammationCETA (5 mg/kg) significantly improved learning and memory, decreased levels of ROS, MDA, IL-1β, and TNF-α, and increased SOD and CAT in the hippocampus.[1]
Donepezil APP/PS1 transgenic miceCognitive Improvement, Reduction of Aβ plaquesLong-term administration significantly improved performance in the Morris water maze and Y-maze tests and reduced Aβ plaque burden.[2]
Memantine 5XFAD transgenic miceCognitive Improvement, Reduction of Aβ plaquesChronic treatment (10 mg/kg/day for 1 month) significantly reduced amyloid plaque pathology in 3-month-old mice.[3]
Neuroinflammation Models

Preclinical studies on total alkaloids from Corydalis saxicola Bunting (CSBTA) highlight their anti-inflammatory potential.

Compound/ExtractAnimal ModelKey Efficacy EndpointsQuantitative Results
Corydalis saxicola Bunting Total Alkaloids (CSBTA) Paclitaxel-induced peripheral neuropathy in ratsReduction of pro-inflammatory cytokinesCSBTA (30 and 120 mg/kg) significantly decreased the levels of IL-1β and TNF-α in serum and plantar skin.[3]
Dexamethasone Lipopolysaccharide (LPS)-induced neuroinflammation in miceReduction of pro-inflammatory cytokinesPre-treatment with dexamethasone dose-dependently reduced the expression of IL-1β and TNF-α in the brain following LPS administration.[4]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Corydalis Alkaloids in Neuroprotection

G cluster_0 Cellular Stressors (e.g., Aβ, Oxidative Stress) cluster_1 Corydalis Alkaloids (including this compound) cluster_2 Downstream Effects stress Amyloid-β (Aβ) Oxidative Stress nfkb NF-κB Signaling (Pro-inflammatory) stress->nfkb Activates mapk MAPK Signaling (Apoptosis/Inflammation) stress->mapk Activates corydalis Corydalis Alkaloids corydalis->nfkb Inhibits corydalis->mapk Inhibits pi3k PI3K/Akt Pathway (Survival) corydalis->pi3k Activates neuroprotection Neuroprotection Cognitive Improvement nfkb->neuroprotection Inhibition leads to mapk->neuroprotection Inhibition leads to pi3k->neuroprotection

Caption: Proposed mechanism of neuroprotection by Corydalis alkaloids.

Experimental Workflow for Preclinical Alzheimer's Disease Model

G start Start: APP/PS1 Transgenic Mice treatment Chronic Treatment: - Vehicle - Corydalis Alkaloids - Donepezil/Memantine start->treatment behavioral Behavioral Testing: - Morris Water Maze - Y-Maze treatment->behavioral biochemical Biochemical Analysis: - Brain Tissue Homogenization - ELISA (Aβ, Cytokines) - Western Blot (Signaling Proteins) behavioral->biochemical histology Histological Analysis: - Immunohistochemistry (Aβ plaques) - Staining for Neuronal Markers biochemical->histology end End: Data Analysis & Comparison histology->end

Caption: Workflow for evaluating therapeutics in an Alzheimer's mouse model.

Experimental Workflow for Preclinical Neuroinflammation Model

G start Start: Healthy Rodents induction Induction of Neuroinflammation: - Lipopolysaccharide (LPS) injection start->induction treatment Treatment: - Vehicle - Corydalis Alkaloids - Dexamethasone induction->treatment analysis Analysis (24h post-LPS): - Brain Tissue Collection - qRT-PCR (Cytokine mRNA) - ELISA (Cytokine Protein) treatment->analysis end End: Quantification of Inflammation analysis->end

Caption: Workflow for assessing anti-neuroinflammatory compounds.

Detailed Experimental Protocols

Alzheimer's Disease Model: D-galactose Induced Aging in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Aging: Daily subcutaneous injections of D-galactose (150 mg/kg) for 8 weeks.

  • Treatment Groups:

    • Control group (Saline).

    • D-galactose group (Vehicle).

    • CETA-treated groups (e.g., 5 mg/kg and 20 mg/kg, administered orally).

    • Positive control group (e.g., Donepezil, 1 mg/kg, orally).

  • Behavioral Assessment (Morris Water Maze):

    • Acquisition Phase: Rats are trained for 5 consecutive days to find a hidden platform in a circular pool of water. Escape latency and path length are recorded.

    • Probe Trial: On day 6, the platform is removed, and the time spent in the target quadrant is measured for 60 seconds.

  • Biochemical Analysis (Hippocampal Tissue):

    • Homogenization: Hippocampal tissue is homogenized in an appropriate buffer.

    • Oxidative Stress Markers: Levels of Reactive Oxygen Species (ROS), Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Catalase (CAT) are measured using commercially available kits.

    • Inflammatory Cytokines: Levels of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are quantified using ELISA kits.

    • Western Blot: Expression of proteins related to neuroinflammation (e.g., NF-κB) and synaptic plasticity can be assessed.

Neuroinflammation Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
  • Animal Model: C57BL/6 mice.

  • Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 0.25 mg/kg).

  • Treatment Groups:

    • Control group (Saline).

    • LPS group (Vehicle).

    • Corydalis alkaloid-treated groups (various doses, administered orally or i.p. prior to LPS).

    • Positive control group (Dexamethasone, e.g., 1 mg/kg, i.p. 1 hour before LPS).

  • Tissue Collection: Mice are euthanized 24 hours after LPS injection, and brains are collected.

  • Gene Expression Analysis (qRT-PCR):

    • RNA Extraction: Total RNA is extracted from brain tissue (e.g., hippocampus or cortex).

    • cDNA Synthesis: RNA is reverse-transcribed into cDNA.

    • qPCR: The expression levels of pro-inflammatory cytokine genes (e.g., Il1b, Il6, Tnf) are quantified relative to a housekeeping gene (e.g., Gapdh).

  • Protein Analysis (ELISA):

    • Protein Extraction: Brain tissue is homogenized, and total protein is extracted.

    • ELISA: Levels of IL-1β, IL-6, and TNF-α proteins are measured using specific ELISA kits.

Conclusion

The available preclinical evidence strongly suggests that total alkaloid extracts from the Corydalis genus possess significant neuroprotective and anti-inflammatory properties. These effects appear to be mediated through the modulation of key signaling pathways involved in inflammation and cell survival. While direct, head-to-head comparative data with established drugs like Donepezil, Memantine, and Dexamethasone is needed for this compound specifically, the broader findings for Corydalis alkaloids indicate a promising avenue for the development of novel therapeutics for neurodegenerative and neuroinflammatory disorders. Further investigation into the specific contributions of this compound to these observed effects is warranted. Researchers are encouraged to utilize the outlined experimental protocols to further elucidate the therapeutic potential of this and related compounds.

References

Assessing the Purity of Synthesized N-Methylcorydaldine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical point to understand when assessing the "enantiomeric purity" of N-Methylcorydaldine is that the molecule itself is achiral.[1][2] This means it does not possess a non-superimposable mirror image and therefore does not exist as enantiomers. The structure of this compound lacks a stereocenter, a carbon atom bonded to four different groups, which is the most common source of chirality in organic molecules.[2] Consequently, the concept of enantiomeric purity, which measures the excess of one enantiomer over the other, is not applicable to this compound.

For researchers, scientists, and drug development professionals working with synthesized this compound, the critical parameter to evaluate is its chemical purity . This guide provides a comparison of standard analytical techniques used to determine the chemical purity of synthesized this compound, complete with experimental protocols and data presentation to aid in selecting the most appropriate method.

Comparison of Analytical Methods for Purity Assessment

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the desired level of accuracy, the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance aspects of common methods for determining the chemical purity of this compound.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity (% area), presence of impurities.High resolution, high sensitivity, quantitative.Requires reference standards for impurity identification.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with protons.Provides structural information, quantitative with an internal standard.Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Molecular weight confirmation, identification of impurities with different masses.High sensitivity, provides molecular weight information.Not inherently quantitative without calibration, may not distinguish isomers.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and other elements.Confirmation of elemental composition.Provides fundamental composition data.Does not detect impurities with the same elemental composition.

Experimental Protocols

Below are detailed methodologies for the key experiments mentioned above for the assessment of this compound's chemical purity.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect the presence of any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound sample

  • Reference standard of this compound (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. A typical starting condition could be 10% acetonitrile, ramping up to 90% over 20 minutes.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Set the column temperature (e.g., 30 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 280 nm, based on the UV absorbance spectrum of this compound).

  • Analysis: Inject a known volume of the sample (e.g., 10 µL) onto the HPLC system.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound and identify and quantify proton-containing impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • This compound sample

  • Internal standard (e.g., maleic acid, 1,4-dioxane)

Procedure:

  • Sample Preparation: Dissolve a known amount of the synthesized this compound (e.g., 5-10 mg) in a deuterated solvent. Add a known amount of an internal standard.

  • Instrument Setup:

    • Tune and shim the spectrometer.

    • Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Compare the obtained spectrum with the known spectrum of this compound for structural confirmation.

    • Identify signals corresponding to impurities.

    • The purity can be calculated by comparing the integral of a characteristic signal of this compound to the integral of the known internal standard.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for assessing the chemical purity of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Inject Sample MobilePhase->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation NMR_Workflow cluster_prep_nmr Preparation cluster_acq Acquisition cluster_data_nmr Data Analysis SampleDissolution Dissolve Sample & Internal Standard Tuning Spectrometer Tuning SampleDissolution->Tuning Acquisition Acquire ¹H Spectrum Tuning->Acquisition Processing Spectral Processing Acquisition->Processing Analysis Structural Confirmation & Purity Calculation Processing->Analysis

References

Comparative Metabolomics of Cells Treated with N-Methylcorydaldine: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific studies on the comparative metabolomics of cells treated with N-Methylcorydaldine are not available in the public domain. This guide is a hypothetical construct based on the known biological activities of this compound and established metabolomics methodologies. The experimental data presented is illustrative and intended to guide future research.

This compound, an isoquinoline alkaloid found in various plants, has demonstrated several biological activities, including anti-ulcer and potential antiviral effects.[1] Its mechanism of action has been linked to the inhibition of gastric H+/K+-ATPase.[1] This inhibition of a major ion pump suggests a potential impact on cellular energy metabolism. This guide outlines a hypothetical comparative metabolomics study to investigate these potential effects.

Hypothetical Experimental Design

To understand the metabolic impact of this compound, a comparative study could be designed using a human gastric epithelial cell line (e.g., AGS cells). The comparison would involve treating the cells with this compound and comparing the resulting metabolic profiles to untreated cells (negative control) and cells treated with Omeprazole, a well-characterized proton pump inhibitor (positive control).

Experimental Groups:

  • Control: AGS cells cultured in standard medium.

  • This compound-treated: AGS cells treated with this compound (e.g., at its IC50 concentration for H+/K+-ATPase inhibition).

  • Omeprazole-treated: AGS cells treated with Omeprazole (at a concentration known to inhibit gastric proton pumps).

Data Presentation: Hypothetical Metabolite Changes

The following table summarizes hypothetical quantitative data from a comparative metabolomics analysis. The data reflects potential changes in key metabolites based on the hypothesized mechanism of action of this compound (inhibition of a major ATPase pump, leading to alterations in energy metabolism and related pathways).

MetabolitePathwayFold Change (this compound vs. Control)Fold Change (Omeprazole vs. Control)p-value
ATPEnergy Metabolism↓ 0.6↓ 0.5< 0.01
ADPEnergy Metabolism↑ 1.8↑ 2.0< 0.01
AMPEnergy Metabolism↑ 2.5↑ 2.8< 0.01
GlucoseGlycolysis↑ 1.5↑ 1.6< 0.05
LactateFermentation↑ 2.2↑ 2.5< 0.01
CitrateTCA Cycle↓ 0.7↓ 0.6< 0.05
α-KetoglutarateTCA Cycle↓ 0.8↓ 0.7< 0.05
GlutamineAmino Acid Metabolism↓ 0.6↓ 0.5< 0.01
GlutamateAmino Acid Metabolism↑ 1.7↑ 1.8< 0.05

Experimental Protocols

A detailed methodology is crucial for reproducible metabolomics studies.

1. Cell Culture and Treatment:

  • AGS human gastric adenocarcinoma cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells would be seeded in 6-well plates and allowed to adhere for 24 hours.

  • The medium would then be replaced with fresh medium containing this compound, Omeprazole, or vehicle (DMSO) for the control group.

  • Cells would be incubated for a predetermined time (e.g., 24 hours).

2. Metabolite Extraction:

  • After incubation, the medium would be aspirated, and the cells washed with ice-cold phosphate-buffered saline (PBS).

  • Metabolites would be extracted by adding 1 mL of ice-cold 80% methanol to each well.

  • The cells would be scraped, and the cell lysate collected into microcentrifuge tubes.

  • The samples would be vortexed and then centrifuged at 14,000 rpm for 10 minutes at 4°C.

  • The supernatant containing the metabolites would be transferred to new tubes and dried under a vacuum.

3. LC-MS/MS Analysis:

  • The dried metabolite extracts would be reconstituted in a solution of 50% methanol.

  • Metabolomic profiling would be performed using a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-Exactive Orbitrap).

  • Chromatographic separation would be achieved on a C18 column with a gradient elution using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • The mass spectrometer would be operated in both positive and negative ion modes to cover a broad range of metabolites.

4. Data Analysis:

  • Raw data would be processed using software such as XCMS or Compound Discoverer for peak picking, alignment, and integration.

  • Metabolite identification would be performed by matching the accurate mass and retention time to a reference library of standards or online databases (e.g., KEGG, HMDB).

  • Statistical analysis (e.g., t-tests, ANOVA) would be performed to identify significantly altered metabolites between the different treatment groups.

  • Pathway analysis would be conducted using tools like MetaboAnalyst to identify metabolic pathways that are significantly impacted.

Mandatory Visualization

Hypothesized Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol Proton_Pump H+/K+-ATPase ADP ADP + Pi Proton_Pump->ADP hydrolysis Glycolysis Glycolysis NMC This compound NMC->Proton_Pump inhibition Omeprazole Omeprazole Omeprazole->Proton_Pump inhibition ATP ATP ATP->Proton_Pump powers Glycolysis->ATP produces TCA_Cycle TCA Cycle TCA_Cycle->ATP produces Cell_Culture Cell Culture (AGS cells) Treatment Treatment (Control, this compound, Omeprazole) Cell_Culture->Treatment Metabolite_Extraction Metabolite Extraction (80% Methanol) Treatment->Metabolite_Extraction LCMS LC-MS/MS Analysis Metabolite_Extraction->LCMS Data_Processing Data Processing (Peak Picking, Alignment) LCMS->Data_Processing Metabolite_ID Metabolite Identification (Database Matching) Data_Processing->Metabolite_ID Stats Statistical Analysis Metabolite_ID->Stats Pathway_Analysis Pathway Analysis Stats->Pathway_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of N-Methylcorydaldine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. N-Methylcorydaldine, an isoquinoline alkaloid, requires careful handling and adherence to established protocols for hazardous waste management due to its potential health risks. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. An SDS for a related compound indicates that it can be toxic if swallowed, cause skin irritation, may cause an allergic skin reaction, cause serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the understanding that it is a hazardous chemical waste. As such, it must not be disposed of down the drain or in regular trash.[2][3] The following steps outline the correct procedure for its disposal:

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing paper), must be treated as hazardous waste.

    • This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.[4][5] For instance, halogenated and non-halogenated solvent wastes are often collected separately.[5]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container.[2][4] Plastic containers are often preferred for many chemical wastes.[2]

    • The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound" and any other chemicals present in the waste mixture. The approximate concentration or quantity should also be noted.

    • Ensure the container is kept tightly sealed when not in use to prevent the release of vapors.[2][4]

  • Storage:

    • Store the hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory, at or near the point of generation.[2]

    • The storage area should be secure and have secondary containment, such as a spill tray, to capture any potential leaks.[4]

  • Disposal Request:

    • Once the waste container is full or has been accumulating for a period defined by institutional or local regulations (often not exceeding 12 months), a pickup request must be submitted to the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

    • Do not transport the hazardous waste outside of the laboratory yourself.[6]

  • Empty Container Disposal:

    • An "empty" container that held this compound must be handled carefully. To be considered non-hazardous, it may require triple rinsing with a suitable solvent.[5][6]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[5][6]

    • After thorough cleaning, all hazardous material labels must be defaced or removed before the container can be discarded as regular trash or recycled, in accordance with institutional policies.[4][6]

Quantitative Data for Disposal

ParameterGuidelineSource
pH of Aqueous Waste Generally, aqueous solutions with a pH ≤ 2 or ≥ 12.5 are considered corrosive hazardous waste.[2]
Flash Point Liquids with a flash point below 140°F (60°C) are typically classified as ignitable hazardous waste.[2]
Satellite Accumulation Time Hazardous waste can typically be stored in a satellite accumulation area for up to 12 months.[2]
Empty Container Residue A container is considered "empty" if no more than 1 inch of residue remains, or 3% by weight for containers up to 110 gallons. For acutely hazardous waste, triple rinsing is required.[5]

Experimental Protocols

The procedures outlined above are based on established best practices for the management of laboratory chemical waste and do not involve experimental protocols for the treatment or neutralization of this compound. Chemical treatment of hazardous waste should only be performed by trained professionals under controlled conditions as part of a formal waste management program.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify Identify as Hazardous Waste fume_hood->identify segregate Segregate from Other Waste Streams identify->segregate empty_container Empty Container? identify->empty_container container Use Labeled, Compatible, Sealed Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage request_pickup Submit Pickup Request to EHS storage->request_pickup end End: Waste Collected by Authorized Personnel request_pickup->end empty_container->container No triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface/Remove Labels collect_rinsate->deface_label dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container

This compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling N-Methylcorydaldine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-Methylcorydaldine

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Given the absence of a publicly available Safety Data Sheet (SDS), this document synthesizes general best practices for handling laboratory chemicals, with a focus on alkaloids with known biological activity.

Compound Properties
PropertyValue
Molecular Formula C12H15NO3[1]
Molecular Weight 221.25 g/mol [1]
Appearance Off-white solid[2]
Melting Point 56 - 62 °C[2]
Stability Stable under normal conditions[2]

This compound is an isoquinoline alkaloid found in various medicinal plants and is noted for its potential anti-secretory, analgesic, neuroprotective, and anti-inflammatory properties.[3][4] As with many biologically active compounds, it should be handled with care to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential to prevent skin and respiratory exposure. The minimum recommended PPE for handling this compound includes:

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be used in situations with a potential for splashing.[5]

  • Skin Protection :

    • Gloves : Chemically resistant gloves are crucial and have been shown to reduce potential pesticide exposure by up to 90%.[6] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7] For handling chemicals, gloves should be selected based on their resistance to the specific substance and any solvents being used.[5][8]

    • Lab Coat/Coveralls : A lab coat or coveralls should be worn to protect the skin.[9]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, respiratory protection should be used in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[5]

  • Footwear : Safety footwear that covers the entire foot should be worn in areas where chemicals are handled.[10]

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

  • Hygiene Measures :

    • Avoid eating, drinking, or smoking in areas where the chemical is handled.[7]

    • Wash hands thoroughly after handling.[7]

    • Contaminated work clothing should not be allowed out of the workplace.[7]

  • Storage : Store in a tightly closed container in a dry and well-ventilated place.[11]

Spill Response:

In the event of a spill, follow these steps while wearing appropriate PPE:

  • Alert others in the vicinity.[12]

  • Contain the spill : For solid spills, carefully sweep to avoid creating dust.[12] For liquid spills, use an inert, non-combustible absorbent material like sand, earth, or vermiculite to dike the spill.[13][14]

  • Collect the residue : Scoop the contained material into a suitable, labeled container for disposal.[12][13]

  • Decontaminate the area : Clean the affected surface with soap and water.[12][13]

  • Ventilate the area after cleanup is complete.[13]

Disposal Plan:

Waste material must be disposed of in accordance with national and local regulations.[11]

  • Leave chemicals in their original containers if possible and do not mix with other waste.[11]

  • Handle uncleaned containers as you would the product itself.[11]

  • All contaminated PPE and cleanup materials should be collected in a labeled, sealed container for hazardous waste disposal.

First Aid Measures

It is crucial to have a clear understanding of first aid procedures in case of accidental exposure. The safety data sheet for any chemical is the primary source for specific first aid instructions.[15] In the absence of a specific SDS for this compound, the following general guidelines apply:

  • Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16][17] Remove contact lenses if present and easy to do.[17] Seek medical attention.

  • Skin Contact : Immediately wash the affected skin with soap and plenty of water.[16] Remove contaminated clothing and shoes.[2] Get medical attention if irritation persists.

  • Inhalation : Move the person to fresh air. If breathing has stopped, provide artificial respiration.[17] Seek immediate medical attention.

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[17] Seek immediate medical attention and show the chemical's container or label to the doctor.[11]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures start Acquire this compound ppe Don Personal Protective Equipment (PPE) - Gloves, Goggles, Lab Coat start->ppe setup Prepare Workspace in Fume Hood ppe->setup weigh Weigh Compound setup->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate waste Collect Waste - Solid, Liquid, Contaminated PPE decontaminate->waste dispose Dispose of Waste via Approved Hazardous Waste Stream waste->dispose remove_ppe Doff and Dispose of PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash spill Spill Occurs spill_response Initiate Spill Cleanup Protocol spill->spill_response first_aid Exposure Occurs first_aid_response Follow First Aid Measures first_aid->first_aid_response report Report Incident spill_response->report first_aid_response->report

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.